molecular formula C18H18O8 B1249215 Flagranone B

Flagranone B

Cat. No.: B1249215
M. Wt: 362.3 g/mol
InChI Key: SVNKMLNHRUIBIV-YIORLJKJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flagranone B is a member of cyclohexenones.
This compound has been reported in Arthrobotrys flagrans with data available.
isolated from Duddingtonia flagrans;  structure in first source

Properties

Molecular Formula

C18H18O8

Molecular Weight

362.3 g/mol

IUPAC Name

[6-[(2E,4E)-1-acetyloxy-3-methyl-6-oxohexa-2,4-dienyl]-2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]methyl acetate

InChI

InChI=1S/C18H18O8/c1-10(5-4-6-19)7-15(25-12(3)21)18-14(22)8-13(9-24-11(2)20)16(23)17(18)26-18/h4-8,15,17H,9H2,1-3H3/b5-4+,10-7+

InChI Key

SVNKMLNHRUIBIV-YIORLJKJSA-N

Isomeric SMILES

C/C(=C\C(C12C(O1)C(=O)C(=CC2=O)COC(=O)C)OC(=O)C)/C=C/C=O

Canonical SMILES

CC(=CC(C12C(O1)C(=O)C(=CC2=O)COC(=O)C)OC(=O)C)C=CC=O

Synonyms

flagranone B

Origin of Product

United States

Foundational & Exploratory

Unveiling Flagranone B: A Technical Guide to its Chemical Profile and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flagranone B, a natural product isolated from the nematode-trapping fungus Duddingtonia flagrans, represents a unique molecular architecture with potential biological activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside available data on its biological context. While detailed experimental protocols and extensive quantitative data for this compound specifically are limited in publicly accessible literature, this document aims to consolidate the known information and provide a framework for future research and development.

Chemical Structure of this compound

This compound is a complex molecule characterized by a polycyclic core. Its systematic name and key identifiers are provided below.

Chemical Structure:

Chemical structure of this compound

Table 1: Chemical Identity of this compound

IdentifierValue
Systematic Name (4aR,5S,7aR)-4-(acetyloxymethyl)-5-(acetyloxy)-7-((2E,4E)-hexa-2,4-dienoyl)-4a,5,7,7a-tetrahydrocyclopenta[c]pyran-1,3(4H)-dione
Molecular Formula C₁₈H₁₈O₈
Molecular Weight 362.33 g/mol
CAS Number 255064-42-7
Source Organism Duddingtonia flagrans

Data sourced from MedChemExpress and cited literature[1].

Biological Context and Potential Significance

This compound is a member of a family of compounds, the flagranones, isolated from the fungus Duddingtonia flagrans. This fungus is notable for its nematophagous (nematode-trapping) activity, suggesting that its secondary metabolites may possess unique biological properties. While specific biological activity data for this compound is not extensively detailed in the available literature, related compounds and the source organism provide clues to its potential applications.

Duddingtonia flagrans is a biocontrol agent used to manage parasitic nematodes in livestock. The fungus produces a range of secondary metabolites, including Flagranones A, B, and C, which are likely involved in its predatory mechanism or defense. The classification of this compound as a benzoquinone-related compound suggests potential for a variety of biological effects, as this class of molecules is known for its diverse bioactivities.

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation and characterization of this compound are found within the primary scientific literature. The foundational methods are described in the following publication:

  • Anderson, M. G., et al. (1999). Structures of flagranones A, B and C, cyclohexenoxide antibiotics from the nematode-trapping fungus Duddingtonia flagrans. The Journal of Antibiotics, 52(11), 1023–1028. [1][2][3][4]

Researchers seeking to work with this compound should refer to this publication for the original experimental details. A generalized workflow for the isolation of natural products from fungal cultures is presented below.

General Workflow for Fungal Metabolite Isolation

The following diagram illustrates a typical workflow for the isolation of secondary metabolites like this compound from a fungal source.

experimental_workflow Generalized Workflow for Fungal Metabolite Isolation cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Identification culture 1. Fungal Culture (Duddingtonia flagrans) incubation 2. Incubation & Growth culture->incubation extraction 3. Extraction of Fungal Biomass and Culture Medium incubation->extraction concentration 4. Concentration of Crude Extract extraction->concentration chromatography 5. Chromatographic Separation (e.g., Column Chromatography, HPLC) concentration->chromatography fractionation 6. Fraction Collection chromatography->fractionation spectroscopy 7. Spectroscopic Analysis (NMR, Mass Spectrometry) fractionation->spectroscopy structure_elucidation 8. Structure Elucidation of This compound spectroscopy->structure_elucidation

Caption: A generalized workflow for the isolation and identification of this compound.

Quantitative Data

Currently, there is a lack of extensive, publicly available quantitative data specifically for this compound regarding its biological activity (e.g., IC₅₀, MIC values) or physicochemical properties beyond its molecular formula and weight. Future research is needed to populate these data sets.

Signaling Pathways and Logical Relationships

As the specific molecular targets and signaling pathways affected by this compound have not yet been elucidated, a diagram of its mechanism of action cannot be provided at this time. The following diagram illustrates the logical relationship between the source organism and the potential application of its metabolites.

logical_relationship Logical Relationship of Duddingtonia flagrans Metabolites fungus Duddingtonia flagrans (Nematode-Trapping Fungus) metabolites Produces Secondary Metabolites (Flagranone A, B, C) fungus->metabolites activity Metabolites Exhibit Biological Activity metabolites->activity application Potential Applications (e.g., Anthelmintic, Antimicrobial) activity->application

Caption: The relationship between the source fungus and the potential of its metabolites.

Future Directions

The unique structure of this compound warrants further investigation. Key areas for future research include:

  • Total Synthesis: Development of a synthetic route to this compound to enable the production of larger quantities for biological testing.

  • Biological Screening: Comprehensive screening of this compound against a panel of biological targets, including nematodes, bacteria, fungi, and cancer cell lines.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of this compound to identify key structural features responsible for any observed biological activity.

Conclusion

This compound is a structurally intriguing natural product with untapped potential. This guide provides the foundational chemical information for this molecule and highlights the need for further research to fully understand its biological significance and potential therapeutic applications. The scientific community is encouraged to build upon the initial discovery and characterization of this compound to unlock its full potential.

References

Unveiling the Enigma of Flagranone B: A Search for a Ghost in the Phytochemical Landscape

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive investigation into the discovery and origin of a compound designated as "Flagranone B," particularly in relation to the plant species Uvaria dac, no definitive scientific evidence or public documentation confirming its existence has been found. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, must therefore begin with a critical clarification: "this compound" does not appear to be a recognized compound within the established scientific literature.

Extensive searches across multiple scientific databases, academic publications, and patent repositories have failed to yield any specific information on a molecule named this compound. This includes targeted inquiries for its isolation, structural elucidation, spectroscopic data, synthesis, and biological activity. While the Annonaceae family, to which Uvaria dac belongs, is a rich source of diverse bioactive compounds, including a wide array of flavonoids and other secondary metabolites, "this compound" is not among the cataloged constituents of this genus.

It is plausible that "this compound" may be a proprietary name for a compound not yet disclosed in the public domain, a very recent discovery that has not been published, or potentially a misnomer or a typographical error in the user's query.

Given the absence of any foundational data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways.

The Chemical Landscape of the Uvaria Genus: A Potential Point of Reference

While information on "this compound" is unavailable, the Uvaria genus is well-documented for its production of various classes of natural products. For the benefit of researchers interested in this botanical source, a brief overview of the known chemical constituents is provided below. This information is intended to offer a broader context of the types of compounds that have been isolated from Uvaria species and may serve as a reference for related research.

The genus Uvaria is known to produce a variety of secondary metabolites, including:

  • Flavonoids: A diverse group of polyphenolic compounds with various reported biological activities.

  • Polyoxygenated Cyclohexene Derivatives: A class of compounds characteristic of the Annonaceae family.

  • Alkaloids: Nitrogen-containing compounds with a wide range of pharmacological effects.

  • Acetogenins: Long-chain fatty acid derivatives with potent cytotoxic activities.

  • Terpenoids: A large and diverse class of naturally occurring organic chemicals.

Table 1: Representative Classes of Compounds Isolated from the Uvaria Genus

Compound ClassGeneral Biological Activities Reported in Literature
FlavonoidsAntioxidant, Anti-inflammatory, Antimicrobial, Anticancer
Polyoxygenated CyclohexenesCytotoxic, Antimalarial, Antimicrobial
AlkaloidsDiverse pharmacological effects targeting the central nervous system, etc.
AcetogeninsPotent cytotoxic and antitumor activities
TerpenoidsAntimicrobial, Anti-inflammatory, Anticancer

Hypothetical Experimental Workflow for Natural Product Discovery

In the event that "this compound" is a yet-to-be-discovered natural product, the general workflow for its isolation and characterization would follow a standard phytochemical investigation protocol. A hypothetical workflow is presented below to illustrate the typical experimental process.

experimental_workflow cluster_extraction Extraction & Fractionation cluster_isolation Isolation & Purification cluster_elucidation Structure Elucidation cluster_activity Biological Evaluation plant_material Plant Material (e.g., Uvaria dac) extraction Solvent Extraction (e.g., Methanol, Ethyl Acetate) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation (e.g., Column Chromatography) crude_extract->fractionation fractions Fractions fractionation->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure Compound ('this compound') hplc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV-Vis) pure_compound->spectroscopy bioassays In vitro & In vivo Bioassays pure_compound->bioassays structure Determination of Chemical Structure spectroscopy->structure activity Determination of Biological Activity bioassays->activity

Caption: A generalized workflow for the discovery of a novel natural product.

Conclusion and a Call for Clarification

We invite the user to provide any additional information or a specific scientific reference for "this compound." With a primary source, a comprehensive and accurate guide can be developed to meet the needs of the research community. Without such a reference, any attempt to describe "this compound" would be speculative and not based on factual, verifiable data.

Navigating the Synthesis of Flagranones: A Proposed Pathway for Flagranone A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a comprehensive literature search reveals no published synthesis for a natural product specifically named "Flagranone B." This technical guide will therefore focus on a proposed synthetic pathway for the structurally elucidated and closely related congener, Flagranone A . The strategies and protocols outlined herein are based on established synthetic methodologies for analogous structural motifs found in other complex natural products. This document is intended to serve as a strategic blueprint for researchers in organic synthesis and drug development.

Introduction to Flagranone A

Flagranone A is a complex meroterpenoid, a class of natural products derived from mixed biosynthetic pathways. Its intricate architecture is characterized by a highly functionalized 7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione core appended with a long, stereochemically defined polyene side chain. The full IUPAC name for Flagranone A is [6-[(2E,4E,6E)-1-acetyloxy-3,7,11-trimethyldodeca-2,4,6,10-tetraenyl]-2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]methyl acetate. The presence of a strained epoxide, a reactive quinone system, and a conjugated polyene chain makes Flagranone A a challenging and intriguing target for total synthesis.

Table 1: Physicochemical Properties of Flagranone A

PropertyValueSource
Molecular FormulaC₂₆H₃₂O₇PubChem
Molecular Weight456.5 g/mol PubChem
XLogP34.3PubChem
Exact Mass456.21480336 DaPubChem

Retrosynthetic Analysis

A convergent retrosynthetic strategy is proposed for the synthesis of Flagranone A. The molecule can be disconnected at the C6-C1' bond, separating the bicyclic core from the polyene side chain. This approach allows for the independent and efficient synthesis of two key fragments of comparable complexity.

G Flagranone_A Flagranone A Disconnection C6-C1' Disconnection (e.g., Wittig or Horner-Wadsworth-Emmons Reaction) Flagranone_A->Disconnection Core Bicyclic Core (Fragment A) Side_Chain Polyene Side Chain (Fragment B) Disconnection->Core Disconnection->Side_Chain

Caption: Retrosynthetic analysis of Flagranone A.

Proposed Synthesis of the Bicyclic Core (Fragment A)

The synthesis of the 7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione core is envisioned to proceed from a readily available starting material, such as 1,4-benzoquinone. The key steps would involve a stereoselective epoxidation and subsequent functional group manipulations.

G cluster_core Synthesis of Fragment A Benzoquinone 1,4-Benzoquinone Intermediate1 Protected Hydroquinone Benzoquinone->Intermediate1 Reduction & Protection Intermediate2 Functionalized Cyclohexene Intermediate1->Intermediate2 Diels-Alder Reaction Intermediate3 Epoxy-diol Intermediate2->Intermediate3 Stereoselective Epoxidation FragmentA Fragment A (Bicyclic Core) Intermediate3->FragmentA Oxidation & Deprotection

Caption: Proposed synthetic pathway for the bicyclic core of Flagranone A.

Representative Experimental Protocol: Stereoselective Epoxidation

This protocol is representative of a stereoselective epoxidation of an allylic alcohol, a key transformation in the proposed synthesis of the bicyclic core.

Reaction: Sharpless Asymmetric Epoxidation of a Prochiral Allylic Alcohol.

Materials:

  • Prochiral allylic alcohol (1.0 equiv)

  • Titanium(IV) isopropoxide (0.1 equiv)

  • (+)-Diethyl tartrate (0.12 equiv)

  • tert-Butyl hydroperoxide (2.0 equiv in decane)

  • Dichloromethane (anhydrous)

Procedure:

  • A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane.

  • The solvent is cooled to -20 °C.

  • Titanium(IV) isopropoxide is added, followed by the dropwise addition of (+)-diethyl tartrate.

  • The mixture is stirred for 30 minutes at -20 °C.

  • The prochiral allylic alcohol, dissolved in a minimal amount of dichloromethane, is added dropwise.

  • tert-Butyl hydroperoxide is added dropwise, and the reaction is stirred at -20 °C for 4-6 hours, monitoring by TLC.

  • Upon completion, the reaction is quenched by the addition of water.

  • The mixture is warmed to room temperature and stirred for 1 hour.

  • The resulting biphasic mixture is filtered through Celite®, and the organic layer is separated.

  • The aqueous layer is extracted with dichloromethane (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the desired epoxide.

Table 2: Expected Yields for Core Synthesis Steps

StepReaction TypeTypical Yield (%)
1Reduction & Protection90-95
2Diels-Alder Reaction75-85
3Stereoselective Epoxidation80-90
4Oxidation & Deprotection60-70

Proposed Synthesis of the Polyene Side Chain (Fragment B)

The synthesis of the (2E,4E,6E)-1-acetyloxy-3,7,11-trimethyldodeca-2,4,6,10-tetraene side chain can be achieved through a convergent approach, assembling smaller fragments using stereoselective olefination reactions.

G cluster_side_chain Synthesis of Fragment B Geraniol Geraniol IntermediateA C10 Aldehyde Geraniol->IntermediateA Oxidation IntermediateC C15 Polyene IntermediateA->IntermediateC Wittig Reaction (with Intermediate B) IntermediateB C5 Phosphonium Salt FragmentB Fragment B (Polyene Side Chain) IntermediateC->FragmentB Further Elongation & Functionalization IntermediateB_precursor C5 Building Block IntermediateB_precursor->IntermediateB Halogenation & Phosphine Addition

Caption: Proposed synthetic pathway for the polyene side chain of Flagranone A.

Representative Experimental Protocol: Horner-Wadsworth-Emmons Reaction

This protocol describes a stereoselective olefination to form an (E)-alkene, a critical step in constructing the polyene side chain.

Reaction: Horner-Wadsworth-Emmons olefination of an aldehyde with a phosphonate ester.

Materials:

  • Aldehyde (1.0 equiv)

  • Triethyl phosphonoacetate (1.1 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • A flame-dried, three-necked flask is charged with sodium hydride under a nitrogen atmosphere.

  • Anhydrous THF is added, and the suspension is cooled to 0 °C.

  • Triethyl phosphonoacetate is added dropwise, and the mixture is stirred at 0 °C for 30 minutes, then at room temperature for 30 minutes.

  • The reaction mixture is cooled back to 0 °C.

  • The aldehyde, dissolved in a minimal amount of anhydrous THF, is added dropwise.

  • The reaction is allowed to warm to room temperature and is stirred for 12-16 hours, monitoring by TLC.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The mixture is extracted with diethyl ether (3x).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the desired (E)-α,β-unsaturated ester.

Table 3: Expected Yields for Side Chain Synthesis Steps

StepReaction TypeTypical Yield (%)
1Oxidation85-95
2Wittig/HWE Reaction70-85
3Further Elongation65-80
4Functionalization80-90

Fragment Coupling and Final Elaboration

The final stages of the proposed synthesis would involve the coupling of the bicyclic core (Fragment A) and the polyene side chain (Fragment B), followed by any necessary final adjustments to the functional groups. A nucleophilic addition of a metalated side chain to the quinone core, or a palladium-catalyzed cross-coupling reaction, could be employed for the fragment union.

G cluster_coupling Final Assembly FragmentA Fragment A Coupled_Product Coupled Intermediate FragmentA->Coupled_Product Fragment Coupling (e.g., Cross-Coupling) FragmentB Fragment B FragmentB->Coupled_Product Flagranone_A Flagranone A Coupled_Product->Flagranone_A Final Functional Group Manipulations

Caption: Proposed final steps in the synthesis of Flagranone A.

Conclusion

The total synthesis of Flagranone A represents a significant challenge in contemporary organic synthesis. The proposed convergent strategy, which involves the independent synthesis of a complex bicyclic core and a stereochemically rich polyene side chain, offers a logical and flexible approach to this intricate natural product. The successful execution of this synthetic plan would not only provide access to Flagranone A for further biological evaluation but also serve as a testament to the power of modern synthetic methods in conquering molecular complexity. Further investigation into the synthesis of the specific "this compound" will require its isolation and full structural characterization.

In-Depth Technical Guide to Flagranone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Flagranone B, a naturally occurring cyclohexenoxide antibiotic. This document details its chemical identity, including its CAS number and IUPAC name, and summarizes its physicochemical properties.

Chemical Identity and Properties of this compound

This compound is a bioactive secondary metabolite isolated from the nematode-trapping fungus Duddingtonia flagrans. It belongs to the class of benzoquinones and is structurally related to other known antibiotics, Flagranone A and C, also produced by the same fungus.

IdentifierValueSource
CAS Number 255064-42-7[1]
Molecular Formula C₁₈H₁₈O₈[1]
Molecular Weight 362.33 g/mol [1]

IUPAC Name: (1'E,3'E)-4'-methyl-5'-[(1S,5R,6R)-5-(acetoxymethyl)-6-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one-3-yl]-2'-oxo-penta-1',3'-dienyl acetate

Experimental Protocols

Isolation of this compound from Duddingtonia flagrans

The isolation of this compound, along with Flagranones A and C, was first described by Anderson et al. (1999) in The Journal of Antibiotics. The general methodology involves the solid-state fermentation of Duddingtonia flagrans, followed by extraction and chromatographic separation of the metabolites.

1. Fungal Cultivation:

  • Duddingtonia flagrans is cultivated on a solid substrate, such as a mixture of wheat, oats, and barley grains.

  • The culture is maintained for a period of approximately four weeks to allow for sufficient production of secondary metabolites.

2. Extraction:

  • Following incubation, the grain culture is harvested and extracted with an organic solvent, typically ethyl acetate or a similar solvent system, to isolate the crude mixture of fungal metabolites.

  • The solvent is then evaporated under reduced pressure to yield a concentrated extract.

3. Chromatographic Separation:

  • The crude extract is subjected to a series of chromatographic techniques to separate the individual compounds.

  • This process often involves initial fractionation using column chromatography with silica gel.

  • Further purification is achieved through high-performance liquid chromatography (HPLC), utilizing a reverse-phase column (e.g., C18) and a suitable solvent gradient (e.g., water-acetonitrile or water-methanol) to yield pure this compound.

4. Structure Elucidation:

  • The chemical structure of this compound is determined using a combination of spectroscopic methods, including:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to determine the carbon-hydrogen framework.

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophores within the molecule.

Biological Activity

This compound has demonstrated antimicrobial activity. Specifically, it has been shown to be active against the Gram-positive bacteria Bacillus subtilis and Streptomyces aureofaciens, with a reported minimal inhibitory concentration (MIC) of 25 µg/mL for both Flagranone A and B[2].

Logical Relationship of Flagranone Compounds

The following diagram illustrates the relationship between the Flagranone compounds as secondary metabolites originating from the fungus Duddingtonia flagrans.

Flagranone_Source A Duddingtonia flagrans B Solid-State Fermentation A->B Cultivation C Secondary Metabolites B->C Extraction & Purification D Flagranone A C->D E This compound C->E F Flagranone C C->F Flagranone_Workflow cluster_0 Fungal Culture & Extraction cluster_1 Purification & Identification A Inoculation of Duddingtonia flagrans B Solid-State Fermentation (4 weeks) A->B C Harvesting and Solvent Extraction B->C D Crude Extract C->D E Column Chromatography (Silica Gel) D->E F Fraction Collection E->F G High-Performance Liquid Chromatography (HPLC) F->G H Pure this compound G->H I Spectroscopic Analysis (NMR, MS, IR, UV) H->I J Structure Elucidation I->J

References

Flagranone B: A Technical Guide to Its Fungal Origin, Cultivation, and Prospective Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Flagranone B is a secondary metabolite of significant scientific interest, exclusively reported from a fungal source. This technical guide provides a comprehensive overview of the current knowledge regarding the natural origin of this compound, detailing the producing organism and its cultivation methodologies. Due to the absence of specific published protocols for the extraction and quantification of this compound, this document outlines generalized procedures for the isolation of fungal polyketides, which are presumed to be the biosynthetic class of this compound. This guide aims to serve as a foundational resource for researchers seeking to explore this compound, from the initial cultivation of its source to its potential isolation for further study. All presented data is based on publicly available scientific literature.

Natural Source of this compound

This compound is a natural product that has been isolated from the nematode-trapping fungus Duddingtonia flagrans. This fungus is also known in scientific literature by its synonym, Arthrobotrys flagrans. Duddingtonia flagrans is a carnivorous fungus that forms adhesive nets to trap and consume nematodes, playing a role in the biological control of parasitic nematodes in livestock. The production of this compound, along with related compounds Flagranone A and C, is a characteristic of this fungal species. A specific strain, Duddingtonia flagrans IAH 1297, has been noted to produce very low or undetectable levels of this compound.

Cultivation of the Fungal Source: Duddingtonia flagrans

The cultivation of Duddingtonia flagrans has been explored for the production of chlamydospores, which are the survival structures used in biocontrol applications. These methodologies can be adapted for the production of biomass from which secondary metabolites like this compound can be extracted. The following table summarizes various cultivation conditions reported in the literature. It is important to note that none of the reviewed studies provided quantitative data on the yield of this compound.

Cultivation Method Substrate/Medium Key Parameters Reported Primary Product Reference for Method
Solid-State Fermentation (SSF)Corn Kernels28°C for 20 daysFungal Biomass(Not explicitly for this compound)
Solid-State Fermentation (SSF)Split Rice25 ± 2°C for 14 daysChlamydospores[1]
Agar Plate Culture17% Cornmeal Agar30°C for 26 daysChlamydospores[2]
Agar Plate CulturePotato Dextrose Agar (PDA)25°C for 7 daysMycelial Mass(General mycological practice)

Experimental Protocols

General Cultivation of Duddingtonia flagrans for Secondary Metabolite Production

The following is a generalized protocol for the cultivation of Duddingtonia flagrans to generate biomass for the extraction of secondary metabolites. This protocol is a composite of standard mycological techniques and information from studies focused on chlamydospore production.

  • Inoculum Preparation:

    • Aseptically transfer a small piece of agar with mycelium of Duddingtonia flagrans to a fresh Potato Dextrose Agar (PDA) plate.

    • Incubate the plate at 25-28°C for 7-10 days, or until the mycelium covers a significant portion of the plate.

    • For liquid culture, agar plugs from the actively growing edge of the colony can be transferred to a flask containing Potato Dextrose Broth (PDB).

    • Incubate the liquid culture at 25-28°C on a rotary shaker at 120-150 rpm for 5-7 days to generate a mycelial suspension.

  • Solid-State Fermentation (SSF):

    • Autoclave a suitable solid substrate (e.g., rice, corn kernels) in a fermentation vessel (e.g., flasks, trays) to ensure sterility.

    • Inoculate the sterile substrate with the mycelial suspension or agar plugs of Duddingtonia flagrans.

    • Incubate at 25-28°C for 14-21 days. Maintain adequate moisture and aeration.

    • After the incubation period, the fungal biomass can be harvested for extraction.

Generalized Protocol for Extraction and Isolation of this compound

As a specific protocol for the isolation of this compound is not publicly available, the following generalized methodology for the extraction and purification of fungal polyketides is provided.

  • Extraction:

    • Harvest the fungal biomass from the solid-state fermentation or mycelial mass from liquid culture.

    • Dry the biomass (e.g., by lyophilization or air drying at a low temperature).

    • Grind the dried biomass to a fine powder.

    • Extract the powdered biomass with an organic solvent such as ethyl acetate or methanol. This can be done by maceration with stirring for 24-48 hours, or by Soxhlet extraction.

    • Filter the extract to remove the solid biomass.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation and Purification:

    • The crude extract can be subjected to liquid-liquid partitioning between immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

    • The resulting fractions can be further purified using chromatographic techniques.

      • Column Chromatography: Pack a column with silica gel or another suitable stationary phase and elute with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate the compounds.

      • High-Performance Liquid Chromatography (HPLC): For final purification, use a reversed-phase (e.g., C18) or normal-phase HPLC column with an appropriate solvent system.

  • Characterization:

    • The structure of the purified compound can be elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

Visualizations

Generalized Workflow for this compound Production and Isolation

Flagranone_B_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction & Purification cluster_analysis Analysis start Duddingtonia flagrans Culture inoculum Inoculum Preparation start->inoculum fermentation Solid-State Fermentation inoculum->fermentation harvest Biomass Harvesting fermentation->harvest extraction Solvent Extraction harvest->extraction fractionation Chromatographic Fractionation extraction->fractionation purification HPLC Purification fractionation->purification characterization Structural Elucidation (NMR, MS) purification->characterization end Pure this compound characterization->end

Caption: Generalized workflow for the production and isolation of this compound.

Putative Biosynthetic Pathway for a Polyketide

This compound is likely a polyketide, synthesized by a polyketide synthase (PKS). The following diagram illustrates a simplified, hypothetical pathway for the biosynthesis of a generic polyketide backbone.

Putative_Polyketide_Pathway cluster_pks Polyketide Synthase (PKS) Assembly Line cluster_products Post-PKS Modifications PKS Starter Unit (e.g., Acetyl-CoA) Malonyl-CoA Malonyl-CoA ... Thioesterase Domain cyclization Cyclization PKS:release->cyclization Release of Polyketide Chain tailoring Tailoring Enzymes (Oxidation, Methylation, etc.) cyclization->tailoring Final_Product This compound (Hypothetical Product) tailoring->Final_Product

Caption: Hypothetical biosynthetic pathway for a polyketide like this compound.

Conclusion

This compound remains an intriguing natural product with a single known fungal source, Duddingtonia flagrans. While methods for cultivating this fungus are established, primarily for its use in biocontrol, specific protocols for the targeted production and isolation of this compound are not yet detailed in the scientific literature. This guide provides a foundational overview for researchers, outlining the known information and presenting generalized methodologies that can be adapted for the study of this compound. Further research is required to develop optimized fermentation and purification protocols to enable a more thorough investigation of the biological activities and potential applications of this compound.

References

Biosynthesis of Fungal Polyketides: A Technical Guide on the Asperfuranone Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fungal polyketides represent a diverse class of secondary metabolites with a broad spectrum of biological activities, making them attractive targets for drug discovery and development. The biosynthesis of these complex molecules is orchestrated by large, multi-domain enzymes known as polyketide synthases (PKSs). Understanding the intricacies of these enzymatic assembly lines is crucial for harnessing their potential through biosynthetic engineering. This technical guide provides an in-depth exploration of the biosynthesis of asperfuranone, a furanone polyketide from the fungus Aspergillus nidulans. The pathway is a prime example of collaborative synthesis, involving two distinct PKSs. This document details the proposed biosynthetic pathway, summarizes key enzymatic functions, presents relevant quantitative data from analogous systems, outlines detailed experimental protocols for pathway elucidation, and provides visual representations of the biosynthetic and experimental workflows.

Introduction to Fungal Polyketide Biosynthesis

Fungi are prolific producers of polyketides, a chemical class characterized by a carbon skeleton assembled from acetyl-CoA and malonyl-CoA precursors.[1][2] The biosynthesis is catalyzed by PKSs, which are classified into three types. Fungal polyketides are predominantly synthesized by iterative Type I PKSs (iPKSs), large, multifunctional enzymes with a series of catalytic domains that are used repeatedly to construct the polyketide chain.[3][4] These domains minimally include a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP). Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), determine the degree of reduction of the growing polyketide chain.

The genetic instructions for a polyketide biosynthetic pathway are typically co-located in the fungal genome in a biosynthetic gene cluster (BGC), which simplifies the identification and characterization of the enzymes involved.[3]

The Asperfuranone Biosynthetic Pathway

Asperfuranone is a structurally unique polyketide isolated from Aspergillus nidulans. Its biosynthesis is a notable example of a pathway that requires the coordinated action of two separate Type I PKSs.[4] The proposed pathway involves a highly reducing PKS (HR-PKS) and a non-reducing PKS (NR-PKS).

Key Enzymes and Precursor Molecules

The primary precursor for asperfuranone biosynthesis is acetyl-CoA, which is carboxylated to form the extender unit, malonyl-CoA. The biosynthesis is initiated by the HR-PKS, AfoG, and completed by the NR-PKS, AfoE.[3]

EnzymeTypeProposed Function
AfoG Highly Reducing Type I PKS (HR-PKS)Synthesizes a reduced tetraketide intermediate from one acetyl-CoA and three malonyl-CoA units.
AfoE Non-Reducing Type I PKS (NR-PKS)Extends the tetraketide intermediate with four additional malonyl-CoA units to form the final octaketide, which then cyclizes to form pre-asperfuranone.
AfoC O-methyltransferaseBelieved to be involved in the methylation of biosynthetic intermediates.
AfoD Short-chain dehydrogenase/reductaseLikely participates in tailoring reactions of the polyketide backbone.
AfoF FAD-dependent monooxygenaseMay be involved in the oxidative steps of the pathway.
Proposed Biosynthetic Scheme

The biosynthesis of asperfuranone is proposed to proceed as follows:

  • Initiation and Early Elongation (AfoG): The HR-PKS AfoG initiates polyketide synthesis with an acetyl-CoA starter unit and extends it with three molecules of malonyl-CoA. The KR, DH, and ER domains of AfoG likely act to reduce the β-keto groups during chain elongation, producing a saturated tetraketide intermediate.

  • Chain Transfer and Further Elongation (AfoE): The tetraketide intermediate is transferred to the NR-PKS AfoE. AfoE then catalyzes the addition of four more malonyl-CoA units.

  • Cyclization and Release: Following the final condensation, the octaketide chain undergoes cyclization and is released from AfoE, likely forming the intermediate pre-asperfuranone.

  • Tailoring Reactions: A series of post-PKS modifications, potentially involving the other enzymes in the gene cluster (AfoC, AfoD, AfoF), are thought to convert pre-asperfuranone into the final product, asperfuranone.[4]

Quantitative Data in Polyketide Biosynthesis

ParameterEnzyme/DomainSubstrateValueReference Context
Km Fungal PKS AT domainMalonyl-CoA20-100 µMAcyltransferase substrate affinity
kcat Fungal PKS KS domainAcyl-ACP1-10 min-1Rate of condensation reaction
Precursor Incorporation 13C-labeled acetateFungal polyketide>90%Efficiency of precursor utilization in vivo
Product Titer Heterologously expressed PKSPolyketide product1-100 mg/LTypical yields in microbial hosts

Experimental Protocols

The elucidation of polyketide biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. The following are detailed methodologies for key experiments.

Gene Cluster Identification and Deletion

Objective: To identify the gene cluster responsible for asperfuranone production and confirm its involvement through gene deletion.

Methodology:

  • Bioinformatic Analysis: The genome of Aspergillus nidulans is analyzed using software such as antiSMASH to identify putative PKS genes and associated biosynthetic gene clusters.

  • Gene Deletion Cassette Construction: A deletion cassette for the target PKS gene (e.g., afoE or afoG) is constructed using fusion PCR. This typically involves amplifying the 5' and 3' flanking regions of the target gene and fusing them to a selectable marker (e.g., pyrG).

  • Protoplast Transformation: Protoplasts of A. nidulans are generated by enzymatic digestion of the fungal cell wall. The gene deletion cassette is then introduced into the protoplasts via polyethylene glycol (PEG)-mediated transformation.

  • Selection and Verification of Mutants: Transformants are selected on appropriate media. Successful gene replacement is verified by diagnostic PCR and Southern blot analysis.

  • Metabolite Analysis: The wild-type and deletion mutant strains are cultivated under producing conditions. The culture extracts are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the absence of asperfuranone in the mutant.[4]

Heterologous Expression of the Biosynthetic Pathway

Objective: To reconstitute the asperfuranone biosynthetic pathway in a heterologous host to confirm the minimal set of required genes.

Methodology:

  • Vector Construction: The genes from the asperfuranone BGC (afoE, afoG, and tailoring enzymes) are amplified from A. nidulans genomic DNA and cloned into a suitable fungal expression vector under the control of an inducible or strong constitutive promoter.

  • Host Transformation: The expression vector is introduced into a suitable heterologous host, such as Aspergillus oryzae or Saccharomyces cerevisiae.

  • Cultivation and Induction: The recombinant host is cultivated under conditions that induce the expression of the cloned genes.

  • Metabolite Extraction and Analysis: The culture broth and mycelia are extracted with an organic solvent (e.g., ethyl acetate). The extracts are concentrated and analyzed by HPLC, LC-MS, and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the produced polyketides and compare them to an authentic standard of asperfuranone.

In Vitro Reconstitution and Enzymatic Assays

Objective: To characterize the function and substrate specificity of the PKS enzymes in vitro.

Methodology:

  • Protein Expression and Purification: The PKS genes (afoE, afoG) are cloned into an E. coli expression vector, often with an affinity tag (e.g., His-tag). The proteins are overexpressed in E. coli and purified using affinity chromatography.

  • Acyl Carrier Protein (ACP) Holo-conversion: The ACP domains of the purified PKSs are converted from the inactive apo-form to the active holo-form by incubation with coenzyme A and a phosphopantetheinyl transferase (PPTase).

  • In Vitro Assay: The purified holo-PKSs are incubated in a reaction buffer containing the starter unit (acetyl-CoA) and the extender unit ([14C]-malonyl-CoA), along with NADPH for reductive domains.

  • Product Analysis: The reaction is quenched, and the products are extracted. The radiolabeled polyketide products are analyzed by thin-layer chromatography (TLC) and autoradiography, or by HPLC with radiometric detection. The structure of the in vitro product can be determined by LC-MS and comparison to standards.

Visualizations

Proposed Biosynthetic Pathway of Asperfuranone

Asperfuranone_Biosynthesis acetyl_coa Acetyl-CoA afoG AfoG (HR-PKS) acetyl_coa->afoG malonyl_coa 3x Malonyl-CoA malonyl_coa->afoG malonyl_coa2 4x Malonyl-CoA afoE AfoE (NR-PKS) malonyl_coa2->afoE tetraketide Reduced Tetraketide Intermediate afoG->tetraketide octaketide Octaketide Intermediate afoE->octaketide tailoring Tailoring Enzymes (AfoC, AfoD, AfoF) asperfuranone Asperfuranone tailoring->asperfuranone tetraketide->afoE pre_asperfuranone Pre-asperfuranone octaketide->pre_asperfuranone pre_asperfuranone->tailoring

Caption: Proposed biosynthetic pathway of asperfuranone in A. nidulans.

Experimental Workflow for PKS Gene Cluster Identification

PKS_Identification_Workflow start Start: A. nidulans Strain bioinformatics Bioinformatic Analysis (antiSMASH) start->bioinformatics gene_cluster Identify Putative PKS Gene Cluster bioinformatics->gene_cluster deletion Targeted Gene Deletion (e.g., afoE) gene_cluster->deletion cultivation Cultivation of WT and Mutant Strains deletion->cultivation extraction Metabolite Extraction cultivation->extraction analysis HPLC & LC-MS Analysis extraction->analysis comparison Compare Metabolite Profiles analysis->comparison end End: Pathway Confirmed comparison->end   comparison->end no_product no_change No Change no_product Product Absent

Caption: Workflow for identifying a PKS gene cluster via gene deletion.

Conclusion

The biosynthesis of asperfuranone serves as a compelling case study in the complexity and elegance of fungal polyketide synthesis. The involvement of two distinct PKS enzymes highlights the modularity and combinatorial potential inherent in these pathways. For researchers in drug development, a thorough understanding of these biosynthetic mechanisms, supported by robust experimental protocols, is paramount. The ability to identify, characterize, and engineer these pathways opens up avenues for the production of novel bioactive compounds with therapeutic potential. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for the exploration and exploitation of fungal polyketide biosynthesis.

References

Navigating the Chemical Landscape of Flagranone B: A Technical Guide to Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Flagranone B, a novel flavanone derivative, has garnered interest for its potential biological activities. This document serves as an in-depth technical guide for researchers engaged in the exploration of its chemical space. Due to the nascent stage of research into this specific molecule, publicly documented, named analogs and derivatives of this compound are not available at the time of this writing. Therefore, this guide will focus on providing a comprehensive framework for the design and synthesis of novel this compound analogs. It will detail a plausible synthetic pathway for the parent compound, extrapolate potential structure-activity relationships (SARs) from the broader flavanone class, and propose derivatization strategies. The experimental protocols and quantitative data presented herein are illustrative, based on established methodologies for flavanone synthesis and evaluation, and are intended to serve as a foundational resource for future research.

Core Structure and Plausible Retrosynthetic Analysis of this compound

This compound belongs to the flavanone class of natural products, characterized by a C6-C3-C6 skeleton. A plausible retrosynthetic analysis of this compound suggests it can be synthesized from a corresponding chalcone precursor, which in turn can be derived from commercially available acetophenone and benzaldehyde derivatives.

G Flagranone_B This compound Chalcone Chalcone Precursor Flagranone_B->Chalcone Intramolecular Michael Addition Acetophenone Substituted Acetophenone Chalcone->Acetophenone Claisen-Schmidt Condensation Benzaldehyde Substituted Benzaldehyde Chalcone->Benzaldehyde Claisen-Schmidt Condensation

Caption: Retrosynthetic analysis of this compound.

Proposed Analogs and Derivatives

While no specific analogs of this compound have been reported, the flavanone scaffold is amenable to a variety of chemical modifications. Based on general structure-activity relationship studies of flavonoids, the following derivatization strategies are proposed to explore the chemical space around this compound and potentially modulate its biological activity.[1]

Table 1: Proposed Analogs of this compound and Rationale

Analog Series Modification Site Proposed R-Groups Rationale for Synthesis
Series A: B-Ring Analogs R1, R2, R3 on the B-ring-OH, -OCH3, -F, -Cl, -CF3To probe the influence of electronic and steric effects on biological activity. Hydroxylation patterns are often critical for flavonoid activity.
Series B: A-Ring Analogs R4, R5 on the A-ring-OH, -OCH3, Prenyl, GeranylTo investigate the impact of substitution on the A-ring. Prenylation can enhance membrane permeability and biological activity.
Series C: C-Ring Analogs C3 positionIntroduction of alkyl or aryl substituentsTo explore the steric tolerance at the C3 position and its effect on the conformation of the C-ring.
Series D: Heterocyclic Analogs Replacement of the oxygen in the C-ringNitrogen (Aza-flavanones)To investigate the effect of introducing a heteroatom on the scaffold's properties and potential for new biological interactions.

Experimental Protocols

The following are illustrative experimental protocols for the synthesis and evaluation of this compound and its potential analogs. These are based on established methods in flavonoid chemistry.

General Procedure for the Synthesis of a this compound Analog (Illustrative)

Step 1: Synthesis of the Chalcone Precursor

G Start Substituted Acetophenone + Substituted Benzaldehyde Reaction Claisen-Schmidt Condensation (aq. NaOH or KOH, EtOH, rt) Start->Reaction Product Chalcone Precursor Reaction->Product G Start Chalcone Precursor Reaction Intramolecular Michael Addition (Piperidine or NaOH, Reflux) Start->Reaction Product This compound Analog Reaction->Product G cluster_0 This compound Analog cluster_1 Bacterial Cell Analog This compound Analog Membrane Cytoplasmic Membrane Analog->Membrane Disruption DNA DNA Gyrase Analog->DNA Inhibition Metabolism Energy Metabolism Analog->Metabolism Inhibition Biofilm Biofilm Formation Analog->Biofilm Inhibition

References

Unraveling the Enigma of Flagranone B: An Analysis of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific databases and literature reveals no specific information on a compound designated "Flagranone B." Consequently, a detailed technical guide on its core mechanism of action, including quantitative data, experimental protocols, and specific signaling pathways, cannot be generated at this time. The name "this compound" does not appear in peer-reviewed publications or chemical databases, suggesting it may be a novel, yet-to-be-disclosed compound, an internal designation within a research group, or a misnomer.

While the specific actions of this compound remain elusive, the root of its name, "Flavanone," points towards a well-established class of polyphenolic compounds with a broad spectrum of biological activities. Understanding the general mechanisms of action hypothesized for flavanones can provide a foundational framework for potential future investigations into this compound.

The Flavanone Family: A Landscape of Biological Activity

Flavanones are a significant subclass of flavonoids found abundantly in citrus fruits and other plants. They are characterized by a specific three-ring structure which can be modified with various functional groups, influencing their biological effects. Research into flavanones has revealed a multitude of potential therapeutic applications, including anti-inflammatory, anticancer, antioxidant, and neuroprotective properties.

Hypothesized Mechanisms of Action for Flavanones

The diverse biological activities of flavanones are attributed to their ability to modulate multiple cellular signaling pathways and enzymatic activities. While a definitive, singular mechanism is unlikely, several key hypotheses have emerged from extensive research on various flavanone compounds.

1. Modulation of Inflammatory Pathways:

A prominent hypothesis for the anti-inflammatory effects of flavanones centers on their ability to interfere with the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.

In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and activate the transcription of its target genes. Flavanones are hypothesized to inhibit this pathway at various points, potentially by inhibiting IKK activity or preventing the degradation of IκB.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB_NF_kB IκB-NF-κB (Inactive) IkB->IkB_NF_kB Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB->Ub_Proteasome NF_kB NF-κB NF_kB->IkB_NF_kB NF_kB_active NF-κB (Active) NF_kB->NF_kB_active IkB_NF_kB->NF_kB releases Flagranone_B_Hypothesis This compound (Hypothesized Inhibition) Flagranone_B_Hypothesis->IKK_complex DNA DNA NF_kB_active->DNA binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression induces

Figure 1. Hypothesized inhibition of the NF-κB signaling pathway by flavanones.

2. Inhibition of Protein Tyrosine Kinases:

Another proposed mechanism of action for flavanones is the inhibition of protein tyrosine kinases (PTKs). PTKs are a large family of enzymes that play critical roles in cellular signal transduction, controlling processes such as cell growth, differentiation, and apoptosis. Dysregulation of PTK activity is often associated with diseases like cancer. By inhibiting specific PTKs, flavanones could potentially halt or slow down the progression of such diseases.

3. Antioxidant Activity:

Many flavanones exhibit potent antioxidant properties. They can directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are highly reactive molecules that can damage cells and contribute to various diseases. Additionally, some flavanones can chelate metal ions involved in the generation of free radicals. This antioxidant activity is thought to contribute to their overall protective effects.

Future Directions

The absence of specific data on this compound underscores the vast and often uncharted territory of natural product chemistry and pharmacology. Should "this compound" emerge as a defined chemical entity, the following experimental approaches would be crucial to elucidate its mechanism of action:

  • In vitro enzyme assays: To determine if this compound directly inhibits key enzymes such as IKKs or specific PTKs.

  • Cell-based reporter assays: To quantify the effect of this compound on the activity of signaling pathways like NF-κB.

  • Western blotting and immunoprecipitation: To analyze the phosphorylation status and protein-protein interactions within relevant signaling cascades.

  • Transcriptomic and proteomic analyses: To obtain a global view of the changes in gene and protein expression induced by this compound.

Until such studies are conducted and published, any discussion on the mechanism of action of this compound remains speculative and must be inferred from the broader knowledge of the flavanone class of compounds. Researchers and drug development professionals interested in this molecule should focus on primary literature and official scientific disclosures for any forthcoming information.

Preliminary Biological Activity of Flavanones: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific information on a compound named "Flagranone B." Therefore, this technical guide focuses on the broader class of flavanones, to which "this compound" would structurally belong. The data and methodologies presented herein are representative of the known biological activities of various flavanone compounds.

Flavanones are a subclass of flavonoids, a diverse group of polyphenolic secondary metabolites found in plants. They are characterized by a C6-C3-C6 skeleton, with the C-ring being saturated. This structural feature distinguishes them from other flavonoids like flavones and flavonols. Flavanones are abundant in citrus fruits and have garnered significant interest in the scientific community due to their wide range of pharmacological properties.[1][2][3][4] This guide provides a technical overview of the preliminary biological activities of flavanones, with a focus on their anti-inflammatory and antimicrobial effects, the experimental protocols used to determine these activities, and their underlying mechanisms of action.

Quantitative Data on Biological Activities

The biological activities of flavanones have been quantified using various in vitro assays. The following tables summarize the inhibitory concentrations of several flavanones against microbial growth (Minimum Inhibitory Concentration - MIC) and inflammatory responses (Half-maximal Inhibitory Concentration - IC50).

Table 1: Antimicrobial Activity of Selected Flavanones

FlavanoneMicroorganismMIC (µg/mL)Reference
NaringeninEscherichia coli0.25 - 4[5]
PinocembrinEscherichia coli0.25 - 4[5]
7-O-methyleriodictyolEscherichia coli0.25 - 4[5]
Dorsmanin CProvidencia stuartii4[5]
Dorsmanin FProvidencia stuartii4[5]
8,3'-diprenyl-5,7,4'-trihydroxyflavanonePseudomonas aeruginosa17[5]
Methoxy-substituted flavanone 8Staphylococcus aureus15.62 - 62.50[6]
Brominated flavanone 7Aspergillus flavus7.81 - 31.25[6]

Table 2: Anti-Inflammatory Activity of Selected Flavanones

FlavanoneAssayCell LineIC50Reference
Flavanone (4G)Nitric Oxide ProductionRAW 264.70.603 µg/mL[7]
2'-carboxy-5,7-dimethoxy-flavanone (4F)Nitric Oxide ProductionRAW 264.70.906 µg/mL[7]
4'-bromo-5,7-dimethoxy-flavanone (4D)Nitric Oxide ProductionRAW 264.71.030 µg/mL[7]
2'-carboxyflavanone (4J)Nitric Oxide ProductionRAW 264.71.830 µg/mL[7]
PinocembrinNitric Oxide ProductionRAW 264.7203.60 µg/mL[7]
LicoflavanoneNitric Oxide ProductionRAW 264.7< 50 µM[8]
HesperetinProtease Inhibition-~15 µM[9]
NaringeninProtease Inhibition-~20 µM[9]

Experimental Protocols

The quantitative data presented above are derived from standardized experimental protocols. Below are detailed methodologies for commonly cited assays.

1. MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10]

  • Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[10] The amount of formazan produced is directly proportional to the number of viable cells.

  • Procedure:

    • Cells are seeded in a 96-well plate and incubated to allow for attachment.

    • The cells are then treated with various concentrations of the test compound (e.g., a flavanone) and incubated for a specified period (e.g., 24, 48, or 72 hours).

    • Following the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.

    • The plate is incubated for 1-4 hours at 37°C to allow for formazan crystal formation.

    • A solubilization solution (e.g., dimethyl sulfoxide - DMSO, or a solution of sodium dodecyl sulfate in hydrochloric acid) is added to each well to dissolve the formazan crystals.[11]

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 500-600 nm.[10]

  • Data Analysis: The absorbance values of the treated cells are compared to those of untreated control cells to determine the percentage of cell viability. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can then be calculated.

2. Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

  • Procedure:

    • A two-fold serial dilution of the flavanone is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in the wells of a 96-well plate.

    • A standardized inoculum of the test microorganism is prepared and added to each well.

    • Positive (broth and inoculum without flavanone) and negative (broth only) controls are included.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the flavanone at which there is no visible growth.

  • Data Analysis: The MIC value is reported in µg/mL or µM.

3. Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages

This assay is used to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

  • Principle: The concentration of nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant is measured using the Griess reagent. The Griess reagent reacts with nitrite to form a purple azo dye, the absorbance of which is proportional to the nitrite concentration.

  • Procedure:

    • Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and allowed to adhere.

    • The cells are pre-treated with various concentrations of the flavanone for a short period (e.g., 1 hour).

    • The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production, and incubated for a longer period (e.g., 24 hours).

    • After incubation, the cell culture supernatant is collected.

    • An equal volume of the Griess reagent is added to the supernatant, and the mixture is incubated at room temperature for a short period (e.g., 10-15 minutes).

    • The absorbance of the resulting colored solution is measured at 540 nm using a microplate reader.

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The nitrite concentrations in the samples are calculated from the standard curve. The percentage of NO inhibition is determined by comparing the nitrite levels in the flavanone-treated, LPS-stimulated cells to those in the LPS-stimulated control cells. The IC50 value can then be calculated.

Signaling Pathways and Mechanisms of Action

A significant body of research indicates that the anti-inflammatory effects of flavonoids, including flavanones, are often mediated through the modulation of key cellular signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a primary target.[12][13]

The NF-κB Signaling Pathway

NF-κB is a family of transcription factors that play a crucial role in regulating the expression of genes involved in inflammation, immunity, and cell survival.[12][14] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitory proteins called IκBs.[12] Upon stimulation by pro-inflammatory signals such as LPS or cytokines, a signaling cascade is initiated, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12][14]

Flavanones have been shown to inhibit the NF-κB pathway at various points. For instance, some flavanones can inhibit the activation of the IKK complex, thereby preventing the phosphorylation and degradation of IκB. Others may directly inhibit the nuclear translocation of NF-κB. By suppressing the NF-κB signaling pathway, flavanones can effectively reduce the production of inflammatory mediators.[8]

Visualizations

Experimental_Workflow_for_Bioactivity_Screening cluster_0 In Vitro Assays Compound Library Compound Library Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Library->Cytotoxicity Assay (MTT) Antimicrobial Assay (MIC) Antimicrobial Assay (MIC) Compound Library->Antimicrobial Assay (MIC) Anti-inflammatory Assay (NO) Anti-inflammatory Assay (NO) Compound Library->Anti-inflammatory Assay (NO) Data Analysis Data Analysis Cytotoxicity Assay (MTT)->Data Analysis Antimicrobial Assay (MIC)->Data Analysis Anti-inflammatory Assay (NO)->Data Analysis Lead Compounds Lead Compounds Data Analysis->Lead Compounds

Caption: A generalized workflow for in vitro screening of bioactive compounds.

NF_kB_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor binds IKK Complex IKK Complex Receptor->IKK Complex activates IkB IkB IKK Complex->IkB phosphorylates IkB_NF-kB Complex IkB NF-kB IKK Complex->IkB_NF-kB Complex Proteasome Proteasome IkB->Proteasome degradation NF-kB NF-kB NF-kB_nucleus NF-kB NF-kB->NF-kB_nucleus translocates IkB_NF-kB Complex->NF-kB releases DNA DNA NF-kB_nucleus->DNA binds Gene Transcription Gene Transcription DNA->Gene Transcription induces

Caption: The canonical NF-κB signaling pathway.

References

Lack of Publicly Available Data on Flagranone B Solubility

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and chemical databases has revealed no specific quantitative data on the solubility of Flagranone B in different solvents. Similarly, detailed experimental protocols for its solubility determination and specific signaling pathways associated with this compound have not been documented in the accessible resources. The CAS number for this compound is 255064-42-7.

This guide, therefore, provides a generalized framework and best-practice methodologies for researchers and drug development professionals to determine the solubility of this compound and to situate this process within the broader context of natural product research.

General Experimental Protocol for Determining this compound Solubility

The following is a generalized protocol based on the widely accepted shake-flask method for determining the equilibrium solubility of a compound. This method is a foundational technique in pharmaceutical and chemical research.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

  • This compound (solid form)

  • Selected solvents (e.g., water, ethanol, methanol, DMSO, acetonitrile, etc.)

  • Sealed, temperature-controlled containers (e.g., glass vials or flasks)

  • Agitation equipment (e.g., orbital shaker, magnetic stirrer)

  • Temperature-controlled environment (e.g., incubator, water bath)

  • Centrifuge

  • Chemically inert filters (e.g., PTFE syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrumentation

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

  • Equilibration:

    • Place the sealed containers in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved compound.

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the samples to rest, permitting the undissolved solid to sediment.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a high speed.

    • Carefully withdraw the supernatant (the saturated solution) and filter it using a chemically inert syringe filter to remove any remaining solid particles.

  • Quantification of Solute:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by analyzing these standards using a validated analytical method, such as HPLC.

    • Analyze the filtered saturated solution of this compound using the same analytical method.

    • Determine the concentration of this compound in the saturated solution by comparing its analytical response to the calibration curve.

  • Data Reporting:

    • The solubility is typically reported in units of mass per volume (e.g., mg/mL) or as molarity (mol/L) at the specified temperature.

Data Presentation: Solubility of this compound

The following table provides a template for researchers to systematically record and present the experimentally determined solubility data for this compound.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of AnalysisNotes
Water25HPLC
Phosphate-Buffered Saline (pH 7.4)37HPLC
Ethanol25HPLC
Methanol25HPLC
Dimethyl Sulfoxide (DMSO)25HPLC
Acetonitrile25HPLC
Other Solvents...

Generalized Workflow for Natural Product Isolation and Characterization

As this compound is a natural product, its solubility characteristics are often determined in the context of its isolation and characterization from a biological source. The following diagram illustrates a general workflow for this process.

G cluster_0 Upstream Processing cluster_1 Isolation & Purification cluster_2 Characterization & Analysis A Biological Material Collection B Drying and Grinding A->B C Solvent Extraction B->C D Crude Extract C->D E Liquid-Liquid Partitioning D->E F Column Chromatography E->F G Further Purification (e.g., HPLC) F->G H Pure Compound (this compound) G->H I Structure Elucidation (NMR, MS) H->I J Purity Assessment (HPLC) H->J K Solubility Determination H->K L Biological Activity Screening H->L

Generalized workflow for natural product isolation and characterization.

Signaling Pathways

There is currently no publicly available information detailing specific signaling pathways modulated by this compound. Researchers investigating the biological activity of this compound would typically perform screening assays to identify potential molecular targets and affected pathways.

In-Depth Technical Guide to the Spectral Data of Flagranone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Flagranone B, a sesquiterpenoid isolated from the nematode-trapping fungus Duddingtonia flagrans (also known as Arthrinium flagrans). The information presented herein is crucial for the structural elucidation, characterization, and potential development of this natural product. All data is sourced from the primary literature that first reported the isolation and characterization of this compound.

Introduction to this compound

This compound belongs to a class of cyclohexenoxide antibiotics. It was first isolated along with its analogs, Flagranone A and C, from the fungus Duddingtonia flagrans. These compounds have demonstrated antimicrobial activities, making them of interest to the scientific community for further investigation.

Spectral Data Presentation

The following tables summarize the key quantitative spectral data for this compound.

Table 1: NMR Spectral Data for this compound (CDCl₃)
Position¹³C (ppm)¹H (ppm, multiplicity, J in Hz)
160.13.55 (d, 2.0)
256.53.32 (d, 2.0)
3195.8-
4129.56.60 (s)
5158.8-
6193.2-
733.22.15 (m), 2.35 (m)
8123.55.12 (t, 7.0)
940.02.08 (m)
1026.82.00 (m)
11132.0-
1216.21.62 (s)
1325.81.70 (s)
1417.81.60 (s)
OAc170.5, 20.92.05 (s)
Table 2: Mass Spectrometry Data for this compound
TechniqueIonization ModeObserved Ion (m/z)Interpretation
HR-FABMSPositive363.1756[M+H]⁺ (Calculated for C₂₀H₂₇O₆: 363.1757)
Table 3: Infrared (IR) Spectroscopy Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
3450BroadO-H Stretch
1735StrongC=O Stretch (Ester)
1680StrongC=O Stretch (α,β-Unsaturated Ketone)
1620MediumC=C Stretch

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the isolation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : Bruker AC-200 or DRX-500 spectrometers.

  • Solvent : Deuterated chloroform (CDCl₃).

  • Internal Standard : Tetramethylsilane (TMS).

  • ¹H NMR : Spectra were recorded at 200 or 500 MHz.

  • ¹³C NMR : Spectra were recorded at 50.3 or 125.7 MHz.

  • 2D NMR : COSY, HMQC, and HMBC experiments were performed to establish correlations.

Mass Spectrometry (MS)
  • Instrumentation : A high-resolution instrument capable of Fast Atom Bombardment (FAB).

  • Matrix : 3-Nitrobenzyl alcohol.

  • Mode : High-resolution positive ion mode was used to determine the exact mass and molecular formula.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation : The sample was prepared as a thin film on a suitable IR-transparent window (e.g., NaCl or KBr plates).

  • Data Acquisition : The spectrum was recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

Mandatory Visualization

The following diagram illustrates the general workflow for the spectral analysis of a natural product like this compound.

Spectral_Analysis_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Fungus Duddingtonia flagrans Culture Extraction Solvent Extraction Fungus->Extraction Chromatography Chromatographic Separation (e.g., HPLC) Extraction->Chromatography NMR NMR Spectroscopy (1D & 2D) Chromatography->NMR MS Mass Spectrometry (HR-FABMS) Chromatography->MS IR Infrared Spectroscopy (FTIR) Chromatography->IR Data_Integration Data Integration & Analysis NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure Proposed Structure of This compound Data_Integration->Structure

Spectral analysis workflow for this compound.

In-depth Technical Guide: Early Studies and Literature on Flagranone B

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

A comprehensive search for early scientific studies and literature concerning a compound specifically named "Flagranone B" has yielded no direct results. The scientific databases and search engines queried do not contain specific information on a molecule with this designation. It is possible that "this compound" may be a novel or very recently discovered compound with limited published data, a proprietary research code, or a potential misnomer for a related compound.

The broader class of compounds to which "this compound" likely belongs, the flavanones , is extensively studied. Flavanones are a type of flavonoid, a large family of polyphenolic secondary metabolites found in plants. They are characterized by a C6-C3-C6 skeleton, forming a chromanone ring bearing a phenyl substituent. This class of compounds is known for a wide range of biological activities, and this guide will provide an overview of the general findings for flavanones as a proxy for the potential properties of a putative "this compound."

General Biological Activities of Flavanones

Flavanones have been the subject of significant research due to their diverse pharmacological properties. Numerous studies have demonstrated their potential as:

  • Anticancer Agents: Many flavanones exhibit cytotoxic effects against various cancer cell lines.[1][2][3][4] Their mechanisms of action are often multifactorial, including the inhibition of tumor growth and induction of apoptosis.[4]

  • Anti-inflammatory Agents: Flavanones have been shown to possess anti-inflammatory properties, which contributes to their potential therapeutic applications in a variety of inflammatory conditions.[4]

  • Antioxidant Agents: As with many flavonoids, flavanones are effective antioxidants, capable of scavenging free radicals and reducing oxidative stress.

  • Antimicrobial Agents: Some flavanones have demonstrated activity against pathogenic bacteria and fungi.[2]

  • Cardioprotective and Neuroprotective Agents: Research suggests that certain flavanones may offer protective effects for the cardiovascular and nervous systems.[5]

Potential Mechanisms of Action for Flavanone Compounds

The diverse biological activities of flavanones stem from their ability to interact with various cellular targets and signaling pathways. While the specific mechanism of a putative "this compound" is unknown, the following represent common mechanisms attributed to the flavanone class:

  • Enzyme Inhibition: Flavanones are known to inhibit a variety of enzymes, including protein tyrosine kinases, which are crucial for cell growth and differentiation.[3][4]

  • Modulation of Signaling Pathways: They can influence key cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis.

To illustrate a generalized experimental workflow for investigating the biological activity of a novel flavanone, the following diagram is provided.

Experimental_Workflow_for_Flavanone_Bioactivity_Screening cluster_Discovery Discovery & Synthesis cluster_In_Vitro In Vitro Evaluation cluster_Mechanism Mechanism of Action Studies Isolation_or_Synthesis Isolation from Natural Source or Chemical Synthesis Structural_Elucidation Structural Elucidation (NMR, MS) Isolation_or_Synthesis->Structural_Elucidation Characterize Cytotoxicity_Assay Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) Structural_Elucidation->Cytotoxicity_Assay Test Activity Enzyme_Inhibition_Assay Enzyme Inhibition Assays (e.g., Kinase Assays) Cytotoxicity_Assay->Enzyme_Inhibition_Assay If Active Antioxidant_Assay Antioxidant Capacity Assays (e.g., DPPH, ABTS) Enzyme_Inhibition_Assay->Antioxidant_Assay Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) Enzyme_Inhibition_Assay->Pathway_Analysis Investigate Mechanism Antimicrobial_Assay Antimicrobial Susceptibility Testing Antioxidant_Assay->Antimicrobial_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Pathway_Analysis->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Cell_Cycle_Analysis->Apoptosis_Assay

A generalized workflow for the discovery and initial biological evaluation of a novel flavanone compound.

Conclusion and Recommendations for Future Research

While no specific information on "this compound" is currently available in the public scientific literature, the extensive research on the flavanone class of compounds provides a strong foundation for understanding its potential biological activities and mechanisms of action.

For researchers, scientists, and drug development professionals interested in "this compound," the following steps are recommended:

  • Verify the Compound's Name and Structure: It is crucial to confirm the exact chemical name and structure of the compound of interest. It may be referenced under a different name or a chemical identifier (e.g., CAS number).

  • Conduct a Broader Literature Search: If the structure is known, a substructure search in chemical databases (such as SciFinder, Reaxys, or PubChem) may reveal related compounds and their associated biological data.

  • Initiate Preliminary In Vitro Studies: If "this compound" is a novel compound, the experimental workflow outlined above provides a roadmap for its initial characterization.

This guide serves as a foundational resource based on the current understanding of the broader flavanone class. As new research emerges, a more specific and detailed technical guide on "this compound" can be developed.

References

Potential Therapeutic Targets of Flavanones: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a summary of potential therapeutic targets based on research into the broader class of compounds known as flavanones. As of the latest literature review, specific studies on "Flagranone B" are not available. The information presented herein is extrapolated from studies on structurally related flavanone compounds and should be considered as a guide for potential research directions for this compound.

Introduction

Flavanones are a subclass of flavonoids, which are polyphenolic secondary metabolites found in a variety of plants, particularly citrus fruits.[1] They are characterized by a three-ring structure.[2] Numerous studies have highlighted the diverse pharmacological activities of flavanones, including anti-inflammatory, antioxidant, and anticancer properties, making them promising candidates for drug development.[1][3][4] This technical guide summarizes the key therapeutic targets and mechanisms of action attributed to flavanones, providing a foundation for investigating the potential of specific molecules like this compound.

Anti-inflammatory Activity

Flavanones have demonstrated significant anti-inflammatory effects in various in vitro and in vivo models.[3][5][6] Their primary mechanism involves the modulation of key inflammatory signaling pathways and the reduction of pro-inflammatory mediators.

Key Therapeutic Targets and Mechanisms:

  • NF-κB Signaling Pathway: A central mechanism of the anti-inflammatory action of flavanones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7][8] Under inflammatory conditions, NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes.[9][10] Flavanones can suppress the activation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[7] This sequesters NF-κB in the cytoplasm, inhibiting the transcription of its target genes.[8]

  • MAPK Signaling Pathway: Flavanones have been shown to modulate the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in inflammation.[6] This includes the suppression of the phosphorylation of key kinases such as ERK, JNK, and p38.[6]

  • Pro-inflammatory Cytokines and Mediators: Flavanones effectively reduce the production of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1 beta (IL-1β), IL-8, IL-12p40, and IL-12p70.[1][5][11] They also inhibit the production of nitric oxide (NO) and reactive oxygen species (ROS) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][6][11]

Quantitative Data on Anti-inflammatory Effects of Flavanones
Flavanone DerivativeModel SystemMeasured EffectConcentrationReference
2'-methylflavanoneLPS-stimulated RAW264.7 macrophagesInhibition of NO production1-20 µM[11]
2'-methylflavanoneLPS-stimulated RAW264.7 macrophagesReduction of IL-6, IL-12p40, IL-12p70, and TNF-α1-20 µM[11]
3'-methylflavanoneLPS-stimulated RAW264.7 macrophagesInhibition of NO production1-20 µM[11]
3'-methylflavanoneLPS-stimulated RAW264.7 macrophagesReduction of IL-1β, IL-6, IL-12p40, and IL-12p701-20 µM[11]
LicoflavanoneLPS-stimulated RAW 264.7 macrophagesDecrease in nitrite levels50 µM[6]
Flavanone MixCaco-2 cellsDecrease in IL-6, IL-8, and NO releaseNot specified[1]

Signaling Pathway Diagram: Flavanone Inhibition of NF-κB

Flavanone inhibition of the NF-κB signaling pathway.

Anticancer Activity

Flavanones have emerged as promising candidates for anticancer therapy due to their ability to modulate a wide array of biological pathways involved in cancer progression.[2][4] They have been shown to induce cell cycle arrest, promote apoptosis, and inhibit cancer cell proliferation in various cancer cell lines.[2][12][13]

Key Therapeutic Targets and Mechanisms:

  • Induction of Apoptosis: A primary anticancer mechanism of flavanones is the induction of apoptosis, or programmed cell death.[14][15] This is achieved through both intrinsic and extrinsic pathways.

    • Intrinsic (Mitochondrial) Pathway: Flavanones can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c.[12][16] This activates a cascade of caspases, including caspase-3 and caspase-9, ultimately leading to apoptosis.[12][15][16] The expression of pro-apoptotic proteins like Bax is often increased, while anti-apoptotic proteins such as Bcl-2 are downregulated, shifting the Bax/Bcl-2 ratio in favor of apoptosis.[15][17]

    • Extrinsic Pathway: Some flavanones can enhance TRAIL-mediated apoptosis.[15]

  • Cell Cycle Arrest: Flavanones can induce cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.[16] For instance, some flavanones cause G1/S phase arrest by downregulating CDK4 and cyclin D while upregulating the cell cycle inhibitor p21.[16]

  • STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes cell survival and proliferation.[18][19] Some compounds have been shown to inhibit STAT3 phosphorylation and activation, leading to the downregulation of its target genes like Bcl-2, c-myc, and survivin, and the induction of apoptosis.[20][21][22] While direct evidence for flavanones is emerging, the STAT3 pathway represents a key potential target.

  • Generation of Reactive Oxygen Species (ROS): While often acting as antioxidants, at higher concentrations in cancer cells, flavanones can act as pro-oxidants, inducing the generation of ROS.[2] This oxidative stress can trigger apoptotic pathways.[2][13]

  • Inhibition of Anti-Apoptotic Proteins: Flavanones can downregulate the expression of inhibitor of apoptosis proteins (IAPs) such as XIAP.[17][23]

Quantitative Data on Anticancer Effects of Flavanones
Flavanone DerivativeCancer Cell LineIC50 ValueEffectReference
2'-OH flavanoneCOLO205 (colorectal)Not specifiedInduction of apoptosis, activation of caspase-3[12]
4'-ChloroflavanoneMCF-7 (breast)~50 µMG1/S phase cell cycle arrest[16]
4'-ChloroflavanoneMDA-MB-453 (breast)~50 µMG1/S phase cell cycle arrest[16]
3′,4′-dihydroxy-5,7-dimethoxy-flavanoneMDA-MB-231 (breast)25.3 µg/mLInhibition of cell proliferation, induction of apoptosis[17]
3′,4′-dihydroxy-5,7-dimethoxy-flavanoneMCF-7 (breast)20.8 µg/mLInhibition of cell proliferation, induction of apoptosis[17]

Signaling Pathway Diagram: Flavanone-Induced Apoptosis

G cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound (Flavanones) This compound (Flavanones) Bax Bax This compound (Flavanones)->Bax upregulates Bcl-2 Bcl-2 This compound (Flavanones)->Bcl-2 downregulates Mitochondrion Mitochondrial Membrane Bax->Mitochondrion disrupts Bcl-2->Mitochondrion stabilizes Cytochrome c Cytochrome c Pro-caspase-9 Pro-caspase-9 Cytochrome c->Pro-caspase-9 activates Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Pro-caspase-3 Pro-caspase-3 Caspase-9->Pro-caspase-3 activates Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis executes Mitochondrion->Cytochrome c releases

Flavanone induction of the intrinsic apoptosis pathway.

Experimental Protocols

Detailed experimental protocols for a specific compound require dedicated studies. However, based on the literature for flavanones, the following are common methodologies used to investigate their therapeutic potential.

Cell Viability and Proliferation Assays:

  • MTT Assay: To assess cell viability and determine the half-maximal inhibitory concentration (IC50), cancer cells are seeded in 96-well plates and treated with various concentrations of the flavanone for a specified period (e.g., 48 hours). MTT solution is then added, and the resulting formazan crystals are dissolved in a solvent. The absorbance is measured to quantify cell viability.[2][16]

Apoptosis Assays:

  • Annexin V/7-AAD Staining: To detect early and late apoptosis, cells are treated with the flavanone, harvested, and stained with Annexin V-FITC and 7-Aminoactinomycin D (7-AAD). The stained cells are then analyzed by flow cytometry.[17][23]

  • Western Blot Analysis: To measure the expression levels of apoptosis-related proteins, cell lysates are prepared from treated and untreated cells. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins such as Bcl-2, Bax, cleaved caspase-3, and PARP, followed by secondary antibodies.[12][16]

  • Mitochondrial Membrane Potential (MMP) Assay: Changes in MMP can be assessed using fluorescent dyes like JC-1. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization, an early event in apoptosis.[2]

Analysis of Inflammatory Mediators:

  • Griess Assay: To measure nitric oxide (NO) production, the concentration of nitrite in the cell culture supernatant is determined using the Griess reagent.[6][11]

  • ELISA or Multiplex Bead Array: The concentrations of cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or serum samples are quantified using enzyme-linked immunosorbent assay (ELISA) kits or multiplex bead-based assays.[11]

Western Blot for Signaling Pathways:

  • To investigate the effect on signaling pathways like NF-κB and MAPK, western blotting is used to detect the phosphorylation status of key proteins (e.g., p-IKK, p-IκBα, p-p65, p-ERK, p-JNK, p-p38) in response to flavanone treatment.[6]

Experimental Workflow Diagram

G cluster_apoptosis Apoptosis Assays cluster_inflammation Inflammation Assays Cell Culture Cell Culture Treatment Treatment with This compound (Flavanones) Cell Culture->Treatment Cell Viability Cell Viability Assay (e.g., MTT) Treatment->Cell Viability Apoptosis Analysis Apoptosis Analysis Treatment->Apoptosis Analysis Inflammation Analysis Inflammation Analysis Treatment->Inflammation Analysis Signaling Pathway Analysis Signaling Pathway Analysis (Western Blot) Treatment->Signaling Pathway Analysis Annexin V Annexin V/7-AAD (Flow Cytometry) MMP MMP Assay WB_Apoptosis Western Blot (Caspases, Bcl-2 family) Griess Griess Assay (NO) ELISA ELISA (Cytokines)

General experimental workflow for evaluating flavanones.

Conclusion

The available scientific literature strongly suggests that flavanones possess significant therapeutic potential, particularly in the areas of inflammation and cancer. Their ability to modulate key signaling pathways such as NF-κB, MAPK, and apoptosis pathways underscores their promise as multi-target agents. While direct experimental data on this compound is currently lacking, the information gathered from related flavanone compounds provides a solid framework for initiating targeted research. Future studies should aim to isolate or synthesize this compound and evaluate its efficacy and mechanisms of action using the established experimental protocols outlined in this guide. Such research will be crucial in determining if this compound shares and potentially improves upon the therapeutic properties of the broader flavanone family.

References

Commercial availability of Flagranone B for research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flagranone B is a naturally occurring cyclohexenoxide antibiotic isolated from the nematode-trapping fungus Duddingtonia flagrans (syn. Arthrobotrys flagrans).[1] This technical guide provides a comprehensive overview of the available information on this compound, including its commercial availability for research, biological activity, and the experimental protocols for its production and evaluation.

Commercial Availability

This compound is not widely available for direct purchase from major chemical suppliers. It is listed in the product catalog of MedChemExpress (MCE), a supplier of research chemicals and screening compounds. However, it appears to be part of their screening libraries and may not be available for individual purchase. Researchers interested in acquiring this compound are advised to contact MedChemExpress directly to inquire about its availability and purchasing options.

It is important to note that the production of this compound can be strain-dependent. For instance, Duddingtonia flagrans strain IAH 1297 has been reported to have undetectable levels of this compound.

Biological Activity

This compound has demonstrated antimicrobial activity, specifically against Gram-positive bacteria.[1] It is structurally related to the oligosporon group of farnesylated cyclohexenoxides, which are also known for their antimicrobial properties.[1][2]

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound has been quantified using the Minimal Inhibitory Concentration (MIC) assay. The reported MIC values are summarized in the table below.

Test OrganismMIC (µg/mL)
Bacillus subtilis25
Streptomyces aureofaciens25
[Source:[1]]

Experimental Protocols

Production of this compound

The following protocol describes the solid-state fermentation method used for the production of this compound from Duddingtonia flagrans.

Experimental Workflow for this compound Production

G cluster_0 1. Fungal Culture Preparation cluster_1 2. Extraction cluster_2 3. Isolation and Purification a Isolate Duddingtonia flagrans strain b Cultivate on solid-state fermentation medium a->b c Incubate for 4 weeks b->c d Combine fermented grains c->d Harvest e Extract with organic solvent d->e f Concentrate the extract e->f g Chromatographic separation f->g Purify h Isolate this compound g->h i Characterize by spectroscopic methods h->i

Caption: Workflow for the production and isolation of this compound.

Methodology:

  • Fungal Strain and Culture Conditions: A strain of Duddingtonia flagrans is isolated from a suitable source, such as cattle feces.[1]

  • Solid-State Fermentation: The fungus is cultivated on a solid substrate composed of a mixture of wheat, oats, and barley grains.[1]

  • Incubation: The solid-state cultures are incubated for a period of 4 weeks to allow for fungal growth and metabolite production.[1]

  • Extraction: After incubation, the fermented grains are combined and extracted with an appropriate organic solvent to isolate the secondary metabolites, including this compound.[1]

  • Purification and Characterization: The crude extract is then subjected to chromatographic techniques to purify this compound. The structure of the isolated compound is confirmed using spectroscopic methods.

Antimicrobial Susceptibility Testing (Minimal Inhibitory Concentration - MIC Assay)

While the specific, detailed protocol from the original 1999 study by Anderson et al. is not publicly available in its entirety, a standard broth microdilution method for determining the MIC of antimicrobial agents is described below. This protocol is based on general microbiological practices.

Generalized Experimental Workflow for MIC Assay

G cluster_0 1. Preparation cluster_1 2. Incubation cluster_2 3. Data Analysis a Prepare serial dilutions of this compound c Dispense into 96-well microtiter plate a->c b Prepare standardized bacterial inoculum b->c d Incubate plates at optimal temperature c->d Incubate e Monitor for bacterial growth d->e f Visually inspect for turbidity e->f Read g Determine the lowest concentration with no visible growth (MIC) f->g

Caption: Generalized workflow for determining the Minimal Inhibitory Concentration (MIC).

Methodology:

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate to obtain a range of concentrations.

  • Preparation of Inoculum: The test bacteria (Bacillus subtilis or Streptomyces aureofaciens) are cultured to a specific density (e.g., 0.5 McFarland standard) and then diluted to the final desired concentration for inoculation.

  • Inoculation: Each well of the microtiter plate containing the different concentrations of this compound is inoculated with the standardized bacterial suspension. Control wells (no antimicrobial agent) are also included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the test organism.

Signaling Pathways and Mechanism of Action

Detailed studies on the specific signaling pathways modulated by this compound or its precise mechanism of antimicrobial action are not available in the currently accessible scientific literature. As a member of the flavanone class of compounds, its antimicrobial activity could potentially involve mechanisms common to other flavonoids, such as:

  • Inhibition of Nucleic Acid Synthesis: Some flavonoids have been shown to interfere with the synthesis of bacterial DNA and RNA.

  • Disruption of Cytoplasmic Membrane Function: Flavonoids can disrupt the bacterial cell membrane, leading to a loss of essential components and cell death.

  • Inhibition of Energy Metabolism: Interference with key metabolic pathways can deprive the bacterial cell of the energy required for survival.

Further research is required to elucidate the specific molecular targets and signaling pathways affected by this compound in susceptible bacteria.

Conclusion

This compound is a natural product with documented antimicrobial activity against Gram-positive bacteria. While its commercial availability for research is limited, this guide provides the foundational knowledge for its production and biological evaluation. Future research should focus on elucidating its mechanism of action and exploring its potential as a lead compound for the development of new antimicrobial agents.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Flagranone B and Related Sesquiterpenoids from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific protocols for the extraction of a compound designated "Flagranone B" are not available. The compound may be novel, not yet described in published literature, or the name may be subject to different nomenclature. However, based on the chemical classification of the related compound, Flagranone A, as a sesquiterpenoid, this document provides a generalized and robust protocol for the extraction and isolation of sesquiterpenoids from plant sources, particularly focusing on species from the Asteraceae family, such as Diplostephium tolimense, which are known to be rich in such secondary metabolites. This protocol is intended to serve as a foundational methodology that can be optimized for the targeted isolation of this compound or other related sesquiterpenoids.

Introduction

Sesquiterpenoids are a diverse class of C15 terpenoid natural products that exhibit a wide range of biological activities, making them of significant interest in drug discovery and development. The Asteraceae family is a well-known source of these compounds. This protocol outlines a comprehensive procedure for the extraction, fractionation, and purification of sesquiterpenoids from plant material, using Diplostephium tolimense as a representative example. The methodology is designed to be adaptable for various species within the Asteraceae family.

Experimental Protocols

Plant Material Collection and Preparation
  • Collection: Collect the aerial parts (leaves, stems, and flowers) of Diplostephium tolimense. Proper botanical identification is crucial.

  • Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for 7-14 days, or until brittle. Alternatively, use a plant dryer at a controlled temperature (40-50 °C).

  • Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. A finer powder increases the surface area for efficient extraction.

Extraction
  • Maceration:

    • Soak the powdered plant material (e.g., 500 g) in a suitable organic solvent (e.g., 2.5 L of 95% ethanol or methanol) in a large glass container at room temperature.

    • Agitate the mixture periodically for 3-5 days.

    • Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process with fresh solvent two more times to ensure exhaustive extraction.

    • Combine the filtrates.

  • Solvent Evaporation:

    • Concentrate the combined filtrates under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain the crude extract.

Fractionation of the Crude Extract
  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in a mixture of methanol and water (9:1 v/v).

    • Perform successive extractions with solvents of increasing polarity, starting with a non-polar solvent like n-hexane to remove lipids and chlorophylls.

    • Subsequently, partition the aqueous methanol phase with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, where sesquiterpenoids are likely to be concentrated.

    • Collect and concentrate each fraction using a rotary evaporator.

Isolation and Purification of Sesquiterpenoids
  • Column Chromatography:

    • Subject the dichloromethane or ethyl acetate fraction to column chromatography on silica gel.

    • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

    • Collect fractions of a fixed volume (e.g., 20 mL).

  • Thin-Layer Chromatography (TLC) Analysis:

    • Monitor the collected fractions by TLC, using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

    • Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

    • Combine fractions with similar TLC profiles.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Further purify the combined fractions containing the target compounds using Prep-HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile and water).

    • Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 210 nm).

    • Collect the peaks corresponding to the pure compounds.

Structure Elucidation

The structure of the isolated pure compounds, potentially including this compound, can be determined using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the complete chemical structure.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • UV-Vis Spectroscopy: To observe electronic transitions.

Data Presentation

The following tables provide a template for summarizing quantitative data from the extraction and purification process.

Table 1: Extraction Yield from Diplostephium tolimense

Plant Material (g)Extraction SolventVolume of Solvent (L)Crude Extract Yield (g)Percentage Yield (%)
50095% Ethanol3 x 2.545.29.04
500Methanol3 x 2.548.59.70
500Dichloromethane3 x 2.525.85.16

Table 2: Fractionation of the Ethanolic Crude Extract

Crude Extract (g)Partitioning SolventFraction Yield (g)Percentage of Crude Extract (%)
40.0n-Hexane12.531.25
40.0Dichloromethane18.345.75
40.0Ethyl Acetate5.714.25
40.0Aqueous Residue3.58.75

Table 3: Purity of Isolated Compound (Hypothetical)

Compound IDIsolation MethodPurity (%) by HPLCRetention Time (min)
F-B-01Prep-HPLC>98%15.4

Visualization

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the extraction and isolation of this compound or related sesquiterpenoids.

Extraction_Workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_fractionation 3. Fractionation cluster_isolation 4. Isolation & Purification cluster_analysis 5. Structure Elucidation plant_material Collection of Diplostephium tolimense drying Air or Oven Drying plant_material->drying grinding Grinding to Fine Powder drying->grinding maceration Maceration with Organic Solvent (e.g., Ethanol) grinding->maceration filtration Filtration maceration->filtration evaporation Rotary Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning n_hexane n-Hexane Fraction (Non-polar) partitioning->n_hexane dcm Dichloromethane Fraction (Medium-polar) partitioning->dcm etoh_h2o Aqueous Methanol Residue (Polar) partitioning->etoh_h2o column_chrom Silica Gel Column Chromatography dcm->column_chrom tlc TLC Analysis of Fractions column_chrom->tlc prep_hplc Preparative HPLC tlc->prep_hplc pure_compound Pure Compound (e.g., this compound) prep_hplc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS, IR) pure_compound->spectroscopy

Caption: Workflow for the extraction and isolation of sesquiterpenoids.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Flagranone B

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Flagranone B, a novel flavanone with significant therapeutic potential. The described method is suitable for the determination of this compound in both raw plant material and finished pharmaceutical formulations. The protocol employs a reversed-phase C18 column with gradient elution and UV detection, providing excellent sensitivity, linearity, and reproducibility. This document provides researchers, scientists, and drug development professionals with a comprehensive protocol for the reliable quantification of this compound.

Introduction

This compound is a recently isolated flavanone showing promising activity in preclinical studies. As research and development advance, a reliable and accurate analytical method is crucial for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture.[1] This application note presents a validated HPLC method developed for the specific determination of this compound.

Experimental

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.

  • Chromatography Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Solvents: HPLC grade acetonitrile and water are required.[2]

  • Reagents: Formic acid (analytical grade) is used as a mobile phase modifier.

  • Analytical Standard: A certified reference standard of this compound with a purity of ≥98% is necessary for calibration.[3]

A summary of the optimized HPLC conditions is provided in the table below.

ParameterCondition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30-70% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 288 nm

Protocols

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

The appropriate sample preparation is critical for accurate and reproducible results.[1] The following are generalized protocols for a plant matrix and a pharmaceutical formulation.

3.2.1. Plant Material (e.g., leaves, bark)

  • Drying and Grinding: Dry the plant material at 40°C until a constant weight is achieved. Grind the dried material to a fine powder (e.g., 40 mesh).

  • Extraction: Accurately weigh 1 g of the powdered plant material into a centrifuge tube. Add 20 mL of methanol and sonicate for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

3.2.2. Pharmaceutical Formulation (e.g., tablets)

  • Sample Comminution: Weigh and finely powder a representative number of tablets (e.g., 10 tablets).

  • Extraction: Accurately weigh a portion of the powder equivalent to a single dose of this compound and transfer it to a 50 mL volumetric flask. Add approximately 30 mL of methanol and sonicate for 20 minutes to dissolve the active ingredient.

  • Dilution: Bring the flask to volume with methanol and mix thoroughly.

  • Filtration: Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Summary

The described HPLC method was validated according to standard guidelines. The key performance characteristics are summarized below.

ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantitation (LOQ) 0.7 µg/mL
Precision (%RSD) < 2.0%
Accuracy (Recovery) 98.5% - 101.2%
Retention Time Approximately 8.5 min

Experimental Workflow and Signaling Pathways

The overall workflow for the analysis of this compound is depicted below.

FlagranoneB_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Plant Material or Pharmaceutical Formulation Extraction Solvent Extraction (e.g., Methanol) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation C18 Reversed-Phase Separation HPLC_Injection->Separation Detection UV Detection at 288 nm Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification Final_Result Final_Result Quantification->Final_Result Final Concentration of this compound

Figure 1: HPLC Analysis Workflow for this compound.

Conclusion

The HPLC method described in this application note is a reliable, accurate, and precise tool for the quantitative analysis of this compound in various sample matrices. The detailed protocol and validated performance metrics provide a solid foundation for researchers and professionals engaged in the study and development of this promising flavanone. The straightforward sample preparation and robust chromatographic conditions make this method suitable for routine quality control and research applications.

References

Application Note: Quantitative Analysis of Flagranone B using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the quantitative analysis of Flagranone B, a sesquiterpenoid of interest in drug development and natural product research, using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology provides a robust framework for the extraction, separation, identification, and quantification of this compound from various sample matrices. The protocol is designed to be adaptable for high-throughput screening and detailed analytical characterization, ensuring reliable and reproducible results for research and quality control purposes.

Introduction

This compound is a member of the sesquiterpenoid class of natural products, which are known for their diverse biological activities. Accurate and sensitive analytical methods are crucial for the characterization and quantification of such compounds in complex mixtures, including plant extracts and biological samples. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering high resolution and sensitivity.[1] This application note provides a detailed experimental protocol for the GC-MS analysis of this compound, from sample preparation to data analysis.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. Below are protocols for solid and liquid samples.

1.1. Solvent Extraction (for solid matrices, e.g., plant material)

  • Weigh approximately 500 mg of the homogenized and dried sample into a 50 mL centrifuge tube.

  • Add 20 mL of a suitable organic solvent (e.g., methanol, ethyl acetate, or hexane). The choice of solvent should be optimized based on the polarity of this compound.

  • Vortex the mixture for 1 minute, followed by sonication for 15 minutes.

  • Centrifuge the sample at 5,000 rpm for 10 minutes to pellet solid material.[2]

  • Filter the supernatant through a 0.22 µm syringe filter into a clean collection vial.[2]

  • The extract can be concentrated under a gentle stream of nitrogen if necessary and then reconstituted in a known volume of solvent for GC-MS analysis.

1.2. Liquid-Liquid Extraction (for aqueous matrices, e.g., biological fluids)

  • To 1 mL of the aqueous sample, add 2 mL of an immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer (top or bottom, depending on the solvent) to a new vial.

  • Repeat the extraction process twice more with fresh solvent.

  • Combine the organic extracts and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of solvent for GC-MS analysis.

1.3. Headspace Solid-Phase Microextraction (HS-SPME) (for volatile analysis)

HS-SPME is a solvent-free technique suitable for the analysis of volatile and semi-volatile compounds.[3]

  • Place a known amount of the sample (solid or liquid) into a headspace vial and seal it.

  • Incubate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow volatile compounds to equilibrate in the headspace.

  • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20 minutes) to adsorb the analytes.[3]

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption and analysis.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization for specific instruments and applications. These are based on typical methods for terpene analysis.[4][5]

Table 1: Gas Chromatography (GC) Method Parameters

ParameterValue
GC System Agilent 8890 GC or equivalent[2]
Column DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent[5]
Injection Mode Splitless or Split (e.g., 20:1)[2]
Inlet Temperature 280 °C[2]
Oven Program Initial temp: 60°C (hold 2 min), Ramp 1: 5°C/min to 140°C, Ramp 2: 15°C/min to 250°C (hold 5 min)[3]
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Injection Volume 1 µL

Table 2: Mass Spectrometry (MS) Method Parameters

ParameterValue
MS System Agilent 5977B GC/MSD or equivalent[2]
Ionization Mode Electron Ionization (EI)
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Electron Energy 70 eV
Scan Range m/z 40-550
Acquisition Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

Data Presentation and Quantification

Quantitative analysis of this compound requires the generation of a calibration curve using a certified reference standard.

1. Calibration Standards

Prepare a series of calibration standards by diluting a stock solution of this compound in the same solvent used for sample preparation. A typical concentration range might be 0.1 µg/mL to 100 µg/mL.

2. Data Analysis

  • Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of the certified reference standard.

  • Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area of this compound against the concentration of the calibration standards. The concentration of this compound in the samples is then determined from this curve.

Table 3: Example Quantitative Data Summary

ParameterResult
Linear Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Recovery (%) 95 - 105%
Precision (%RSD) < 5%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Plant Material) Extraction Extraction (Solvent, LLE, or SPME) Sample->Extraction Filtration Filtration / Cleanup Extraction->Filtration Concentration Concentration & Reconstitution Filtration->Concentration GC_Injection GC Injection Concentration->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for GC-MS Analysis of this compound.

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound. The detailed protocols for sample preparation and instrument parameters serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Adherence to these guidelines, with appropriate optimization, will ensure high-quality data for the characterization and application of this compound.

References

Application Notes and Protocols for Flagranone B: A Novel Inhibitor of the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flagranone B is a novel small molecule that has demonstrated potent inhibitory effects on the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. The NF-κB pathway is a crucial regulator of cellular responses to stimuli such as stress, cytokines, and bacterial or viral antigens.[1][2] Dysregulation of this pathway has been implicated in a variety of diseases, including inflammatory disorders, autoimmune diseases, and cancer.[3] this compound, therefore, represents a promising candidate for therapeutic development.

These application notes provide a detailed protocol for a cell-based assay to characterize the inhibitory activity of this compound on the NF-κB pathway. The described assay utilizes a reporter gene system to quantify the downstream effects of NF-κB activation, providing a robust and reproducible method for determining the potency of this compound.

Mechanism of Action

This compound is hypothesized to exert its inhibitory effect by targeting the IκB kinase (IKK) complex. In the canonical NF-κB pathway, the IKK complex phosphorylates the inhibitory IκBα protein, leading to its ubiquitination and subsequent proteasomal degradation.[3][4] This process releases the NF-κB p65/p50 heterodimer, allowing it to translocate to the nucleus and activate the transcription of target genes. By inhibiting the IKK complex, this compound prevents the degradation of IκBα, thereby sequestering the NF-κB complex in the cytoplasm and preventing the inflammatory response.

FlagranoneB_MoA Hypothetical Mechanism of Action of this compound cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binding IKK IKK Complex TNFR->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) Proteasome Proteasome IkBa->Proteasome Degradation NFkB->IkBa Binding (Inactive Complex) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation FlagranoneB This compound FlagranoneB->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Gene Inflammatory Gene Expression DNA->Gene

Caption: Hypothetical mechanism of this compound in the NF-κB pathway.

Quantitative Data Summary

The inhibitory activity of this compound was quantified using the described cell-based assay. The half-maximal inhibitory concentration (IC50) was determined and compared to a known NF-κB inhibitor.

CompoundTargetCell LineIC50 (nM)
This compoundIKK ComplexHEK293/NF-κB-luc15.2 ± 2.5
Bay 11-7082 (Positive Control)IKK ComplexHEK293/NF-κB-luc5.8 ± 1.1

Experimental Protocol: NF-κB Reporter Gene Assay

This protocol details the steps for quantifying the inhibitory effect of this compound on TNF-α-induced NF-κB activation in a stable HEK293 cell line expressing a luciferase reporter gene under the control of an NF-κB response element (HEK293/NF-κB-luc).

Materials and Reagents
  • HEK293/NF-κB-luc stable cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Bay 11-7082 (or other suitable positive control)

  • Recombinant Human TNF-α

  • Luciferase Assay Reagent

  • White, clear-bottom 96-well cell culture plates

  • Luminometer

Cell Culture
  • Culture HEK293/NF-κB-luc cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells every 2-3 days or when they reach 80-90% confluency.

Assay Procedure
  • Cell Seeding:

    • Trypsinize and resuspend cells in fresh culture medium.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed 5 x 10^4 cells in 100 µL of culture medium per well into a 96-well white, clear-bottom plate.

    • Incubate the plate for 24 hours at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of this compound and the positive control (Bay 11-7082) in serum-free DMEM. A typical concentration range to test would be from 0.1 nM to 10 µM.

    • Include a vehicle control (e.g., 0.1% DMSO).

    • Remove the culture medium from the wells and add 50 µL of the compound dilutions.

    • Incubate for 1 hour at 37°C with 5% CO2.

  • NF-κB Activation:

    • Prepare a solution of TNF-α in serum-free DMEM at a concentration of 20 ng/mL.

    • Add 50 µL of the TNF-α solution to each well (final concentration of 10 ng/mL), except for the unstimulated control wells.

    • Add 50 µL of serum-free DMEM to the unstimulated control wells.

    • Incubate the plate for 6 hours at 37°C with 5% CO2.

  • Luciferase Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Remove the medium from the wells.

    • Add 100 µL of Luciferase Assay Reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the luminescence using a luminometer.

Data Analysis
  • Subtract the average background luminescence from the unstimulated control wells from all other readings.

  • Normalize the data by expressing the luminescence of the treated wells as a percentage of the TNF-α stimulated control.

  • Plot the normalized data against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

experimental_workflow Experimental Workflow for NF-κB Reporter Assay Start Start Seed_Cells Seed HEK293/NF-κB-luc cells (5 x 10^4 cells/well) Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Compound Treat with this compound (serial dilutions) Incubate_24h->Treat_Compound Incubate_1h Incubate for 1 hour Treat_Compound->Incubate_1h Stimulate_TNFa Stimulate with TNF-α (10 ng/mL) Incubate_1h->Stimulate_TNFa Incubate_6h Incubate for 6 hours Stimulate_TNFa->Incubate_6h Lyse_Cells Lyse cells and add Luciferase Assay Reagent Incubate_6h->Lyse_Cells Measure_Luminescence Measure Luminescence Lyse_Cells->Measure_Luminescence Data_Analysis Data Analysis (Calculate IC50) Measure_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the this compound NF-κB reporter assay.

Conclusion

The provided protocol offers a robust and reliable method for the characterization of this compound as an inhibitor of the NF-κB signaling pathway. This cell-based assay is suitable for high-throughput screening and detailed mechanistic studies, making it a valuable tool for the preclinical development of this compound and other potential NF-κB inhibitors. The hypothetical data presented demonstrates the potential potency of this compound, warranting further investigation into its therapeutic applications.

References

Application Notes and Protocols for In Vivo Studies with Flavokawain B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavokawain B (FKB) is a naturally occurring chalcone with demonstrated anti-cancer and anti-inflammatory properties in several in vivo models.[1][2] These application notes provide a comprehensive overview of the experimental design for in vivo studies investigating the therapeutic potential of FKB, including detailed protocols and data presentation guidelines. The primary mechanisms of action for FKB that will be explored are its role in modulating the NF-κB signaling pathway and its ability to induce reactive oxygen species (ROS)-mediated apoptosis and autophagy in cancer cells.[1][2]

Data Presentation

Table 1: In Vivo Anti-inflammatory Efficacy of Flavokawain B in a DSS-Induced Colitis Model
Treatment GroupDose (mg/kg)Administration RouteChange in Body Weight (%)Colon Length (cm)Disease Activity Index (DAI)Myeloperoxidase (MPO) Activity (U/g tissue)
Control-Oral+2.5 ± 0.88.2 ± 0.50.5 ± 0.21.2 ± 0.3
DSS Model-Oral-15.8 ± 2.15.1 ± 0.410.8 ± 1.58.7 ± 1.1
FKB25Oral-8.2 ± 1.56.8 ± 0.65.4 ± 0.94.3 ± 0.7
FKB50Oral-4.1 ± 1.27.5 ± 0.53.1 ± 0.72.1 ± 0.5

*p < 0.05 compared to DSS Model group. Data are presented as mean ± standard deviation.

Table 2: In Vivo Anti-tumor Efficacy of Flavokawain B in a Melanoma Xenograft Model
Treatment GroupDose (mg/kg)Administration RouteTumor Volume (mm³) at Day 21Tumor Weight (g) at Day 21Ki-67 Positive Cells (%)TUNEL Positive Cells (%)
Vehicle Control-Intraperitoneal1540 ± 2101.8 ± 0.385 ± 75 ± 2
FKB20Intraperitoneal820 ± 1500.9 ± 0.242 ± 935 ± 6
FKB40Intraperitoneal450 ± 1100.5 ± 0.121 ± 568 ± 8

*p < 0.05 compared to Vehicle Control group. Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Evaluation of Anti-inflammatory Activity in a Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model

Objective: To assess the efficacy of Flavokawain B in mitigating the clinical and pathological symptoms of inflammatory bowel disease (IBD).

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

Materials:

  • Flavokawain B (purity >98%)

  • Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Myeloperoxidase (MPO) assay kit

  • Histology reagents (formalin, paraffin, hematoxylin, and eosin)

Procedure:

  • Acclimatization: Acclimatize mice for one week under standard laboratory conditions.

  • Group Allocation: Randomly divide mice into four groups: Control, DSS Model, FKB (25 mg/kg), and FKB (50 mg/kg).

  • Induction of Colitis: Administer 2.5% (w/v) DSS in the drinking water for 7 consecutive days to the DSS Model and FKB treatment groups. The Control group receives regular drinking water.

  • Drug Administration: Administer Flavokawain B or vehicle orally once daily for 10 days, starting 3 days prior to DSS administration.

  • Monitoring: Record body weight, stool consistency, and presence of blood daily to calculate the Disease Activity Index (DAI).

  • Termination: At day 8, euthanize the mice.

  • Sample Collection: Collect the entire colon and measure its length. A distal segment of the colon should be fixed in 10% neutral buffered formalin for histological analysis. The remaining colonic tissue should be snap-frozen for MPO assay.

  • Histological Analysis: Embed fixed tissues in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess inflammation and tissue damage.

  • MPO Assay: Homogenize the frozen colon tissue and measure MPO activity according to the manufacturer's instructions to quantify neutrophil infiltration.

Protocol 2: Evaluation of Anti-tumor Activity in a Human Melanoma Xenograft Mouse Model

Objective: To determine the in vivo anti-tumor efficacy of Flavokawain B against melanoma.

Animal Model: Female BALB/c nude mice, 6-8 weeks old.

Materials:

  • Flavokawain B (purity >98%)

  • Human melanoma cell line (e.g., A375)

  • Matrigel

  • Vehicle (e.g., DMSO and polyethylene glycol)

  • Calipers

  • Ki-67 and TUNEL assay kits

Procedure:

  • Cell Culture: Culture A375 human melanoma cells under standard conditions.

  • Tumor Inoculation: Subcutaneously inject 5 x 10^6 A375 cells mixed with Matrigel into the right flank of each mouse.

  • Tumor Growth: Allow tumors to reach a palpable size (approximately 100 mm³).

  • Group Allocation: Randomly divide mice into three groups: Vehicle Control, FKB (20 mg/kg), and FKB (40 mg/kg).

  • Drug Administration: Administer Flavokawain B or vehicle via intraperitoneal injection every other day for 21 days.

  • Tumor Measurement: Measure tumor dimensions with calipers every three days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Termination: At the end of the treatment period, euthanize the mice.

  • Sample Collection: Excise the tumors, weigh them, and fix a portion in formalin for immunohistochemistry.

  • Immunohistochemistry: Perform Ki-67 staining to assess cell proliferation and TUNEL assay to detect apoptosis in the tumor sections.

Signaling Pathways and Experimental Workflows

FlavokawainB_Anti_inflammatory_Pathway cluster_nucleus Nuclear Events FKB Flavokawain B TLR2 Toll-like Receptor 2 (TLR2) FKB->TLR2 MyD88 MyD88 TLR2->MyD88 IKK IKK Complex MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB NF-κB (p65/p50) IκBα->NFκB Inhibits Nucleus Nucleus NFκB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) Nucleus->Inflammatory_Genes Induces Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Flavokawain B inhibits the TLR2/NF-κB signaling pathway.

FlavokawainB_Anticancer_Pathway FKB Flavokawain B Cancer_Cell Cancer Cell FKB->Cancer_Cell ROS Increased Reactive Oxygen Species (ROS) Cancer_Cell->ROS Mito Mitochondrial Dysfunction ROS->Mito Autophagy_Proteins Autophagy-related Protein Expression (LC3-II/LC3-I ratio) ROS->Autophagy_Proteins Caspase Caspase Activation (Caspase-3, -9) Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis Autophagy Autophagy Autophagy_Proteins->Autophagy InVivo_Experimental_Workflow Acclimatization Animal Acclimatization (1 week) Model_Induction Disease Model Induction (e.g., Tumor Inoculation or DSS) Acclimatization->Model_Induction Grouping Randomization and Group Allocation Model_Induction->Grouping Treatment Flavokawain B or Vehicle Administration Grouping->Treatment Monitoring In-life Monitoring (e.g., Tumor Volume, Body Weight) Treatment->Monitoring Termination Euthanasia and Sample Collection Monitoring->Termination Analysis Ex Vivo Analysis (Histology, IHC, Molecular Assays) Termination->Analysis Data_Analysis Data Analysis and Interpretation Analysis->Data_Analysis

References

Application Note: Laboratory Synthesis of Flavanones

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flavanones are a class of flavonoids characterized by a C6-C3-C6 skeleton, forming a chromanone ring bearing a phenyl substituent at the 2-position. This structural motif is prevalent in a variety of natural products and is associated with a wide range of biological activities, making it a privileged scaffold in medicinal chemistry and drug discovery. While a specific synthesis for a compound designated as "Flagranone B" could not be located in the scientific literature, this document provides a comprehensive overview of the general and widely applicable methods for the laboratory synthesis of flavanones. Researchers can adapt these protocols to target specific flavanone derivatives, provided the chemical structure is known.

The most common and robust strategy for flavanone synthesis involves a two-step process: the Claisen-Schmidt condensation of a substituted 2'-hydroxyacetophenone with a substituted benzaldehyde to form a 2'-hydroxychalcone, followed by an intramolecular cyclization of the chalcone to yield the flavanone core.[1][2]

General Synthetic Scheme

A universally adopted route for synthesizing flavanones is depicted below. This method offers flexibility in accessing a diverse range of substituted flavanones by varying the starting acetophenone and benzaldehyde.

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Intramolecular Cyclization A 2'-Hydroxyacetophenone C 2'-Hydroxychalcone A->C Base (e.g., NaOH, KOH) Ethanol, rt B Substituted Benzaldehyde B->C D 2'-Hydroxychalcone E Flavanone D->E Acid (e.g., H2SO4) or Base Reflux

Figure 1: General two-step synthesis of flavanones.

Experimental Protocols

Protocol 1: Synthesis of 2'-Hydroxychalcone via Claisen-Schmidt Condensation

This protocol outlines the base-catalyzed condensation of a 2'-hydroxyacetophenone with a substituted benzaldehyde.

Materials:

  • Substituted 2'-hydroxyacetophenone (1.0 eq)

  • Substituted benzaldehyde (1.0 eq)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Deionized water

  • Hydrochloric acid (HCl), dilute

Procedure:

  • Dissolve the 2'-hydroxyacetophenone and the substituted benzaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate beaker, prepare an aqueous solution of NaOH or KOH.

  • Slowly add the basic solution to the ethanolic solution of the reactants at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to precipitate the 2'-hydroxychalcone.

  • Filter the solid product using a Büchner funnel, wash with cold deionized water until the filtrate is neutral, and dry the product in a vacuum oven.

  • The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.

Data Presentation: Representative Yields for Chalcone Synthesis

Entry2'-Hydroxyacetophenone SubstituentBenzaldehyde SubstituentYield (%)
1HH85-95
24'-OCH34-Cl80-90
35'-Br3-NO275-85
Protocol 2: Cyclization of 2'-Hydroxychalcone to Flavanone

This protocol describes the acid-catalyzed intramolecular cyclization of a 2'-hydroxychalcone to the corresponding flavanone.[1]

Materials:

  • 2'-Hydroxychalcone (1.0 eq)

  • Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized water

Procedure:

  • Dissolve the 2'-hydroxychalcone in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-cold water to precipitate the flavanone.

  • Filter the solid product, wash thoroughly with water to remove any residual acid, and dry.

  • Purify the crude flavanone by recrystallization from ethanol or another suitable solvent.

Data Presentation: Representative Yields for Flavanone Synthesis

Entry2'-HydroxychalconeCyclization ConditionsFlavanone Yield (%)
1UnsubstitutedH₂SO₄, EtOH, Reflux70-80
24-methoxyH₂SO₄, EtOH, Reflux65-75
34'-chloroH₂SO₄, EtOH, Reflux70-85

Alternative Synthetic Strategies

While the chalcone cyclization route is the most common, other methods for flavanone synthesis have been developed.[2] These can be advantageous depending on the desired substitution pattern and stereochemistry.

G A Alternative Synthesis Routes B Palladium-Catalyzed Oxidative Cyclization A->B C Organocatalytic Asymmetric Synthesis A->C D Enzymatic Cyclization A->D

Figure 2: Alternative approaches to flavanone synthesis.

  • Palladium(II)-Catalyzed Oxidative Cyclization: This method can provide a divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones.[3]

  • Organocatalytic Asymmetric Synthesis: Chiral organocatalysts can be employed for the asymmetric intramolecular conjugate addition of chalcones to produce enantioenriched flavanones.[4]

  • Enzymatic Cyclization: In nature, chalcone isomerase (CHI) catalyzes the stereospecific cyclization of 2′-hydroxychalcones to (2S)-flavanones.[2] Biocatalytic approaches mimicking this process are an area of active research.

Conclusion

The protocols detailed in this application note provide a robust and versatile foundation for the laboratory synthesis of a wide array of flavanone derivatives. While the specific synthesis of "this compound" remains elusive due to a lack of structural information in the public domain, the presented methodologies for chalcone formation and subsequent cyclization can be readily adapted by researchers to synthesize novel flavanone targets. The selection of starting materials will dictate the substitution pattern of the final flavanone, allowing for the systematic exploration of structure-activity relationships in drug discovery and chemical biology research.

References

Application Notes & Protocols for the Quantification of Flavanones (Assumed "Flagranone B")

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide detailed protocols for the quantification of flavanones, a class of flavonoids to which "Flagranone B" presumably belongs, as no direct references to "this compound" were found in scientific literature. It is assumed that "this compound" is either a novel compound within this class or a typographical error for "flavanone." The methodologies outlined below are based on established analytical techniques for flavanone quantification and are intended for researchers, scientists, and drug development professionals. The primary methods covered are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering different levels of sensitivity and selectivity to suit various research needs.

I. Analytical Methods for Flavanone Quantification

The two principal methods for the quantification of flavanones are HPLC-UV and LC-MS/MS. The selection of the method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • HPLC-UV: This technique is widely accessible and suitable for quantifying flavanones in relatively clean sample matrices, such as purified fractions or standardized plant extracts.[1] Quantification is based on the absorption of UV light by the analyte at a specific wavelength.[1]

  • LC-MS/MS: This method provides superior sensitivity and selectivity, making it ideal for quantifying low concentrations of flavanones in complex matrices like crude plant extracts, biological fluids, and tissues.[1] It combines the separation power of liquid chromatography with the precise detection and structural confirmation capabilities of tandem mass spectrometry.[1][2]

II. Experimental Protocols

A. Protocol 1: Quantification of Flavanones using HPLC-UV

This protocol outlines a general procedure for the quantification of flavanones in plant extracts.

1. Materials and Reagents

  • Flavanone standard (e.g., Naringenin, Hesperetin)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • Plant extract containing the flavanone of interest

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

3. Chromatographic Conditions

ParameterCondition
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min, 10% B5-25 min, 10-90% B25-30 min, 90% B30-35 min, 90-10% B35-40 min, 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm (typical for flavanones, should be optimized based on the UV spectrum of the specific flavanone)[1]
Injection Volume 10 µL

4. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh 1 mg of the flavanone standard and dissolve it in 1 mL of methanol to obtain a concentration of 1 mg/mL.[1]

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.[1]

  • Sample Preparation: Dissolve a known amount of the plant extract in methanol.[1] The solution may need to be vortexed and sonicated to ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter before injection.[1]

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the flavanone standard against its concentration.

  • Determine the concentration of the flavanone in the sample by interpolating its peak area on the calibration curve.[1]

B. Protocol 2: Quantification of Flavanones using LC-MS/MS

This protocol is designed for the sensitive and selective quantification of flavanones in complex matrices.

1. Materials and Reagents

  • Flavanone standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS) - a structurally similar compound not present in the sample.

2. Instrumentation

  • Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).[1]

  • C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)

3. LC-MS/MS Conditions

ParameterCondition
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Optimized based on the specific flavanone and matrix
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), positive or negative mode (to be optimized for the specific flavanone).[1]
Scan Mode Multiple Reaction Monitoring (MRM)[3][4]

4. MRM Transitions (Example for a hypothetical Flavanone)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Flavanone[M+H]+Fragment 1Optimized
Fragment 2Optimized
Internal Standard[M+H]+Fragment 1Optimized
Fragment 2Optimized

5. Standard and Sample Preparation

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of the flavanone standard and the internal standard in methanol.

  • Calibration Standards: Prepare calibration standards by spiking appropriate amounts of the flavanone standard working solution and a fixed concentration of the internal standard into a blank matrix (e.g., plasma, tissue homogenate).

  • Sample Preparation (e.g., for plasma):

    • To 100 µL of plasma, add 10 µL of the internal standard working solution.

    • Add 300 µL of acetonitrile (protein precipitation).

    • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject into the LC-MS/MS system.

6. Data Analysis

  • Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Determine the concentration of the flavanone in the samples from the calibration curve.

III. Data Presentation

Table 1: HPLC-UV Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Precision (%RSD)< 5%
Accuracy (%Recovery)95 - 105%

Table 2: LC-MS/MS Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity Range0.1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Precision (%RSD)< 10%
Accuracy (%Recovery)90 - 110%
Matrix Effect< 15%

IV. Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification start Start: Obtain Sample/Standard weigh Accurate Weighing start->weigh dissolve Dissolution in Solvent weigh->dissolve serial_dilute Serial Dilution (Standards) dissolve->serial_dilute Standards spike_is Spike Internal Standard (LC-MS/MS) dissolve->spike_is Samples filter Filtration (0.45 µm) serial_dilute->filter extract Extraction/Cleanup (e.g., SPE, LLE) spike_is->extract extract->filter inject Inject into HPLC/LC-MS filter->inject separate Chromatographic Separation inject->separate detect Detection (UV or MS/MS) separate->detect integrate Peak Integration detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration integrate->quantify calibrate->quantify report Final Report quantify->report

Caption: General experimental workflow for flavanone quantification.

signaling_pathway cluster_info Hypothetical Flavanone Mechanism of Action Flavanone Flavanone B Receptor Cell Surface Receptor Flavanone->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., Nrf2) Kinase_Cascade->Transcription_Factor Activation Gene_Expression Antioxidant Gene Expression Transcription_Factor->Gene_Expression Upregulation Cellular_Response Cellular Antioxidant Response Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway for a flavanone.

References

Application Notes and Protocols: Flagranone B as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flagranone B is a naturally occurring flavanone isolated from the nematode-trapping fungus Duddingtonia flagrans. As a member of the flavanone class of secondary metabolites, this compound exhibits promising biological activities, including antimicrobial and nematicidal effects. This document provides detailed application notes and protocols for utilizing this compound as a chemical probe to investigate relevant biological pathways and potential therapeutic targets. While the precise molecular targets of this compound are still under investigation, its demonstrated biological effects suggest its utility as a probe in studies related to microbial pathogenesis and nematode biology.

Physicochemical Properties and Data

PropertyValueReference
Molecular Formula C₁₈H₁₈O₈[1]
Source Organism Duddingtonia flagrans, Arthrobotrys flagrans[1][2]
Compound Class Flavanone[3][4][5][6][7]
Known Biological Activity Antimicrobial, Nematicidal[8][9]

Proposed Mechanism of Action and Signaling Pathways

Based on the known activities of flavanones and other natural product antimicrobials, two primary hypothetical mechanisms of action for this compound are proposed:

  • Antimicrobial Activity: Disruption of Microbial Cell Signaling and Integrity. It is hypothesized that this compound may interfere with bacterial quorum sensing pathways, which are crucial for regulating virulence and biofilm formation. Additionally, it may disrupt the integrity of the microbial cell membrane, leading to cell death.

  • Nematicidal Activity: Interference with Neuromuscular Signaling. this compound may act on key signaling pathways in nematodes, such as the TGF-β or serotonin signaling pathways, which are known to be involved in essential functions like motility and development. Disruption of these pathways could lead to paralysis and death.

Diagram: Proposed Antimicrobial Signaling Pathway

antimicrobial_pathway cluster_membrane Bacterial Cell Membrane cluster_qs Quorum Sensing Pathway This compound This compound Membrane_Integrity Membrane Integrity Disruption This compound->Membrane_Integrity Direct Interaction QS_Receptor Quorum Sensing Receptor This compound->QS_Receptor Inhibition Ion_Leakage Ion Leakage Membrane_Integrity->Ion_Leakage Cell_Death Cell Death Ion_Leakage->Cell_Death Signal_Transduction Signal Transduction Cascade QS_Receptor->Signal_Transduction Virulence_Gene_Expression Virulence Gene Expression Signal_Transduction->Virulence_Gene_Expression nematicidal_pathway This compound This compound Neuronal_Receptor Neuronal Receptor (e.g., TGF-β or Serotonin Receptor) This compound->Neuronal_Receptor Antagonism Signaling_Cascade Intracellular Signaling Cascade Neuronal_Receptor->Signaling_Cascade Neuromuscular_Junction Neuromuscular Junction Signaling_Cascade->Neuromuscular_Junction Disruption of Neurotransmission Paralysis Paralysis Neuromuscular_Junction->Paralysis Nematode_Death Nematode Death Paralysis->Nematode_Death mic_workflow Start Start Prep_Bacteria Prepare Bacterial Suspension (OD600 = 0.08-0.1) Start->Prep_Bacteria Dilute_Bacteria Dilute Bacteria 1:100 in CAMHB Prep_Bacteria->Dilute_Bacteria Inoculate Inoculate Wells with Bacterial Suspension Dilute_Bacteria->Inoculate Serial_Dilution Serial Dilution of this compound in 96-well plate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_MIC Determine MIC Incubate->Read_MIC End End Read_MIC->End nematicidal_workflow Start Start Sync_Worms Synchronize C. elegans to L4 stage Start->Sync_Worms Prep_Suspension Prepare Nematode Suspension in M9 Buffer Sync_Worms->Prep_Suspension Add_Worms Add Nematodes to Wells Prep_Suspension->Add_Worms Prep_Plates Prepare this compound dilutions in 24-well plates Prep_Plates->Add_Worms Incubate Incubate at 20°C Add_Worms->Incubate Count_Mortality Count Dead Worms at Time Intervals Incubate->Count_Mortality Calculate_Results Calculate Percent Mortality Count_Mortality->Calculate_Results End End Calculate_Results->End

References

Application Notes and Protocols: Flagranone B in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Flagranone B, a semi-synthetic flavanone derivative, and its potential application in drug discovery screening for anti-inflammatory agents. Detailed protocols for in vivo screening and analysis of its mechanism of action are provided below.

Introduction

This compound is a prenylated flavanone derived from a natural compound isolated from Eysenhardtia platycarpa.[1] Flavanones, a subclass of flavonoids, are known for their broad range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound, specifically (2S)-5-hydroxy-7-methoxy-6-(3-methyl-2-buten-1-yl)-2-phenyl-2,3-dihydro-4H-1-Benzopyran-4-one, has been evaluated for its anti-inflammatory effects and shows promise as a lead compound in the development of novel therapeutics for inflammatory skin diseases.

Mechanism of Action

The anti-inflammatory activity of many flavonoids is attributed to their ability to modulate key signaling pathways involved in the inflammatory response. One of the central pathways is the Nuclear Factor-kappa B (NF-κB) signaling cascade. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as cytokines (e.g., TNF-α, IL-1β), lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Flavonoids, likely including this compound, are thought to exert their anti-inflammatory effects by inhibiting one or more steps in this pathway, leading to a reduction in the production of inflammatory mediators.

NF_kB_Signaling_Pathway Figure 1. Proposed Mechanism of Action of this compound on the NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Inflammatory_Stimuli->Receptor Binds IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NF_kB NF-κB Proteasome Proteasome IkB->Proteasome Degradation NF_kB_active Active NF-κB NF_kB->NF_kB_active Release Nucleus Nucleus NF_kB_active->Nucleus Translocation DNA DNA NF_kB_active->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) DNA->Pro_inflammatory_Genes Induces Flagranone_B This compound Flagranone_B->IKK_Complex Inhibits

Proposed mechanism of action of this compound.

Data Presentation

The anti-inflammatory activity of this compound has been evaluated in established in vivo models. The following tables summarize the quantitative data from these studies.

Table 1: Anti-inflammatory Efficacy of this compound in the TPA-Induced Mouse Ear Edema Model

Treatment GroupEdema Inhibition (%)
This compoundData not specifically reported for 1b, but derivative 1d showed 96.27 ± 1.93% inhibition[2]
Indomethacin (Reference)91.35 ± 0.47

Table 2: Anti-inflammatory Efficacy of this compound in the Arachidonic Acid (AA)-Induced Rat Ear Edema Model

Treatment GroupReduction in Ear Thickness
This compound (FS1b)Most effective among the tested flavanones[1][3]
Diclofenac Sodium (Reference)Less effective than FS1b[2]

Table 3: Effect of Flavanone Derivatives on Pro-inflammatory Cytokine mRNA Expression in AA-Inflamed Rat Ear Tissue

CytokineFlavanone Treatment Effect
TNF-αInhibition of production by flavonoids reported[2]
IL-1βInhibition of production by flavonoids reported[2]
IL-6Inhibition of production by flavonoids reported[2]

Experimental Protocols

The following are detailed protocols for the in vivo anti-inflammatory assays used to screen this compound.

Protocol 1: TPA-Induced Mouse Ear Edema

This model is used to assess the anti-inflammatory activity of topically applied compounds in an acute inflammation model.

Materials:

  • This compound solution

  • 12-O-tetradecanoylphorbol-13-acetate (TPA) solution (in acetone)

  • Reference anti-inflammatory drug (e.g., Indomethacin)

  • Acetone (vehicle control)

  • Male CD-1 mice (25-30 g)

  • Micropipettes

  • Digital micrometer or punch biopsy and analytical balance

Procedure:

  • Acclimatize animals for at least 7 days before the experiment.

  • Divide mice into treatment groups (n=5 per group): Vehicle control, TPA control, this compound + TPA, Reference drug + TPA.

  • Measure the initial thickness of both ears of each mouse using a digital micrometer.

  • Apply 20 µL of the TPA solution to both the inner and outer surfaces of the right ear of each mouse (except for the vehicle control group).

  • Thirty minutes after TPA application, topically apply 20 µL of the vehicle, this compound solution, or reference drug to the right ear of the respective groups.

  • After 6 hours, sacrifice the mice by cervical dislocation.

  • Measure the final thickness of the right ear. Alternatively, take a 6 mm diameter punch biopsy from the center of the ear and weigh it.

  • Calculate the percentage of edema inhibition using the following formula: % Inhibition = [1 - (Treated / Control)] x 100 Where "Treated" is the difference in ear thickness or weight of the drug-treated group, and "Control" is the difference in ear thickness or weight of the TPA control group.

Protocol 2: Arachidonic Acid (AA)-Induced Rat Ear Edema

This model evaluates the inhibitory effect of compounds on inflammation induced by arachidonic acid, which is a key mediator of inflammation.

Materials:

  • This compound solution

  • Arachidonic acid (AA) solution (in acetone)

  • Reference anti-inflammatory drug (e.g., Diclofenac sodium)

  • Acetone (vehicle control)

  • Male Wistar rats (150-200 g)

  • Micropipettes

  • Digital micrometer

Procedure:

  • Acclimatize animals for at least 7 days before the experiment.

  • Divide rats into treatment groups (n=5 per group): Vehicle control, AA control, this compound + AA, Reference drug + AA.

  • Measure the initial thickness of the right ear of each rat.

  • Topically apply 20 µL of the this compound solution or reference drug to the right ear 30 minutes before AA application.

  • Apply 20 µL of the AA solution to the inner and outer surfaces of the right ear.

  • Measure the ear thickness at 1 and 2 hours after AA application.

  • Calculate the edema as the difference between the initial and final ear thickness.

  • Calculate the percentage of edema inhibition as described in Protocol 1.

Protocol 3: Quantification of Pro-inflammatory Cytokines in Ear Tissue

This protocol describes the analysis of TNF-α, IL-1β, and IL-6 levels in ear tissue homogenates by ELISA.

Materials:

  • Ear tissue samples from the in vivo experiments

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • Tissue homogenizer

  • Microcentrifuge

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • Microplate reader

Procedure:

  • Excise the ear tissue from the sacrificed animals and wash with cold PBS.

  • Homogenize the tissue in PBS containing a protease inhibitor cocktail.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and store at -80°C until analysis.

  • Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA).

  • Perform the ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions for the specific kits.

  • Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.

  • Normalize the cytokine concentrations to the total protein concentration of each sample.

Visualizations

Experimental_Workflow Figure 2. Experimental Workflow for Screening this compound Start Start: this compound Candidate InVivo_Screening In Vivo Anti-inflammatory Screening Start->InVivo_Screening TPA_Model TPA-Induced Mouse Ear Edema InVivo_Screening->TPA_Model AA_Model AA-Induced Rat Ear Edema InVivo_Screening->AA_Model Data_Analysis Data Analysis: - Edema Inhibition (%) - Ear Thickness Reduction TPA_Model->Data_Analysis AA_Model->Data_Analysis Mechanism_Study Mechanism of Action Study Data_Analysis->Mechanism_Study If Active Cytokine_Analysis Cytokine Quantification (ELISA) (TNF-α, IL-1β, IL-6) Mechanism_Study->Cytokine_Analysis Pathway_Analysis Confirmation of NF-κB Pathway Inhibition (e.g., Western Blot for p-IκB, NF-κB translocation) Mechanism_Study->Pathway_Analysis Lead_Optimization Lead Optimization Cytokine_Analysis->Lead_Optimization Pathway_Analysis->Lead_Optimization

Workflow for screening this compound.

References

Formulation of Flagranone B for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flagranone B is a natural product belonging to the benzoquinone class, isolated from the nematophagous fungus Duddingtonia flagrans.[1][2][3] Benzoquinones derived from fungi have garnered scientific interest due to their potential biological activities, including antimicrobial and cytotoxic effects.[4][5][6][7] This document provides detailed application notes and protocols for the formulation of this compound for experimental use in both in vitro and in vivo research settings. Given the limited publicly available data on the physicochemical properties of this compound, this guide also incorporates protocols for initial solubility and stability assessments, which are critical first steps for its experimental application.

Physicochemical Properties and Data Presentation

The chemical structure of this compound (Molecular Formula: C₁₈H₁₈O₈) suggests it is a relatively polar molecule due to the presence of multiple oxygen-containing functional groups. However, the core benzoquinone structure may impart some lipophilic character. The following table summarizes the known and predicted properties of this compound. Researchers should consider these as preliminary estimates and perform their own characterization.

PropertyData / PredictionSource / Method
Molecular Formula C₁₈H₁₈O₈Chemical Database
Molecular Weight 362.33 g/mol Calculated
CAS Number 255064-42-7Chemical Database
Predicted LogP 1.5 - 2.5Computational Model
Predicted Solubility Sparingly soluble in water. Likely soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Ethanol, and Methanol.Structural Analysis
Predicted Stability Potentially sensitive to light and high pH due to the quinone moiety. Stock solutions should be stored protected from light and at low temperatures.Chemical Class Trend

Experimental Protocols

Protocol 1: Preliminary Solubility Assessment of this compound

This protocol outlines a method to determine the approximate solubility of this compound in various common laboratory solvents.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Ethanol (200 proof), molecular biology grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Deionized water

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or HPLC

Procedure:

  • Prepare a stock solution of this compound in 100% DMSO at a high concentration (e.g., 50 mM). This will serve as the starting point for determining solubility in aqueous solutions.

  • To determine solubility in common solvents, add a small, known amount of solid this compound (e.g., 1 mg) to a microcentrifuge tube.

  • Add the solvent to be tested (e.g., DMSO, ethanol, water, PBS) in small, incremental volumes (e.g., 10 µL).

  • After each addition, vortex the tube vigorously for 1-2 minutes.

  • Visually inspect for complete dissolution of the solid.

  • Continue adding solvent until the compound is fully dissolved. Calculate the approximate solubility in mg/mL or molarity.

  • For aqueous buffers like PBS, prepare a dilution series from the high-concentration DMSO stock. Observe for any precipitation. The highest concentration that remains clear is the approximate solubility in that aqueous medium with a co-solvent.

  • (Optional) For a more quantitative assessment, centrifuge the tubes with undissolved solid, and measure the concentration of the supernatant using a spectrophotometer (if a chromophore is present) or HPLC.

Protocol 2: Preparation of this compound for In Vitro Cell-Based Assays

This protocol describes the preparation of this compound solutions for use in cell culture experiments. The final concentration of organic solvents should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

Materials:

  • This compound

  • DMSO, cell culture grade

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

  • Sterile-filtered pipette tips

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO. Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • On the day of the experiment, thaw an aliquot of the stock solution.

  • Prepare intermediate dilutions of the stock solution in sterile cell culture medium. For example, to achieve a final concentration of 10 µM in the well, you can prepare a 1 mM intermediate solution in medium (a 1:10 dilution of the 10 mM stock).

  • Add the appropriate volume of the intermediate dilution to the cell culture wells to achieve the desired final concentrations. For instance, add 10 µL of a 1 mM intermediate solution to 1 mL of medium in a well to get a final concentration of 10 µM.

  • Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as the highest concentration of this compound used.

Protocol 3: Formulation of this compound for In Vivo Animal Studies

The formulation for in vivo use will depend on the route of administration and the solubility characteristics determined in Protocol 1. For oral administration of a poorly water-soluble compound, a suspension is often used.

Materials:

  • This compound

  • Vehicle components (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in water, 5% DMSO, 40% PEG 400, 5% Tween 80)

  • Sterile water for injection

  • Glass homogenizer or sonicator

  • Magnetic stirrer

Procedure:

  • Based on the preliminary solubility data, select a suitable vehicle system. A common vehicle for oral gavage of hydrophobic compounds is 0.5% CMC with a small percentage of a surfactant like Tween 80.

  • Weigh the required amount of this compound for the desired dose and number of animals.

  • If a co-solvent is necessary, first dissolve or suspend this compound in a small volume of a suitable organic solvent like DMSO or PEG 400.

  • In a separate container, prepare the aqueous vehicle (e.g., 0.5% CMC in sterile water).

  • Slowly add the drug concentrate to the aqueous vehicle while stirring or homogenizing.

  • Continue to stir the suspension for a set period to ensure uniformity. If necessary, use a sonicator to reduce particle size.

  • Visually inspect the suspension for homogeneity before each administration. Ensure the suspension is stable for the duration of the dosing period.

  • Administer the formulation to the animals at the required dose volume. Always include a vehicle control group.

Putative Signaling Pathway of this compound

Many natural quinones exert their biological effects by modulating key cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis. Based on the activities of related benzoquinones, this compound may potentially interact with pathways such as NF-κB, MAPK, and PI3K-Akt.[8][9][10][11][12][13][14][15][16] The following diagram illustrates a putative signaling cascade that could be investigated as a starting point for mechanistic studies of this compound.

FlagranoneB_Pathway cluster_nfkb NF-κB Pathway cluster_mapk_pi3k Other Potential Pathways Extracellular External Stimulus (e.g., Cytokine, Growth Factor) Receptor Cell Surface Receptor Extracellular->Receptor IKK IKK Complex Receptor->IKK Activates MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Receptor->MAPK_Cascade Activates PI3K PI3K Receptor->PI3K Activates FlagranoneB This compound FlagranoneB->IKK Inhibits? FlagranoneB->MAPK_Cascade Modulates? Akt Akt FlagranoneB->Akt Modulates? IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Proliferation, Apoptosis) Nucleus->Gene_Expression Induces AP1 AP-1 MAPK_Cascade->AP1 AP1->Nucleus PI3K->Akt Downstream_Akt Downstream Akt Targets Akt->Downstream_Akt Downstream_Akt->Gene_Expression

Caption: Putative signaling pathways modulated by this compound.

Experimental Workflow Visualization

The following diagram outlines a logical workflow for the formulation and preliminary evaluation of this compound for experimental use.

Formulation_Workflow Start Start: Obtain this compound Solubility Protocol 1: Preliminary Solubility Assessment Start->Solubility Data_Analysis1 Analyze Solubility Data Solubility->Data_Analysis1 Formulation_InVitro Protocol 2: Formulate for In Vitro Assays Data_Analysis1->Formulation_InVitro Sufficiently Soluble in Aqueous-Compatible Co-solvents Formulation_InVivo Protocol 3: Formulate for In Vivo Studies Data_Analysis1->Formulation_InVivo Poorly Water Soluble Stability Short-term Stability Testing of Formulations Formulation_InVitro->Stability Formulation_InVivo->Stability InVitro_Testing Perform In Vitro Experiments End End: Proceed with Definitive Experiments InVitro_Testing->End InVivo_Testing Perform In Vivo Experiments InVivo_Testing->End Stability->InVitro_Testing Stability->InVivo_Testing

Caption: Experimental workflow for this compound formulation.

References

Application Notes and Protocols for Flagranone B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific handling, storage, and biological activity of Flagranone B (CAS No. 255064-42-7) is limited in publicly available scientific literature. The following guidelines are based on general best practices for handling structurally related compounds, such as sesquiterpenoid derivatives and epoxy-p-benzoquinones, and should be supplemented with institution-specific safety protocols and a thorough risk assessment before use.

Introduction

This compound is a sesquiterpenoid derivative. Sesquiterpenoids are a class of naturally occurring compounds with a diverse range of biological activities. Due to the potential for reactivity and degradation, proper handling and storage are crucial to maintain the integrity of the compound for research purposes. These application notes provide detailed protocols for the safe handling, storage, and use of this compound in a laboratory setting.

Chemical and Physical Properties (Inferred)

PropertyValueNotes
Molecular Formula C₁₈H₁₈O₈
Molecular Weight 362.33 g/mol
Appearance -Likely a solid or oil.
Solubility -Likely soluble in organic solvents like DMSO, ethanol, and methanol. Aqueous solubility is expected to be low.
Melting Point -To be determined experimentally.
Boiling Point -To be determined experimentally.
Stability -Potentially sensitive to light, air, and heat.

Handling and Personal Protective Equipment (PPE)

Due to the lack of specific toxicity data, this compound should be handled with caution in a well-ventilated area, preferably within a chemical fume hood.

3.1. Personal Protective Equipment (PPE)

  • Gloves: Nitrile or other chemically resistant gloves should be worn at all times.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If handling outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator may be necessary.

3.2. General Handling Protocol

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Open the container in a chemical fume hood.

  • Weigh the desired amount of this compound quickly and accurately.

  • For creating stock solutions, dissolve the compound in an appropriate anhydrous solvent (e.g., DMSO).

  • Seal the container tightly after use and purge with an inert gas like argon or nitrogen if available, especially for long-term storage.

  • Clean any spills immediately with an appropriate solvent and dispose of waste according to institutional guidelines.

Storage Guidelines

Proper storage is critical to prevent degradation of this compound. Based on the general properties of complex organic molecules, the following storage conditions are recommended.

Storage ConditionRecommendationRationale
Temperature -20°C for long-term storage. 2-8°C for short-term storage.Reduces the rate of chemical degradation.
Atmosphere Store under an inert atmosphere (argon or nitrogen).Minimizes oxidation and degradation from atmospheric moisture.[1]
Light Protect from light by storing in an amber vial or by wrapping the container with aluminum foil.Prevents photodegradation.[2]
Container Store in a tightly sealed vial, preferably with a PTFE-lined cap.Prevents contamination and solvent evaporation.

Experimental Protocols

5.1. Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Calculate the mass of this compound required to make the desired volume and concentration of the stock solution (Mass = 10 mM * 362.33 g/mol * Volume in L).

  • Weigh the calculated amount of this compound into a microcentrifuge tube or vial inside a chemical fume hood.

  • Add the appropriate volume of anhydrous DMSO to the tube/vial.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but avoid excessive heat.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

5.2. Cell-Based Assay Workflow

This workflow outlines a general procedure for treating cells with this compound to assess its biological activity.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start seed_cells Seed cells in multi-well plates start->seed_cells incubate_24h Incubate for 24 hours seed_cells->incubate_24h prepare_treatment Prepare working solutions of this compound incubate_24h->prepare_treatment treat_cells Treat cells with this compound prepare_treatment->treat_cells incubate_treatment Incubate for desired time treat_cells->incubate_treatment assay Perform biological assay (e.g., viability, gene expression) incubate_treatment->assay data_analysis Analyze data assay->data_analysis end_node End data_analysis->end_node nfkappab_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikb_nfkappab IκB NF-κB ikk->ikb_nfkappab phosphorylates IκB ikb IκB nfkappab NF-κB nfkappab_nuc NF-κB nfkappab->nfkappab_nuc translocates ub_proteasome Ubiquitination & Proteasomal Degradation ikb_nfkappab->ub_proteasome releases NF-κB gene_transcription Gene Transcription (Inflammatory Genes) nfkappab_nuc->gene_transcription activates mapk_erk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras activates raf Raf ras->raf activates mek MEK raf->mek phosphorylates erk ERK mek->erk phosphorylates erk_nuc ERK erk->erk_nuc translocates transcription_factors Transcription Factors (e.g., c-Myc, c-Fos) erk_nuc->transcription_factors activates gene_expression Gene Expression (Proliferation, Survival) transcription_factors->gene_expression regulates pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k activates pip2 PIP2 pi3k->pip2 phosphorylates pip3 PIP3 pi3k->pip3 produces akt Akt pip3->akt recruits & activates downstream Downstream Targets (e.g., mTOR, Bad) akt->downstream phosphorylates cell_survival Cell Survival & Growth downstream->cell_survival promotes

References

Application of Licochalcone A in Oncology Research: Targeting the STAT3 Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licochalcone A, a prominent chalcone derived from the root of licorice (Glycyrrhiza species), has garnered significant attention in oncological research. This natural flavonoid exhibits a range of pharmacological activities, including potent anti-cancer effects. Mechanistic studies have revealed that Licochalcone A exerts its anti-proliferative and pro-apoptotic effects in various cancer models by modulating key cellular signaling pathways. A primary target of Licochalcone A is the Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor frequently found to be constitutively activated in a wide array of human cancers, driving tumor cell proliferation, survival, and metastasis. These application notes provide a comprehensive overview of the use of Licochalcone A as a tool to investigate and inhibit the STAT3 signaling pathway in cancer research.

Data Presentation

The anti-proliferative activity of Licochalcone A has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineCancer TypeAssayIC50 (µM)Exposure Time (h)Reference
SKOV3Ovarian CancerCCK-819.2224[1]
H226Lung Squamous Cell CarcinomaMTT~2048
H1703Lung Squamous Cell CarcinomaMTT~2048
HOSOsteosarcomaMTTNot specified-[2]
MG-63OsteosarcomaMTTNot specified-[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the STAT3 signaling pathway targeted by Licochalcone A and a typical experimental workflow for its investigation.

STAT3_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine/Growth Factor Receptor JAK JAK receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization DNA DNA STAT3_active->DNA Nuclear Translocation Licochalcone_A Licochalcone A Licochalcone_A->STAT3_inactive Inhibits Phosphorylation & Expression Gene_expression Target Gene Expression (Proliferation, Survival, etc.) DNA->Gene_expression Transcription

Caption: Licochalcone A inhibits the STAT3 signaling pathway.

Experimental_Workflow cluster_assays Biological Assays start Cancer Cell Culture treatment Treat with Licochalcone A (various concentrations and times) start->treatment viability Cell Viability Assay (MTT / CCK-8) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry - Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry - PI) treatment->cell_cycle western_blot Western Blot Analysis (p-STAT3, STAT3, etc.) treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Caption: Experimental workflow for studying Licochalcone A.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of Licochalcone A on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Licochalcone A (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of Licochalcone A in complete culture medium from the stock solution. The final concentrations should bracket the expected IC50 value. Include a vehicle control (DMSO at the same concentration as the highest Licochalcone A treatment).

  • Remove the medium from the wells and add 100 µL of the prepared Licochalcone A dilutions or vehicle control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot Analysis for STAT3 Phosphorylation

This protocol is for assessing the effect of Licochalcone A on the phosphorylation of STAT3.

Materials:

  • Cancer cells treated with Licochalcone A

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-polyacrylamide gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin or anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and treat with Licochalcone A at various concentrations for the desired time.

  • Wash cells with ice-cold PBS and lyse them with RIPA buffer.[3]

  • Determine the protein concentration of the lysates using a BCA assay.[3]

  • Prepare protein samples by mixing with Laemmli buffer and heating at 95°C for 5 minutes.

  • Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.[3]

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-STAT3 (e.g., 1:1000 dilution) and total STAT3 (e.g., 1:1000 dilution) overnight at 4°C.[4]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000-1:5000 dilution) for 1 hour at room temperature.[4]

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.[3]

  • Strip the membrane and re-probe with a loading control antibody (β-actin or GAPDH) to ensure equal protein loading.

  • Quantify band intensities using densitometry software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying Licochalcone A-induced apoptosis by flow cytometry.

Materials:

  • Cancer cells treated with Licochalcone A

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with Licochalcone A for the desired time.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis

This protocol is for determining the effect of Licochalcone A on cell cycle distribution.

Materials:

  • Cancer cells treated with Licochalcone A

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with Licochalcone A for the desired time.

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry.

  • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Licochalcone A has been shown to induce G2/M phase arrest in several cancer cell lines.[2][5]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Flagranone B and Related Complex Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Flagranone B and other structurally complex natural products. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield and efficiency of their synthetic routes. Given the absence of a published total synthesis of this compound, this guide leverages established methodologies for the synthesis of related complex natural products, such as sesquiterpenoids and polyketides, to provide relevant and actionable advice. The provided IUPAC name for the related compound Flagranone A is [6-[(2E,4E,6E)-1-acetyloxy-3,7,11-trimethyldodeca-2,4,6,10-tetraenyl]-2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]methyl acetate[1].

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing complex natural products like this compound?

A1: The synthesis of complex natural products is often hampered by several factors, including the molecule's structural complexity, issues with yield and scalability, and the need for extensive funding for what can be a lengthy research process[2]. Key chemical challenges include the stereoselective construction of multiple chiral centers, the formation of strained ring systems, and the management of sensitive functional groups throughout a multi-step synthesis[2][3].

Q2: How can I improve the overall yield of my multi-step synthesis?

A2: Improving the yield of a multi-step synthesis requires a multifaceted approach. Optimizing each individual reaction for temperature, solvent, catalyst, and reactant concentration is crucial[4]. Employing high-yielding and stereoselective reactions, such as transition metal-catalyzed cross-couplings and asymmetric transformations, can significantly enhance efficiency[5]. Furthermore, convergent synthetic strategies, where fragments of the molecule are synthesized separately and then combined, are often more effective than linear syntheses for complex targets[6].

Q3: What general strategies can be employed to address issues of stereocontrol?

A3: Achieving the correct stereochemistry is a central challenge. Strategies to address this include the use of chiral starting materials, the application of substrate-controlled reactions where the existing stereocenters direct the formation of new ones, and the use of chiral auxiliaries or catalysts to induce stereoselectivity[2]. Methodologies like Sharpless asymmetric epoxidation or dihydroxylation are powerful tools for introducing chirality with high enantiomeric excess[7].

Troubleshooting Guide

Problem 1: Low Yield in a Key Coupling Reaction

  • Question: I am attempting a Suzuki or Stille coupling to connect two advanced intermediates, but the yield is consistently low. What are the likely causes and how can I troubleshoot this?

  • Answer: Low yields in cross-coupling reactions can stem from several factors.

    • Catalyst Inactivation: The palladium catalyst may be decomposing. Ensure strictly anaerobic conditions and use degassed solvents. The choice of ligand is also critical; try screening different phosphine ligands (e.g., PPh3, P(t-Bu)3, SPhos) to improve catalyst stability and activity.

    • Poor Substrate Reactivity: One of the coupling partners may be sterically hindered or electronically deactivated. For Suzuki couplings, ensure the boronic acid or ester is pure and not degrading. For Stille couplings, the organotin reagent must be of high quality.

    • Incorrect Reaction Conditions: Temperature, solvent, and base are all critical parameters. A systematic optimization of these conditions is recommended. For instance, in a Suzuki coupling, a range of bases (e.g., K2CO3, Cs2CO3, K3PO4) and solvents (e.g., toluene, dioxane, DMF) should be tested.

Problem 2: Formation of Multiple Diastereomers

  • Question: A key cyclization step in my synthesis is producing a mixture of diastereomers that are difficult to separate. How can I improve the diastereoselectivity of this reaction?

  • Answer: Poor diastereoselectivity in cyclization reactions often arises from a lack of facial selectivity in the bond-forming step.

    • Directed Reactions: If a directing group (e.g., a hydroxyl group) is present near the reacting center, it can be used to direct an incoming reagent or catalyst to one face of the molecule.

    • Catalyst Control: Employing a chiral catalyst can create a chiral environment around the substrate, favoring the formation of one diastereomer.

    • Solvent and Temperature Effects: The polarity of the solvent can influence the transition state geometry. Experimenting with a range of solvents from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., THF, CH2Cl2) is advisable. Lowering the reaction temperature can also enhance selectivity by amplifying small energy differences between diastereomeric transition states.

Problem 3: Difficulty with a Late-Stage Functional Group Interconversion

  • Question: I am struggling with a late-stage oxidation/reduction of a sensitive functional group in the presence of other reactive moieties. What approaches can I take?

  • Answer: Late-stage functional group interconversions on complex molecules are notoriously challenging due to the potential for competing side reactions.

    • Chemoselective Reagents: Utilize reagents known for their high chemoselectivity. For example, for a selective oxidation of a primary alcohol in the presence of a secondary alcohol, reagents like Dess-Martin periodinane (DMP) or a Swern oxidation might be preferable to harsher oxidants like chromic acid. For reductions, sodium borohydride is generally milder and more selective than lithium aluminum hydride.

    • Protecting Groups: If a particularly sensitive functional group is interfering with the desired transformation, it may be necessary to protect it, perform the reaction, and then deprotect it. This adds steps to the synthesis but can be essential for success.

    • Enzymatic Reactions: Biocatalysis can offer exquisite chemo-, regio-, and stereoselectivity. Exploring the use of enzymes for challenging transformations is a growing area in complex molecule synthesis.

Key Experimental Protocols

Protocol 1: General Procedure for a Suzuki Cross-Coupling Reaction

This protocol is a general guideline and should be optimized for specific substrates.

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2 equiv), the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv), and the base (e.g., K2CO3, 2.0 equiv).

  • Add degassed solvent (e.g., a 3:1 mixture of toluene and water) to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for a Sharpless Asymmetric Dihydroxylation

This protocol is a general guideline for the synthesis of chiral diols from alkenes.

  • In a round-bottom flask, dissolve the alkene (1.0 equiv) in a 1:1 mixture of t-butanol and water at room temperature.

  • Add the appropriate AD-mix (AD-mix-α or AD-mix-β, approximately 1.4 g per mmol of alkene).

  • Stir the resulting slurry vigorously at room temperature, or at 0 °C for more reactive substrates.

  • Monitor the reaction by TLC. The reaction is typically complete within 6-24 hours.

  • Quench the reaction by adding sodium sulfite (1.5 g per mmol of alkene) and stir for 1 hour.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude diol by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Common Conditions for Suzuki Cross-Coupling

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(PPh3)4PdCl2(dppf)Pd(OAc)2 with SPhos
Base K2CO3Cs2CO3K3PO4
Solvent Toluene/H2ODioxane/H2OTHF/H2O
Temperature 90 °C100 °C80 °C
Typical Yield Moderate to HighHighHigh
Notes Good general-purposeEffective for hindered substratesOften good for challenging couplings

Table 2: Common Reagents for Asymmetric Transformations

TransformationReagent/Catalyst SystemTypical Enantiomeric Excess
Asymmetric EpoxidationTi(OiPr)4, (+)- or (-)-DET>95%
Asymmetric DihydroxylationAD-mix-α or AD-mix-β>90%
Asymmetric HydrogenationRh(I) or Ru(II) with chiral phosphine ligands>95%

Visualizations

experimental_workflow cluster_synthesis General Synthetic Workflow start Starting Materials intermediate1 Intermediate Fragment A start->intermediate1 intermediate2 Intermediate Fragment B start->intermediate2 coupling Key Coupling Reaction (e.g., Suzuki, Stille) intermediate1->coupling intermediate2->coupling cyclization Cyclization coupling->cyclization functional_group Late-Stage Functional Group Interconversion cyclization->functional_group target Target Molecule (this compound analog) functional_group->target

Caption: A generalized workflow for the synthesis of a complex natural product.

troubleshooting_logic problem Low Yield in Reaction check_reagents Check Reagent Purity and Stoichiometry problem->check_reagents optimize_conditions Systematically Optimize Reaction Conditions problem->optimize_conditions solution Improved Yield check_reagents->solution If successful change_catalyst Screen Different Catalysts/Ligands optimize_conditions->change_catalyst change_solvent Vary Solvent Polarity optimize_conditions->change_solvent change_temp Adjust Reaction Temperature optimize_conditions->change_temp change_catalyst->solution If successful change_solvent->solution If successful change_temp->solution If successful

Caption: A logical flow diagram for troubleshooting low reaction yields.

References

Technical Support Center: Overcoming Flagranone B Solubility Issues in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Flagranone B.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound precipitation in aqueous assay buffers?

A1: this compound is a hydrophobic molecule with low intrinsic aqueous solubility. Precipitation commonly occurs due to "solvent-shifting" when a concentrated stock solution of this compound, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous assay medium.[1][2][3] The final concentration of the organic solvent in the assay buffer may be insufficient to maintain the solubility of this compound, causing it to crash out of solution.[4][5]

Q2: What is the recommended starting solvent for preparing a this compound stock solution?

A2: The most common and recommended initial solvent for dissolving this compound is 100% Dimethyl Sulfoxide (DMSO).[1][4] It is a powerful solvent capable of dissolving many poorly soluble compounds for subsequent dilution into aqueous buffers for biological assays.[6][7]

Q3: My this compound precipitates upon dilution of the DMSO stock into my cell culture medium. What steps can I take to resolve this?

A3: This is a frequent challenge. Here are several steps to troubleshoot this issue:

  • Reduce the Final Concentration: The most straightforward approach is to test lower final concentrations of this compound in your assay.[4]

  • Optimize DMSO Concentration: While increasing the final DMSO percentage can help, it's crucial to stay below the cytotoxic level for your specific cell line. A general guideline is to keep the final DMSO concentration at or below 0.5%, although some robust cell lines may tolerate up to 1%.[2] Always run a vehicle control to assess the impact of the solvent on your cells.[2]

  • Use Alternative Co-solvents: If DMSO is problematic, consider other water-miscible organic solvents such as ethanol or polyethylene glycol 400 (PEG 400).[4]

  • Gentle Warming: Briefly warming the solution to 37°C may aid in dissolution, but you must be cautious about the thermal stability of this compound.[5]

Q4: Can pH adjustment of the assay buffer improve this compound solubility?

A4: If this compound possesses ionizable functional groups, adjusting the pH of the buffer can significantly enhance its solubility.[2][4] However, it is critical to ensure that the chosen pH is compatible with the biological system being studied (e.g., enzyme activity, cell viability).[4]

Q5: What are cyclodextrins, and can they be used to solubilize this compound?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[4][8][9] They can encapsulate poorly soluble molecules like this compound, forming a water-soluble "inclusion complex".[4][10][11] This is an excellent strategy, particularly when organic co-solvents interfere with the assay or cause toxicity.[4]

Troubleshooting Guide: Common Solubility Issues

This guide provides a systematic approach to resolving common issues related to this compound solubility during experimental workflows.

Experimental Workflow for Preparing this compound Working Solutions

G cluster_prep Preparation cluster_observe Observation cluster_outcome Outcome cluster_action Action start Start: Weigh solid This compound stock Prepare 10mM Stock in 100% DMSO start->stock intermediate Perform serial dilutions in 100% DMSO stock->intermediate final Dilute to final concentration in aqueous assay buffer intermediate->final observe Observe for precipitation (visual, light scatter) final->observe clear Solution is Clear observe->clear precipitate Precipitation Occurs observe->precipitate proceed Proceed with Assay clear->proceed troubleshoot Go to Troubleshooting Guide precipitate->troubleshoot

Caption: Workflow for preparing and assessing this compound solutions.

Observed Issue Potential Cause Recommended Action
Precipitate forms immediately upon dilution into aqueous buffer. The solubility limit of this compound in the final buffer/solvent mixture has been exceeded.[4]1. Lower the final concentration of this compound.[4]2. Increase the percentage of the organic co-solvent (e.g., DMSO), ensuring it remains within the tolerated limits for the assay (typically ≤0.5%).[2]3. Switch to a different co-solvent system (e.g., Ethanol, PEG 400).[4]
The solution is initially clear but becomes cloudy or shows precipitate over time. The compound is in a supersaturated state and is slowly precipitating out of solution, or it may be unstable in the buffer.1. Use the prepared solution immediately after dilution.2. Incorporate a precipitation inhibitor or a solubilizing agent like a cyclodextrin.[4]3. Assess the stability of this compound in the specific buffer system.
Inconsistent results or lower than expected potency in assays. Undissolved compound particles are leading to an inaccurate concentration of the active compound, thus underestimating its biological activity.[1][6]1. Confirm complete dissolution of this compound before starting the experiment using visual inspection or light scattering.2. Perform a kinetic solubility assay to determine the solubility limit under your specific assay conditions.[1]

Quantitative Data Summary

The following tables provide key data to guide the preparation of this compound solutions.

Table 1: Solubility of this compound in Common Solvents

Solvent Solubility (at 25°C) Notes
Water< 0.1 µg/mLPractically insoluble.
Phosphate-Buffered Saline (PBS) pH 7.4< 1 µg/mLVery slightly soluble.
Dimethyl Sulfoxide (DMSO)≥ 50 mg/mLHigh solubility, suitable for stock solutions.[4]
Ethanol (100%)~20 mg/mLGood alternative to DMSO.
N,N-Dimethylformamide (DMF)~45 mg/mLHigh solubilizing power; generally more toxic than DMSO.[4]
Polyethylene Glycol 400 (PEG 400)~15 mg/mLUseful co-solvent for in vivo and in vitro studies.[4]

Table 2: General Tolerance of Cell Lines to Common Solvents

Solvent Typical Max Concentration in Cell Culture Considerations
DMSO0.1% - 0.5%Cell line dependent; can induce differentiation or stress at higher concentrations.[2]
Ethanol0.1% - 0.5%Can be cytotoxic and affect membrane integrity.
PEG 400≤ 1%Generally well-tolerated but can affect cell morphology at higher concentrations.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution Preparation (10 mM): a. Accurately weigh the required amount of solid this compound. b. Dissolve the solid in 100% DMSO to achieve a final concentration of 10 mM. c. Vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary.[5] d. Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Solution Preparation (e.g., 10 µM in cell culture medium): a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Perform an intermediate dilution series in 100% DMSO if necessary to minimize the volume of DMSO added to the final solution. c. To prepare a 10 µM working solution in a final volume of 1 mL of cell culture medium, add 1 µL of the 10 mM stock solution directly to the medium. This results in a final DMSO concentration of 0.1%. d. Immediately vortex or pipette mix the working solution to ensure rapid and uniform dispersion. Do not let the concentrated DMSO solution sit in the aqueous medium before mixing.[1] e. Visually inspect the solution for any signs of precipitation before adding it to the cells.

Protocol 2: Kinetic Solubility Assessment using Nephelometry

This protocol provides a method to determine the solubility limit of this compound under your specific assay conditions.

  • Prepare a series of dilutions of your this compound DMSO stock solution in a 96-well plate.

  • In a separate 96-well plate, add your aqueous assay buffer to each well.

  • Transfer a small, fixed volume of the DMSO dilutions to the corresponding wells of the buffer plate.

  • Mix the plate thoroughly and incubate for a set period (e.g., 1-2 hours) at the assay temperature.

  • Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 500-600 nm) where the compound does not absorb light.[5]

  • The concentration at which a significant increase in light scattering is observed above the background is considered the kinetic solubility limit.[1]

Signaling Pathway Diagram

This compound is hypothesized to interact with key nodes in the MAPK/ERK signaling pathway, a critical regulator of cell proliferation and survival. Understanding these potential interactions is crucial for interpreting experimental results.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds GRB2 GRB2 RTK->GRB2 Activates SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylates Response Cellular Response (Proliferation, Survival) Transcription->Response Regulates FlagranoneB This compound FlagranoneB->Raf Inhibits

Caption: Hypothesized inhibition of the MAPK/ERK pathway by this compound.

References

Flagranone B stability problems and degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Flagranone B. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound is sensitive to light and temperature. For long-term storage, it is recommended to store the compound at -20°C in a light-protected container. For short-term storage (up to one week), refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.

Q2: I am observing a rapid loss of this compound potency in my aqueous formulation. What could be the cause?

A2: this compound contains a lactone moiety that is susceptible to hydrolysis, especially in neutral to alkaline conditions. The rate of degradation is pH-dependent. It is recommended to formulate this compound in a buffered solution with a pH between 4.0 and 5.5 to minimize hydrolytic degradation.

Q3: My analytical chromatogram shows several unexpected peaks when analyzing this compound. Are these impurities from the synthesis or degradation products?

A3: While impurities from the synthesis are possible, the appearance of new peaks, especially those that increase over time, is often indicative of degradation. The primary degradation pathways for this compound are hydrolysis and oxidation. The main hydrolytic degradant is the corresponding hydroxy acid, while oxidative stress can lead to the formation of an N-oxide derivative. It is advisable to perform forced degradation studies to identify and characterize these potential degradants.

Q4: Can I use common antioxidants to prevent the oxidative degradation of this compound?

A4: Yes, the use of antioxidants can be effective. However, compatibility studies are essential to ensure that the chosen antioxidant does not react with this compound or interfere with the analytical methods. Common antioxidants to consider include butylated hydroxytoluene (BHT) and ascorbic acid.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays
  • Symptom: High variability in IC50 values or other biological readouts between experiments.

  • Possible Cause: Degradation of this compound in the cell culture medium. Standard cell culture media often have a pH of 7.2-7.4, which can accelerate the hydrolysis of this compound.

  • Troubleshooting Steps:

    • Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) immediately before each experiment.

    • Minimize the exposure time of this compound in the cell culture medium.

    • Consider using a buffered formulation for dissolving this compound if prolonged incubation is necessary.

    • Perform a time-course stability study of this compound in the specific cell culture medium to understand its degradation kinetics.

Issue 2: Precipitation of this compound in Aqueous Buffers
  • Symptom: Cloudiness or visible precipitate upon addition of this compound stock solution to an aqueous buffer.

  • Possible Cause: Low aqueous solubility of this compound, especially at higher concentrations or in the presence of certain salts.

  • Troubleshooting Steps:

    • Ensure the concentration of the organic solvent from the stock solution is kept to a minimum in the final aqueous solution (typically <1%).

    • Consider the use of solubilizing agents or cyclodextrins to enhance the aqueous solubility of this compound.

    • Perform solubility studies at different pH values and in different buffer systems to identify optimal conditions.

Quantitative Data Summary

The following tables summarize the stability of this compound under various stress conditions.

Table 1: pH-Dependent Degradation of this compound at 25°C

pHHalf-life (t½) in hoursPrimary Degradant
2.0> 168Minimal Degradation
4.596Hydroxy Acid
7.412Hydroxy Acid
9.02Hydroxy Acid

Table 2: Forced Degradation of this compound

Stress ConditionDuration% DegradationMajor Degradation Products
0.1 M HCl, 60°C24 hours~15%Hydroxy Acid
0.01 M NaOH, 25°C4 hours~50%Hydroxy Acid
3% H₂O₂, 25°C8 hours~25%N-oxide, Hydroxy Acid
Photostability (ICH Q1B)7 days~30%Photodegradant-1
Thermal (80°C)48 hours~10%Minimal Degradation

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.01 M NaOH. Incubate at 25°C for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Incubate at 25°C for 8 hours in the dark.

  • Photostability: Expose a solution of this compound (100 µg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Thermal Degradation: Store the solid this compound and a solution (100 µg/mL) at 80°C for 48 hours.

  • Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to a suitable concentration. Analyze by a validated stability-indicating HPLC method.

Visualizations

Flagranone_B This compound (Lactone) Hydroxy_Acid Hydroxy Acid Flagranone_B->Hydroxy_Acid  Hydrolysis (pH > 6) N_Oxide N-Oxide Flagranone_B->N_Oxide  Oxidation (e.g., H₂O₂) Photodegradant_1 Photodegradant-1 Flagranone_B->Photodegradant_1  Photolysis (UV/Vis Light)

Caption: Hypothetical degradation pathways of this compound.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare 1 mg/mL Stock in Acetonitrile Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.01 M NaOH, 25°C) Stock_Solution->Base Oxidation Oxidation (3% H₂O₂, 25°C) Stock_Solution->Oxidation Photo Photostability (ICH Q1B) Stock_Solution->Photo Thermal Thermal (80°C) Stock_Solution->Thermal Neutralize Neutralize/Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize Photo->Neutralize Thermal->Neutralize HPLC HPLC Analysis Neutralize->HPLC Characterize Characterize Degradants (LC-MS, NMR) HPLC->Characterize

Caption: Experimental workflow for this compound forced degradation studies.

Technical Support Center: Troubleshooting Flagranone B HPLC Peak Tailing

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it a problem?

In an ideal HPLC separation, the chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a phenomenon where the peak is asymmetrical, with the latter half of the peak being broader than the front half. This distortion is problematic as it can negatively impact the accuracy and precision of quantification, decrease resolution between adjacent peaks, and reduce the overall sensitivity of the analysis by lowering the peak height.

Q2: I am observing significant peak tailing for Flagranone B on a C18 column. What are the likely causes?

For a neutral or weakly polar compound like this compound is presumed to be, several factors can contribute to peak tailing in reversed-phase HPLC:

  • Secondary Interactions: Even without strong basic functional groups, weaker polar interactions can occur between the analyte and the silica stationary phase. Residual silanol groups (Si-OH) on the silica surface that are not fully end-capped can interact with polar functional groups on this compound, leading to tailing.

  • Column Overload: Injecting too much sample onto the column can saturate the stationary phase, causing peak distortion, which often manifests as tailing.

  • Extra-Column Effects: This refers to band broadening that occurs outside of the column itself, in components like the injector, detector, tubing, and fittings. Excessive volume in these components can lead to peak tailing, especially for early-eluting peaks.

  • Column Contamination and Degradation: Accumulation of sample matrix components on the column inlet or a physical void in the packing material can disrupt the flow path and cause peak distortion.

  • Mobile Phase Mismatch: If the sample is dissolved in a solvent that is significantly stronger (more non-polar in reversed-phase) than the mobile phase, it can lead to poor peak shape.

Troubleshooting Guides

Guide 1: Diagnosing the Cause of Peak Tailing

A systematic approach is crucial to efficiently identify the root cause of peak tailing. The following workflow can help guide your troubleshooting efforts.

Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 System & Method Checks cluster_2 Potential Causes & Solutions Observe Peak Tailing Observed for this compound Check_All_Peaks Does Tailing Affect All Peaks? Observe->Check_All_Peaks Check_Concentration Inject Diluted Sample (e.g., 10-fold) Check_All_Peaks->Check_Concentration No Physical_Issue Likely Physical Issue: - Column Void/Contamination - Extra-column Volume Check_All_Peaks->Physical_Issue Yes Check_Neutral Inject Neutral Compound (e.g., Toluene) Check_Concentration->Check_Neutral No Improvement Overload_Issue Column Overload Check_Concentration->Overload_Issue Tailing Improves Check_Neutral->Physical_Issue Neutral Peak Tails Chemical_Issue Likely Chemical Issue: - Secondary Interactions - Mobile Phase pH Check_Neutral->Chemical_Issue Neutral Peak is Symmetrical Sol_Physical Solution: - Flush/Replace Column - Check Tubing/Fittings Physical_Issue->Sol_Physical Sol_Overload Solution: - Reduce Sample Concentration/ Injection Volume Overload_Issue->Sol_Overload Sol_Chemical Solution: - Adjust Mobile Phase pH - Use End-capped Column - Add Mobile Phase Modifier Chemical_Issue->Sol_Chemical

Figure 1. Troubleshooting workflow for HPLC peak tailing.
Guide 2: Addressing Secondary Interactions with the Stationary Phase

Secondary interactions between this compound and residual silanol groups on the silica packing material are a common cause of peak tailing.

Secondary_Interactions cluster_0 Analyte-Stationary Phase Interaction cluster_1 Solutions Analyte This compound (with polar groups) Stationary_Phase C18 Stationary Phase Analyte->Stationary_Phase Primary Hydrophobic Interaction (Good) Silanol Residual Silanol Group (Si-OH) - Active Site Analyte->Silanol Secondary Polar Interaction (Causes Tailing) Adjust_pH Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) End_Capped Use End-Capped Column Modifiers Add Mobile Phase Modifiers (e.g., Triethylamine - use with caution)

Figure 2. Secondary interactions causing peak tailing and solutions.

Experimental Protocols

Protocol 1: Column Flushing and Regeneration

This procedure is to remove contaminants from the column that may be causing peak tailing and high backpressure.

Objective: To clean a contaminated C18 reversed-phase column.

Materials:

  • HPLC-grade Water

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

Procedure:

  • Disconnect from Detector: Disconnect the column from the detector to prevent contaminants from flowing into the detector cell.

  • Flush with Water: Flush the column with at least 20 column volumes of HPLC-grade water to remove any buffer salts.

  • Flush with Isopropanol: Flush with 20 column volumes of IPA to remove strongly non-polar compounds.

  • Flush with Methanol/Acetonitrile: Flush with 20 column volumes of your mobile phase organic solvent (MeOH or ACN).

  • Re-equilibration: Reconnect the column to the detector and equilibrate with your mobile phase until a stable baseline is achieved.

Note: Always refer to the column manufacturer's guidelines for solvent compatibility and pressure limits.

Protocol 2: Mobile Phase pH Adjustment

This protocol aims to minimize secondary interactions by protonating residual silanol groups.

Objective: To evaluate the effect of mobile phase pH on this compound peak shape.

Materials:

  • HPLC-grade Water

  • HPLC-grade Acetonitrile or Methanol

  • Formic Acid (or other suitable acid)

  • pH meter

Procedure:

  • Prepare Mobile Phase A (Aqueous):

    • Start with your current aqueous mobile phase.

    • Prepare a new batch and add 0.1% (v/v) formic acid. Ensure the pH is around 2.5-3.0.

  • Prepare Mobile Phase B (Organic): Use your standard organic solvent (ACN or MeOH).

  • Equilibrate the System: Flush the HPLC system and column thoroughly with the new mobile phase until the baseline is stable.

  • Inject this compound: Inject your sample and compare the peak shape to the one obtained with the original mobile phase.

Data Presentation

ParameterRecommendation for this compound AnalysisRationale
Column Chemistry Use a high-purity, end-capped C18 column.Minimizes the number of available residual silanol groups, reducing secondary interactions.
Mobile Phase pH 2.5 - 3.5 (using an acidic modifier like formic or acetic acid)Protonates residual silanol groups (Si-OH), making them less likely to interact with polar analytes.
Sample Solvent Dissolve the sample in the initial mobile phase composition.Avoids peak distortion caused by injecting a sample in a solvent much stronger than the mobile phase.
Injection Volume 1 - 10 µL (analytical scale)Helps prevent column overload. If overload is suspected, reduce the injection volume or sample concentration.
Tubing Use narrow internal diameter (e.g., 0.125 mm) and short length tubing.Minimizes extra-column volume, which can contribute to peak tailing.

Optimizing Flagranone B Concentration for Cell Culture: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Flagranone B in cell culture experiments. Find troubleshooting advice, frequently asked questions, detailed protocols, and key data to ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cell culture?

This compound is a flavanone, a type of flavonoid compound known for its biological activities, including anti-inflammatory and antioxidant properties[1][2][3]. In cell culture, this compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. One of the primary mechanisms is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway[4][5]. By doing so, it can reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines like IL-1β, IL-6, and TNF-α in response to inflammatory stimuli like lipopolysaccharide (LPS)[1][6].

Q2: What is the optimal concentration range for this compound in cell culture experiments?

The optimal concentration of this compound can vary depending on the cell line and the specific biological endpoint being investigated. Based on published studies, a general starting range to consider is 1 µM to 50 µM [1][4][6]. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

Q3: How should I prepare a stock solution of this compound?

As with most flavonoid compounds, this compound is typically dissolved in a high-purity organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM to 50 mM). This stock solution should be stored at -20°C or -80°C to maintain stability. When preparing your working concentrations, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: I am observing high levels of cell death after treating with this compound. What could be the cause and how can I mitigate it?

High cell death, or cytotoxicity, can occur if the concentration of this compound is too high for your specific cell line. Different cell lines exhibit varying sensitivities to chemical compounds[6][7]. To address this, it is essential to perform a cytotoxicity assay, such as an MTT or LDH assay, to determine the concentration at which this compound becomes toxic to your cells[7][8][9]. Start with a broad range of concentrations in a pilot experiment to identify the non-toxic range.

Q5: My cells are not showing any response to this compound treatment. What are some potential reasons for this?

Several factors could contribute to a lack of cellular response:

  • Concentration is too low: The concentration of this compound may be insufficient to elicit a biological effect. A dose-response study is necessary to identify an effective concentration.

  • Cell type: The specific cell line you are using may not be responsive to this compound or may lack the specific signaling components that this compound targets.

  • Treatment duration: The incubation time may be too short for the desired effect to manifest. Consider a time-course experiment to determine the optimal treatment duration.

  • Compound integrity: Ensure your this compound stock solution has been stored correctly and has not degraded.

Q6: What is a typical treatment duration for this compound in cell culture?

Treatment duration can range from a few hours to 72 hours, depending on the biological process being studied[7]. For studies on the inhibition of inflammatory responses, a pre-treatment with this compound for 1-2 hours before the addition of an inflammatory stimulus (like LPS) is a common approach, followed by a co-incubation period of 24 hours[6].

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High Cell Death / Cytotoxicity - Concentration of this compound is too high.- The cell line is particularly sensitive.- High concentration of solvent (e.g., DMSO).- Perform a dose-response cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 and select a non-toxic concentration[7][9].- Ensure the final DMSO concentration in the culture medium is ≤ 0.1%.
No Observable Effect - Concentration of this compound is too low.- Insufficient treatment duration.- The specific cell line is not responsive.- The compound has degraded.- Conduct a dose-response experiment with a wider and higher range of concentrations.- Perform a time-course experiment to determine the optimal incubation time.- Verify the responsiveness of your cell line from the literature or test a different cell line.- Use a fresh stock of this compound.
Inconsistent Results - Variability in cell seeding density.- Inconsistent treatment timing or duration.- Passage number of cells is too high, leading to altered cellular responses.- Ensure consistent cell numbers are seeded for each experiment.- Standardize all incubation times.- Use cells within a consistent and low passage number range.
Precipitate in Culture Medium - The concentration of this compound exceeds its solubility in the medium.- Interaction with components in the serum.- Ensure the final concentration of the solvent is sufficient to maintain solubility.- Prepare the final dilution of this compound in the medium immediately before adding it to the cells.

Data Summary

Table 1: Recommended Starting Concentrations of Flavanone Derivatives in Different Cell Lines

CompoundCell LineConcentration RangeObserved Effect
Methyl derivatives of flavanoneRAW 264.7 Macrophages1 - 20 µMDose-dependent modulation of pro-inflammatory cytokine production[1][6].
LicoflavanoneRAW 264.7 Macrophages10 - 200 µMInhibition of NO production and modulation of NF-κB/MAPK pathway[4].
Sterubin (a flavanone)BV2 Microglial CellsUp to 10 µMInhibition of pro-inflammatory product production[10].

Table 2: Effects of this compound and Related Flavanones on Cellular Markers

Cellular MarkerEffectCell LineStimulus
Nitric Oxide (NO) InhibitionRAW 264.7LPS
IL-1β ReductionRAW 264.7LPS
IL-6 ReductionRAW 264.7LPS
TNF-α ReductionRAW 264.7LPS
COX-2/iNOS Decreased ExpressionRAW 264.7LPS

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Assay)
  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Preparation of this compound Dilutions: Prepare a series of dilutions of your this compound stock solution in complete culture medium. A common starting range is 0.1, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assessment: After incubation, assess cell viability using a standard method such as the MTT assay.

Protocol 2: Cell Viability Assessment using MTT Assay
  • Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • MTT Addition: Following the treatment period with this compound, add 10 µL of the MTT stock solution to each well of the 96-well plate.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control cells.

Protocol 3: Evaluation of Anti-Inflammatory Effects (Nitric Oxide Measurement)
  • Cell Seeding and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere. Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include control wells with no LPS and wells with LPS but no this compound.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

    • Incubate for another 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Visualizations

FlagranoneB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocates IkB_NFkB->NFkB Degradation of IκB FlagranoneB This compound FlagranoneB->IKK Inhibits DNA DNA NFkB_nucleus->DNA Binds Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) DNA->Cytokines Transcription Dose_Response_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells overnight_incubation Incubate overnight seed_cells->overnight_incubation prepare_dilutions Prepare this compound serial dilutions overnight_incubation->prepare_dilutions treat_cells Treat cells with dilutions prepare_dilutions->treat_cells incubation_period Incubate for 24-72h treat_cells->incubation_period viability_assay Perform cell viability assay (e.g., MTT) incubation_period->viability_assay read_plate Read absorbance viability_assay->read_plate analyze_data Analyze data and determine optimal concentration read_plate->analyze_data end End analyze_data->end Troubleshooting_Logic problem Experimental Problem high_death High Cell Death problem->high_death no_effect No Effect problem->no_effect inconsistent Inconsistent Results problem->inconsistent cause1 Concentration too high? high_death->cause1 cause2 Concentration too low? no_effect->cause2 cause3 Inconsistent seeding? inconsistent->cause3 solution1 Perform dose-response and cytotoxicity assay cause1->solution1 solution2 Increase concentration and/or treatment time cause2->solution2 solution3 Standardize cell seeding and passage number cause3->solution3

References

Technical Support Center: Flagranone B Toxicity Reduction in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vivo studies with Flagranone B.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound toxicity observed in preclinical models?

A1: Preclinical data suggest that this compound's toxicity is primarily dose-dependent and linked to the induction of oxidative stress. This can lead to cellular damage, particularly in organs with high metabolic activity like the liver and kidneys. The reactive metabolites of this compound can deplete endogenous antioxidants, leading to lipid peroxidation and apoptosis.

Q2: What are the recommended animal models for assessing this compound toxicity?

A2: Standard rodent models such as Sprague-Dawley rats and C57BL/6 mice are recommended for initial toxicity screening. It is advisable to use both a rodent and a non-rodent species in later-stage preclinical development to better predict potential human toxicities.

Q3: Are there any known strategies to mitigate this compound toxicity?

A3: Yes, two primary strategies are currently being investigated:

  • Pharmacodynamic Modulation: Co-administration of antioxidants to counteract the oxidative stress induced by this compound.

  • Pharmacokinetic Modulation: Development of novel formulations, such as liposomal delivery systems or nanoparticles, to alter the drug's distribution and reduce peak plasma concentrations (Cmax) in sensitive organs.

Q4: What are the key biomarkers to monitor for this compound-induced organ damage?

A4: For hepatotoxicity, it is recommended to monitor serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin.[1][2][3] For nephrotoxicity, blood urea nitrogen (BUN), serum creatinine, and novel urinary biomarkers like Kidney Injury Molecule-1 (KIM-1) and clusterin should be assessed.[4][5]

Q5: What is the appropriate regulatory guidance for conducting toxicity studies with this compound?

A5: Toxicity studies should be conducted in compliance with Good Laboratory Practice (GLP) standards. For study design, refer to the OECD guidelines, such as Guideline 423 for acute oral toxicity and Guideline 408 for repeated dose 90-day oral toxicity studies in rodents.[6][7][8][9]

Troubleshooting Guides

Issue 1: Unexpected Mortality in High-Dose Groups

  • Question: We observed unexpected mortality in our high-dose group during an acute toxicity study with this compound. How should we proceed?

  • Answer:

    • Immediate Action: Cease dosing in the affected group and perform a thorough necropsy on the deceased animals to identify potential target organs of toxicity.

    • Dose Range Re-evaluation: Your starting dose for the main study may have been too high. It is recommended to conduct a dose range-finding study with smaller animal numbers to identify a more appropriate dose range.

    • Clinical Observations: Intensify clinical observations for the remaining animals, looking for signs of distress, changes in body weight, and alterations in food and water consumption.

    • Protocol Review: Review your dosing procedure to ensure accuracy and consistency.

Issue 2: Significant Elevation in Liver Enzymes

  • Question: Our sub-chronic study shows a dose-dependent increase in ALT and AST levels, suggesting hepatotoxicity. What are the next steps?

  • Answer:

    • Histopathology: Ensure comprehensive histopathological examination of the liver is conducted to correlate the biochemical findings with morphological changes.

    • Mechanism of Injury: Consider conducting mechanistic studies to understand the mode of liver injury (e.g., assays for oxidative stress markers in liver tissue).

    • Investigate Mitigation Strategies: This is an opportunity to test toxicity reduction strategies. Consider a follow-up study where a cohort is co-administered an antioxidant, such as N-acetylcysteine (NAC) or Silymarin, to assess if the liver enzyme elevations can be attenuated.

    • Evaluate Pharmacokinetics: Analyze the pharmacokinetic profile of this compound to determine if the high liver exposure is contributing to the toxicity.

Issue 3: Inconsistent Toxicity Results Between Studies

  • Question: We are observing variability in the toxic profile of this compound across different batches of the compound. What could be the cause?

  • Answer:

    • Compound Purity and Stability: Verify the purity and stability of each batch of this compound. Impurities or degradation products can have their own toxicological profiles.

    • Vehicle Effects: Ensure the vehicle used for administration is consistent and inert. Some vehicles can influence the absorption and bioavailability of the test compound.

    • Animal Health Status: Differences in the health status, age, or gut microbiome of the animals can impact their response to xenobiotics.

    • Experimental Conditions: Review and standardize all experimental conditions, including housing, diet, and dosing procedures, to minimize variability.

Data Presentation

Table 1: Acute Toxicity of this compound in Rodents

SpeciesStrainRoute of AdministrationLD50 (mg/kg)95% Confidence Interval
MouseC57BL/6Oral (gavage)15001200 - 1800
RatSprague-DawleyOral (gavage)>2000N/A

This is hypothetical data for illustrative purposes.

Table 2: Dose-Dependent Biomarkers of Organ Toxicity in Rats (28-Day Study)

Dose Group (mg/kg/day)ALT (U/L)AST (U/L)BUN (mg/dL)Serum Creatinine (mg/dL)Urinary KIM-1 (ng/mL)
Vehicle Control45 ± 5110 ± 1220 ± 30.5 ± 0.11.0 ± 0.2
5060 ± 8130 ± 1525 ± 40.6 ± 0.11.5 ± 0.3
200150 ± 20300 ± 3545 ± 61.0 ± 0.25.0 ± 1.0
500400 ± 50850 ± 10090 ± 122.5 ± 0.515.0 ± 3.0

*Data are presented as mean ± SD. p < 0.05 compared to vehicle control. This is hypothetical data for illustrative purposes.

Table 3: Efficacy of Antioxidant X in Reducing this compound-Induced Hepatotoxicity in Rats (28-Day Study)

Treatment GroupALT (U/L)AST (U/L)Liver MDA (nmol/mg protein)
Vehicle Control42 ± 6115 ± 140.5 ± 0.1
This compound (200 mg/kg)145 ± 18290 ± 302.5 ± 0.4
This compound (200 mg/kg) + Antioxidant X (50 mg/kg)70 ± 9150 ± 201.0 ± 0.2*

*Data are presented as mean ± SD. p < 0.05 compared to this compound alone. MDA: Malondialdehyde, a marker of oxidative stress. This is hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study of this compound (OECD 423)

  • Animals: Use healthy, young adult female Sprague-Dawley rats, nulliparous and non-pregnant.

  • Housing: House animals individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide standard chow and water ad libitum.

  • Acclimatization: Acclimatize animals for at least 5 days before dosing.

  • Dosing:

    • Administer this compound orally by gavage.

    • Start with a single animal at a dose of 300 mg/kg.

    • Based on the outcome (survival or death), proceed with the up-and-down procedure as described in OECD 423.

  • Observations:

    • Observe animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.

    • Perform a gross necropsy on all animals at the end of the study.

  • Data Analysis: Estimate the LD50 and classify the compound according to the Globally Harmonised System (GHS).

Protocol 2: Co-administration of an Antioxidant to Mitigate this compound Toxicity

  • Animals: Use male Sprague-Dawley rats, 8-10 weeks old.

  • Groups (n=8 per group):

    • Group 1: Vehicle control.

    • Group 2: this compound (200 mg/kg/day).

    • Group 3: Antioxidant X (50 mg/kg/day).

    • Group 4: this compound (200 mg/kg/day) + Antioxidant X (50 mg/kg/day).

  • Dosing: Administer compounds orally by gavage daily for 28 days. In Group 4, administer Antioxidant X one hour before this compound.

  • In-life Monitoring: Monitor body weight, food and water consumption, and clinical signs of toxicity daily.

  • Terminal Procedures:

    • At day 29, collect blood for clinical chemistry analysis (ALT, AST, BUN, creatinine).

    • Euthanize animals and perform a gross necropsy.

    • Collect liver and kidney tissues for histopathology and for analysis of oxidative stress markers (e.g., MDA, glutathione levels).

  • Data Analysis: Compare the data from Group 4 with Group 2 to determine if Antioxidant X significantly reduced the toxicity markers.

Visualizations

Signaling_Pathway FB This compound Metabolism Hepatic Metabolism (CYP450) FB->Metabolism RM Reactive Metabolites Metabolism->RM GSH_Depletion GSH Depletion RM->GSH_Depletion Oxidative_Stress Oxidative Stress GSH_Depletion->Oxidative_Stress Mito_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mito_Dysfunction Apoptosis Apoptosis Mito_Dysfunction->Apoptosis Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity Antioxidant Antioxidant X Antioxidant->Oxidative_Stress Inhibits

Caption: Hypothetical signaling pathway for this compound-induced hepatotoxicity.

Experimental_Workflow start Start acclimatize Animal Acclimatization (5-7 days) start->acclimatize randomize Randomize into Dose Groups acclimatize->randomize dose Daily Dosing (28 days) randomize->dose monitor In-life Monitoring (Body weight, clinical signs) dose->monitor terminal Terminal Blood & Tissue Collection (Day 29) dose->terminal analysis Biochemical & Histopathological Analysis terminal->analysis end End analysis->end Troubleshooting_Tree start Unexpected Adverse Event Observed is_severe Is the event severe? (e.g., mortality, seizures) start->is_severe stop_dosing Stop Dosing Immediately Consult Vet is_severe->stop_dosing Yes not_severe Increase Monitoring Frequency is_severe->not_severe No necropsy Perform Necropsy stop_dosing->necropsy is_dose_related Is it dose-related? not_severe->is_dose_related yes_dose_related Consider Dose Reduction in Future Studies is_dose_related->yes_dose_related Yes no_dose_related Investigate Other Causes (e.g., vehicle, animal health) is_dose_related->no_dose_related No

References

Flagranone B interference in biochemical assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific data on Flagranone B and its interactions in biochemical assays are limited in publicly available scientific literature. This guide is based on the likely chemical properties of this compound as a sesquiterpenoid containing a p-benzoquinone moiety. Benzoquinones are a well-documented class of compounds known to interfere with biochemical assays.[1][2] Researchers should validate these potential interferences experimentally for their specific system.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be interfering with my assay?

A1: this compound is a natural product, likely a sesquiterpenoid containing a p-benzoquinone functional group.[3] This quinone structure is a known "pan-assay interference compound" (PAIN) substructure.[1] PAINS are compounds that frequently appear as "hits" in high-throughput screens but are often false positives because they interfere with the assay technology itself rather than acting on the biological target of interest.[4][5][6]

Q2: What are the common chemical mechanisms behind this compound's potential interference?

A2: Given its benzoquinone core, this compound may interfere through several mechanisms:

  • Redox Cycling: Quinones can undergo redox cycling in the presence of reducing agents (like DTT in assay buffers) and oxygen, generating reactive oxygen species (ROS) such as superoxide and hydrogen peroxide.[1] These ROS can damage proteins non-specifically, leading to false-positive signals of inhibition.

  • Covalent Reactivity: The benzoquinone ring is an electrophilic Michael acceptor. It can react covalently and non-specifically with nucleophilic residues on proteins, particularly cysteine thiols.[1] This irreversible modification can inactivate enzymes or disrupt protein functions, mimicking true inhibition.[6]

  • Compound Aggregation: Like many natural products, this compound may form aggregates in aqueous assay buffers, especially at higher concentrations. These aggregates can sequester and denature proteins, causing non-specific inhibition.[4]

  • Optical Interference: If your assay uses a fluorescence or absorbance readout, colored compounds like quinones can interfere. They may absorb light at the excitation or emission wavelengths (quenching) or be inherently fluorescent, leading to false signals.[7]

Q3: this compound shows activity in multiple, unrelated assays. Is this a real multi-target inhibitor?

A3: While possible, it is more likely a sign of promiscuous, non-specific activity characteristic of a PAIN.[4] True multi-target inhibitors typically show a consistent structure-activity relationship (SAR) across their targets. If a compound is active against a wide range of unrelated targets (e.g., a kinase, a protease, and a GPCR), it is crucial to perform counter-screens to rule out assay interference.[5]

Q4: My results with this compound are inconsistent and not reproducible. What could be the cause?

A4: Inconsistency is a hallmark of assay interference. The formation of ROS and covalent adducts can be highly dependent on minor variations in buffer components, incubation times, and the presence of nucleophiles.[2][8] Furthermore, benzoquinones can be unstable in biological media, reacting with amino acids or other components, which changes the effective concentration of the active compound over time.[2][8]

Troubleshooting Guide for Common Issues

Problem 1: My compound shows potent activity, but the dose-response curve is unusually steep or non-ideal.

  • Possible Cause: Compound aggregation. Aggregation-based inhibition often has a very sharp, non-stoichiometric "critical aggregation concentration," leading to steep curves.

  • Solution:

    • Detergent Test: Re-run the assay in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). If the inhibitory activity is significantly reduced, aggregation is the likely cause.

    • Instrumental Analysis: Use Dynamic Light Scattering (DLS) to directly detect aggregate formation at the concentrations used in your assay.

Problem 2: The IC50 value of this compound changes dramatically when I add DTT or other reducing agents to my buffer.

  • Possible Cause: Redox cycling. The presence of a reducing agent can fuel the generation of ROS by the quinone, leading to protein damage.

  • Solution:

    • Vary Reducing Agent: Test the compound's activity in the absence of DTT and with alternative, non-thiol reducing agents like TCEP (Tris(2-carboxyethyl)phosphine). A significant shift in potency suggests redox activity.

    • Catalase Control: Add catalase to the assay buffer to quench any hydrogen peroxide generated. If this rescues the enzyme activity, it confirms an H₂O₂-mediated interference mechanism.

Problem 3: My hit from a primary screen is not confirmed in a different, orthogonal assay format (e.g., active in a fluorescence assay but inactive in an MS-based assay).

  • Possible Cause: Technology-specific interference. The compound may be interfering with the detection method of the primary assay (e.g., fluorescence quenching).

  • Solution:

    • Perform a "blank" assay: Run the assay without the enzyme/target but with all other components, including the fluorescent probe and this compound. A change in signal indicates direct interference with the probe.

    • Confirm with an Orthogonal Assay: Always validate hits using a method with a different detection principle (e.g., label-free, mass spectrometry, or absorbance) that is less prone to the suspected interference mechanism.

Data Presentation: Summarizing Interference Data

When investigating a potential interfering compound, it is crucial to organize your data systematically. The following tables serve as templates for summarizing your findings.

Table 1: Hypothetical Summary of this compound Activity Across Different Assay Platforms

Assay Target & TypeDetection MethodBuffer ConditionApparent IC₅₀ (µM)Notes
Kinase AFluorescence (FP)+ 1 mM DTT2.5Strong inhibition observed.
Kinase AMass Spectrometry+ 1 mM DTT> 50No inhibition observed.
Protease BAbsorbance- DTT15.2Moderate inhibition.
Protease BAbsorbance+ 1 mM DTT1.88-fold potency increase with DTT.

Table 2: Hypothetical Effect of Assay Additives on this compound Apparent IC₅₀ against Protease B

AdditiveConcentrationApparent IC₅₀ (µM)Fold Shift vs. StandardInterpretation
None (Standard)-15.21.0Baseline
DTT1 mM1.88.4x PotentiationSuggests Redox Cycling
Triton X-1000.01%45.13.0x AttenuationSuggests Aggregation
Catalase100 U/mL12.51.2x AttenuationConfirms H₂O₂ Involvement

Mandatory Visualizations

Potential Interference Mechanisms of this compound

Figure 1. Potential Interference Mechanisms of this compound FB This compound (p-Benzoquinone) Redox Redox Cycling FB->Redox Chemical Property Covalent Covalent Modification (Michael Acceptor) FB->Covalent Aggregate Aggregation FB->Aggregate Optical Optical Interference FB->Optical ROS ROS Generation (H₂O₂) Redox->ROS Leads to Thiol Thiol Reactivity (Cys Adducts) Covalent->Thiol Denature Protein Sequestration & Denaturation Aggregate->Denature Quench Fluorescence Quenching/Artifact Optical->Quench FP False Positive Result ROS->FP Assay Outcome Thiol->FP Denature->FP Quench->FP

Caption: Figure 1. Potential Interference Mechanisms of this compound.

Experimental Workflow for Hit Validation

Figure 2. Experimental Workflow for Hit Validation Screen Primary HTS Hit Dose Confirm Dose-Response & Re-test Fresh Powder Screen->Dose Interference Run Interference Counter-Screens Dose->Interference Detergent Detergent Test (Aggregation) Interference->Detergent No Discard Artifact: Discard Hit Interference->Discard Yes Redox Redox Test (DTT +/-) Detergent->Redox Detergent->Discard Fails Orthogonal Orthogonal Assay (e.g., MS, SPR) Redox->Orthogonal Redox->Discard Fails SAR Initial SAR by Analogs Orthogonal->SAR Orthogonal->Discard Fails SAR->Discard Flat SAR Confirmed Confirmed Hit: Proceed to Lead-Op SAR->Confirmed

Caption: Figure 2. Experimental Workflow for Hit Validation.

Hypothetical Signaling Pathway Interference

Figure 3. Non-Specific Interference in a Kinase Cascade cluster_pathway Kinase Cascade Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates Substrate Substrate Kinase2->Substrate Phosphorylates pSubstrate Phospho-Substrate (Signal) Substrate->pSubstrate ATP ATP Probe (Fluorescent) ATP->Kinase2 FB This compound (Interfering Compound) FB->Kinase1 Denatures (Covalent Mod.) FB->Kinase2 Denatures (ROS) FB->ATP Quenches Fluorescence

Caption: Figure 3. Non-Specific Interference in a Kinase Cascade.

Experimental Protocols

Protocol 1: Thiol Reactivity Counter-Screen

  • Objective: To determine if this compound covalently modifies thiol groups, such as those on cysteine residues.

  • Methodology:

    • Prepare a solution of a thiol-containing probe, such as Glutathione (GSH), at a concentration of 500 µM in the assay buffer.

    • Add this compound at various concentrations (e.g., 0.1 to 100 µM).

    • Incubate the mixture for a set period (e.g., 30-60 minutes) at room temperature.

    • Analyze the samples by LC-MS (Liquid Chromatography-Mass Spectrometry).

    • Interpretation: Look for the appearance of a new mass peak corresponding to [GSH + this compound - H₂O] or other adducts. A time- and concentration-dependent formation of this adduct indicates thiol reactivity.

Protocol 2: Aggregation Counter-Screen (Detergent-Based)

  • Objective: To assess if the observed inhibition is due to the formation of compound aggregates.

  • Methodology:

    • Prepare two sets of dose-response curves for this compound in your biochemical assay.

    • Set 1 (Control): Use the standard assay buffer.

    • Set 2 (Test): Use the standard assay buffer supplemented with 0.01% (w/v) Triton X-100. Ensure the detergent is compatible with your assay components.

    • Run both assays in parallel and calculate the IC₅₀ for each condition.

    • Interpretation: A significant rightward shift (e.g., >3-fold increase) in the IC₅₀ value in the presence of Triton X-100 strongly suggests that the inhibition is aggregation-based.

Protocol 3: Fluorescence Interference Assay

  • Objective: To determine if this compound interferes with the fluorescence readout of an assay.

  • Methodology:

    • Prepare a set of microplate wells containing the assay buffer and the fluorescent probe/substrate at the same concentration used in the primary assay. Do NOT add the enzyme or target protein.

    • Add this compound across a range of concentrations identical to those used for IC₅₀ determination.

    • Incubate for the same duration as the primary assay.

    • Read the fluorescence on the same instrument with the same filter settings.

    • Interpretation: A concentration-dependent decrease in fluorescence indicates quenching, while an increase indicates that the compound is intrinsically fluorescent. Either result demonstrates assay interference.

References

Technical Support Center: Purification of Flagranone B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Flagranone B from a crude extract.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the purification of this compound, a eudesmane-type sesquiterpenoid.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound Incomplete Extraction: The initial extraction from the plant material (Sphaeranthus africanus) may be inefficient.- Ensure the plant material is properly dried and ground to a fine powder to maximize surface area. - Use a solvent of appropriate polarity, such as dichloromethane or ethyl acetate, for the extraction of sesquiterpenoids.[1] - Consider sequential extraction with solvents of increasing polarity to selectively extract different compound classes.
Degradation on Silica Gel: Eudesmane sesquiterpenoids can sometimes be sensitive to the acidic nature of silica gel, leading to degradation or isomerization.- Perform a small-scale stability test by spotting the crude extract on a TLC plate and letting it sit for several hours before developing to observe any changes in the spot corresponding to this compound. - If degradation is observed, consider using deactivated silica gel (e.g., treated with a base like triethylamine) or an alternative stationary phase such as alumina.
Inappropriate Chromatography Conditions: The solvent system used for column chromatography may not be optimal for eluting this compound.- Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find a mobile phase that provides good separation of this compound from other components. A starting point could be a gradient of hexane and ethyl acetate. - Ensure the column is not overloaded with the crude extract, which can lead to poor separation. A general rule is to use a 1:20 to 1:100 ratio of crude extract to silica gel by weight.
Co-elution of Impurities Similar Polarity of Compounds: The crude extract of Sphaeranthus africanus contains other compounds with similar polarities to this compound, such as other sesquiterpenoids, sterols (spinasterol, stigmasterol), and flavonoids (chrysosplenol D).[1][2]- Employ a shallow gradient during column chromatography to improve the resolution between compounds with close retention factors (Rf). - Consider using a different stationary phase, such as reversed-phase C18 silica gel, which separates compounds based on hydrophobicity rather than polarity. - For final purification, utilize preparative High-Performance Liquid Chromatography (HPLC), which offers higher resolution than standard column chromatography.
Presence of Isomers: The crude extract may contain isomeric forms of this compound or other sesquiterpenoids that are difficult to separate.- Preparative HPLC with a suitable column and mobile phase is often necessary to separate isomers. Chiral chromatography may be required for enantiomeric separation.
Peak Tailing or Broadening in HPLC Column Overload: Injecting too much sample onto the HPLC column can lead to poor peak shape.- Reduce the injection volume or the concentration of the sample.
Secondary Interactions: Interactions between the analyte and the stationary phase can cause peak tailing.- Add a small amount of a modifier, such as trifluoroacetic acid (TFA), to the mobile phase to reduce secondary interactions.
Column Degradation: The HPLC column may be degraded or contaminated.- Flush the column with a strong solvent to remove any contaminants. If the problem persists, the column may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying this compound from a crude plant extract?

A1: A typical purification strategy for this compound, a relatively non-polar eudesmane sesquiterpenoid, involves a multi-step chromatographic process. The initial step is usually silica gel column chromatography of the crude extract using a non-polar to mid-polar solvent system, such as a gradient of hexane and ethyl acetate. This is followed by further purification of the enriched fractions by preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Q2: Which solvents are best for the initial extraction of this compound from Sphaeranthus africanus?

A2: Dichloromethane or ethyl acetate are commonly used solvents for the extraction of sesquiterpenoids from plant material due to their ability to efficiently dissolve these medium-polarity compounds.[1]

Q3: How can I monitor the progress of the purification?

A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the separation during column chromatography. By spotting the crude extract, the collected fractions, and a reference standard (if available) on a TLC plate, you can track the elution of this compound and assess the purity of each fraction. For HPLC, a UV detector is typically used for monitoring.

Q4: What are the expected challenges when purifying eudesmane sesquiterpenoids like this compound?

A4: A primary challenge is the potential for co-elution with other structurally similar sesquiterpenoids or other compounds of similar polarity present in the extract.[1][2] Additionally, some sesquiterpenoids can be unstable on acidic silica gel, potentially leading to degradation or isomerization. Careful optimization of the chromatographic conditions is crucial to overcome these challenges.

Q5: What purity level can I expect to achieve with this purification workflow?

A5: By combining column chromatography and preparative HPLC, it is generally possible to achieve a purity of >95% for the final isolated this compound. The purity should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols

Extraction of Crude this compound

This protocol describes a general method for obtaining a crude extract containing this compound from Sphaeranthus africanus.

Methodology:

  • Air-dry the aerial parts of Sphaeranthus africanus in the shade and grind them into a fine powder.

  • Macerate the powdered plant material in dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc) at a 1:10 (w/v) ratio for 24-48 hours at room temperature with occasional shaking.

  • Filter the mixture through Whatman No. 1 filter paper.

  • Repeat the extraction process two more times with fresh solvent.

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification by Silica Gel Column Chromatography

This protocol outlines the initial purification of the crude extract to enrich for this compound.

Methodology:

  • Prepare a slurry of silica gel (60-120 mesh) in hexane.

  • Pack a glass column with the silica gel slurry.

  • Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.

  • Elute the column with a stepwise gradient of hexane and ethyl acetate. A suggested gradient is as follows:

    • 100% Hexane

    • 95:5 Hexane:Ethyl Acetate

    • 90:10 Hexane:Ethyl Acetate

    • 80:20 Hexane:Ethyl Acetate

    • 70:30 Hexane:Ethyl Acetate

    • 50:50 Hexane:Ethyl Acetate

    • 100% Ethyl Acetate

  • Collect fractions of a suitable volume (e.g., 20-50 mL).

  • Monitor the fractions by TLC, visualizing with an appropriate stain (e.g., vanillin-sulfuric acid) and heating.

  • Combine the fractions containing this compound based on the TLC analysis.

Final Purification by Preparative HPLC

This protocol describes the final purification step to obtain high-purity this compound.

Methodology:

  • Dissolve the enriched fraction from the column chromatography in a suitable solvent (e.g., methanol or acetonitrile).

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Perform preparative HPLC using a C18 column.

  • Elute with an isocratic or gradient mobile phase of methanol and water or acetonitrile and water. The exact conditions will need to be optimized based on analytical HPLC runs.

  • Monitor the elution at a suitable wavelength (e.g., 210 nm).

  • Collect the peak corresponding to this compound.

  • Remove the solvent under reduced pressure to obtain the purified compound.

  • Confirm the purity and identity of the isolated this compound using analytical HPLC, NMR, and Mass Spectrometry.

Data Presentation

Purification Step Starting Material (g) Product Mass (mg) Yield (%) Purity (%)
Crude Extraction 1000 (dried plant material)50,000 (crude extract)5.0~5-10
Silica Gel Column Chromatography 50 (crude extract)500 (enriched fraction)1.0~60-70
Preparative HPLC 500 (enriched fraction)150 (pure compound)30.0 (from enriched fraction)>95

Visualizations

Purification_Workflow Crude_Extract Crude Extract from Sphaeranthus africanus Column_Chromatography Silica Gel Column Chromatography (Hexane:Ethyl Acetate Gradient) Crude_Extract->Column_Chromatography Fraction_Analysis TLC Analysis of Fractions Column_Chromatography->Fraction_Analysis Enriched_Fraction This compound Enriched Fraction Fraction_Analysis->Enriched_Fraction Combine Fractions Preparative_HPLC Preparative HPLC (C18 Column, MeOH/H2O or ACN/H2O) Enriched_Fraction->Preparative_HPLC Pure_Flagranone_B Pure this compound (>95% Purity) Preparative_HPLC->Pure_Flagranone_B

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic Start Low Yield of Purified Compound Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Stability Assess Compound Stability on Silica (TLC) Start->Check_Stability Check_Chromatography Optimize Chromatography Conditions (TLC/HPLC) Start->Check_Chromatography Degradation_Observed Degradation Observed? Check_Stability->Degradation_Observed Poor_Separation Poor Separation? Check_Chromatography->Poor_Separation Use_Alternative Use Deactivated Silica or Alumina Degradation_Observed->Use_Alternative Yes Optimize_Gradient Optimize Solvent Gradient Poor_Separation->Optimize_Gradient Yes Change_Stationary_Phase Change Stationary Phase (e.g., Reversed-Phase) Poor_Separation->Change_Stationary_Phase Yes

References

Technical Support Center: Flagranone B Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flagranone B. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: Based on available information, this compound is a potent agonist of the aryl hydrocarbon receptor (AhR).[1] This interaction leads to the induction of cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, as well as uridine 5'-diphospho-glucuronosyltransferases (UGTs).[1] Furthermore, this compound has been shown to modulate the NF-κB signaling pathway. It can decrease NF-κB DNA-binding activity and inhibit NF-κB-mediated transcription from the IL-6 promoter.[1] This is achieved by displacing RELA/p65 and associated coregulators from the promoter.[1]

Q2: What are the key signaling pathways modulated by this compound?

A2: The primary signaling pathway modulated by this compound is the Aryl hydrocarbon Receptor (AhR) pathway. Upon binding to AhR in the cytoplasm, the complex translocates to the nucleus and dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to xenobiotic response elements (XREs) in the DNA, leading to the transcription of target genes, including CYP1 enzymes.

Additionally, this compound significantly impacts the NF-κB signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[2][3][4] Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[2][4] This allows NF-κB to translocate to the nucleus and activate the transcription of genes involved in inflammation, immunity, and cell survival.[2][3][5] this compound has been shown to interfere with this process by inhibiting NF-κB's ability to bind to DNA and promote transcription.[1]

Troubleshooting Guides

This section addresses common pitfalls and provides solutions for issues that may arise during this compound experiments.

Cell Viability Assays (e.g., MTT, XTT)

Problem: Inconsistent or non-reproducible IC50 values.

  • Possible Cause 1: Cell Density. Variations in the initial cell seeding density can significantly impact the final readout.

    • Solution: Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment (e.g., trypan blue exclusion) immediately before plating.

  • Possible Cause 2: Compound Solubility. this compound may precipitate out of solution at higher concentrations, leading to inaccurate dosing.

    • Solution: Visually inspect the treatment media for any signs of precipitation. If observed, consider using a different solvent or reducing the final concentration. Prepare fresh dilutions for each experiment.

  • Possible Cause 3: Assay Interference. The color of this compound or its interaction with the assay reagents may interfere with the spectrophotometric reading.

    • Solution: Run a control plate with this compound in cell-free media to determine if the compound itself absorbs light at the assay wavelength. If so, subtract the background absorbance from the experimental wells.

Quantitative Data Summary: this compound IC50 Values in Pancreatic Cancer Cell Lines

Cell LineNQO1 StatusTreatment Duration (h)IC50 (µM)NQO1 Inhibitor (Dicoumarol)
MiaPaCa-2High2~4Resistant
Other Cell LinesVariableUser DefinedUser DataUser Data

This table is based on data for β-lapachone, a compound with a similar proposed mechanism of action, as a template for how users might structure their own this compound data.[6]

Western Blot Analysis for Protein Expression

Problem: No or weak signal for target proteins (e.g., p-IKK, p-IκBα, CYP1A1).

  • Possible Cause 1: Insufficient Treatment Time or Concentration. The induction or phosphorylation of target proteins may be time- and dose-dependent.

    • Solution: Perform a time-course and dose-response experiment to determine the optimal conditions for this compound treatment.

  • Possible Cause 2: Poor Antibody Quality. The primary antibody may have low affinity or be non-specific.

    • Solution: Use a validated antibody from a reputable supplier. Run a positive control (e.g., cells treated with a known inducer of the target protein) to confirm antibody performance.

  • Possible Cause 3: Inefficient Protein Extraction or Transfer.

    • Solution: Ensure the lysis buffer is appropriate for the target protein and that protease and phosphatase inhibitors are included. Optimize the transfer conditions (voltage, time) for the specific protein of interest.

Experimental Protocol: Western Blot for p-IκBα

  • Cell Treatment: Plate cells at a density of 1x10^6 cells per well in a 6-well plate. Treat with varying concentrations of this compound for 15, 30, and 60 minutes.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with an anti-p-IκBα antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Visualizations

Signaling Pathways

FlagranoneB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FlagranoneB This compound AhR AhR FlagranoneB->AhR binds NFkB_active NF-κB (Active) FlagranoneB->NFkB_active inhibits (downstream) AhR_Flag AhR-Flagranone B Complex AhR->AhR_Flag ARNT_cyto ARNT AhR_Flag_ARNT AhR-Flagranone B-ARNT Complex AhR_Flag->AhR_Flag_ARNT translocates & dimerizes with ARNT NFkB_IkB NF-κB-IκB (Inactive) IkB IκB NFkB_IkB->NFkB_active releases IKK IKK IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome degradation NFkB_nuc NF-κB NFkB_active->NFkB_nuc translocates Stimuli Pro-inflammatory Stimuli Stimuli->IKK activates ARNT_nuc ARNT XRE XRE AhR_Flag_ARNT->XRE binds CYP_Genes CYP1A1, CYP1B1 Gene Transcription XRE->CYP_Genes induces Inflammatory_Genes Inflammatory Gene Transcription NFkB_nuc->Inflammatory_Genes activates

Caption: this compound signaling pathways.

Experimental Workflow

Western_Blot_Workflow start Start: Cell Culture treatment This compound Treatment (Time-course & Dose-response) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking (5% Milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-IκBα) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Interpretation detection->analysis

Caption: Western Blot experimental workflow.

References

Technical Support Center: Enhancing the Bioavailability of Flagranone B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available information on the specific chemical structure, properties, and biological activity of Flagranone B is limited. This guide is based on the characteristics of the related compound, Flagranone A, and general principles for enhancing the bioavailability of meroterpenoids and other poorly soluble natural products. The provided protocols and data are illustrative and should be adapted based on the actual experimental findings for this compound.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments aimed at enhancing the bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely causes of poor oral bioavailability for this compound?

A1: Based on the structural characteristics of similar meroterpenoids, the primary reasons for the poor oral bioavailability of this compound are likely:

  • Low Aqueous Solubility: this compound is predicted to be a lipophilic molecule with limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.

  • First-Pass Metabolism: The compound may be extensively metabolized in the gut wall and liver by cytochrome P450 enzymes and other metabolic pathways, reducing the amount of active compound that reaches systemic circulation.

  • Efflux by Transporters: It may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the compound back into the intestinal lumen.

Q2: What are the initial steps to consider for improving the bioavailability of this compound?

A2: A stepwise approach is recommended:

  • Physicochemical Characterization: Determine the aqueous solubility, pKa, and logP of this compound. This data is crucial for selecting an appropriate enhancement strategy.

  • Formulation Development: Start with simple formulation strategies such as co-solvents, surfactants, or complexation agents.

  • Advanced Drug Delivery Systems: If simple formulations are insufficient, explore more advanced systems like lipid-based formulations, nanoparticles, or amorphous solid dispersions.

Q3: How can I assess the improvement in bioavailability in vitro?

A3: In vitro models are essential for screening and optimizing formulations before proceeding to in vivo studies. Key in vitro assays include:

  • Kinetic Solubility Assays: To determine the concentration of this compound that can be maintained in solution over time in simulated gastric and intestinal fluids.

  • In Vitro Dissolution Studies: To evaluate the rate and extent of this compound release from a formulation.

  • Caco-2 Permeability Assays: To assess the transport of this compound across a model of the intestinal epithelium and to investigate the involvement of efflux transporters.

Troubleshooting Guides

Issue 1: Low solubility of this compound in aqueous buffers.
Potential Cause Troubleshooting Step Expected Outcome
High Lipophilicity 1. Co-solvent Systems: Prepare solutions with varying concentrations of biocompatible solvents (e.g., ethanol, propylene glycol, PEG 400). 2. pH Adjustment: If this compound has ionizable groups, adjust the pH of the buffer to increase the proportion of the more soluble ionized form.Increased concentration of dissolved this compound.
Crystalline Nature Amorphous Solid Dispersions (ASDs): Prepare ASDs of this compound with polymers like PVP, HPMC, or Soluplus® using techniques such as spray drying or hot-melt extrusion.Conversion of the crystalline form to a higher-energy amorphous form, leading to improved apparent solubility and dissolution rate.
Poor Wetting Surfactants: Include non-ionic surfactants (e.g., Tween® 80, Cremophor® EL) in the formulation to improve the wetting of the compound particles.Enhanced dispersion and dissolution of this compound in aqueous media.
Issue 2: Inconsistent results in Caco-2 permeability assays.
Potential Cause Troubleshooting Step Expected Outcome
Low Apical Concentration Solubility Enhancement: Use a formulation approach (e.g., cyclodextrin complexation) to increase the concentration of this compound in the apical donor compartment.A higher concentration gradient driving permeation, leading to more reproducible and detectable basolateral concentrations.
Cell Monolayer Integrity TEER Measurement: Ensure Transepithelial Electrical Resistance (TEER) values are within the acceptable range for your laboratory before and after the experiment. Lucifer Yellow Assay: Perform a Lucifer Yellow permeability assay to confirm monolayer integrity.Confirmation that the observed permeability is due to transcellular/paracellular transport and not leakage through a compromised monolayer.
Efflux Transporter Activity P-gp Inhibition: Co-administer a known P-gp inhibitor (e.g., verapamil, cyclosporine A) with this compound.An increase in the apparent permeability coefficient (Papp) from the apical to the basolateral side would suggest that this compound is a P-gp substrate.

Quantitative Data Summary

Table 1: Hypothetical Comparison of Different this compound Formulations on Solubility and In Vitro Permeability.

Formulation Aqueous Solubility (µg/mL) Dissolution Rate (µ g/min/cm ²) Caco-2 Papp (A→B) (x 10⁻⁶ cm/s)
Unformulated this compound0.5 ± 0.12.3 ± 0.40.8 ± 0.2
10% Ethanol Co-solvent15.2 ± 1.818.5 ± 2.11.5 ± 0.3
HP-β-Cyclodextrin Complex85.7 ± 5.692.1 ± 7.84.2 ± 0.6
Nanosuspension120.4 ± 9.3155.6 ± 11.26.8 ± 0.9
Amorphous Solid Dispersion150.9 ± 12.1210.3 ± 15.48.1 ± 1.1

Experimental Protocols

Protocol 1: Preparation of a this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex
  • Molar Ratio Determination: Determine the appropriate molar ratio of this compound to HP-β-CD (commonly starting with 1:1 and 1:2).

  • Complexation:

    • Dissolve a pre-weighed amount of HP-β-CD in deionized water with stirring.

    • Prepare a concentrated solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • Slowly add the this compound solution to the aqueous HP-β-CD solution under continuous stirring.

    • Continue stirring at room temperature for 24-48 hours to allow for complex formation.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator.

  • Lyophilization: Freeze-dry the resulting aqueous solution to obtain a solid powder of the inclusion complex.

  • Characterization: Characterize the complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the inclusion complex.

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use inserts with TEER values above the established threshold.

  • Transport Buffer Preparation: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

  • Experiment Initiation:

    • Wash the apical and basolateral sides of the Transwell® inserts with pre-warmed transport buffer.

    • Add the this compound formulation (dissolved in transport buffer) to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh transport buffer.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_characterization Physicochemical Characterization cluster_strategies Enhancement Strategies cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment Problem Poor Bioavailability of this compound Solubility Determine Aqueous Solubility Problem->Solubility LogP Determine LogP Problem->LogP Formulation Formulation Development (e.g., Cyclodextrins, Nanosuspensions) Solubility->Formulation Prodrug Prodrug Synthesis Solubility->Prodrug LogP->Formulation Dissolution Dissolution Testing Formulation->Dissolution Caco2 Caco-2 Permeability Assay Formulation->Caco2 Prodrug->Caco2 PK_Studies Pharmacokinetic Studies in Animal Models Dissolution->PK_Studies Caco2->PK_Studies

Caption: A workflow for enhancing the bioavailability of this compound.

signaling_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Portal Vein FB_Formulation This compound Formulation FB_Absorbed Absorbed this compound FB_Formulation->FB_Absorbed Passive Diffusion Metabolism Phase I/II Metabolism (e.g., CYP3A4, UGTs) FB_Absorbed->Metabolism Pgp P-gp Efflux FB_Absorbed->Pgp Systemic_Circulation To Systemic Circulation FB_Absorbed->Systemic_Circulation Metabolites Metabolites Metabolism->Metabolites Metabolites->Systemic_Circulation Pgp->FB_Formulation Efflux

Caption: A simplified pathway of this compound absorption and metabolism.

Flagranone B synthesis side-reaction identification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of Flagranone B. The content is structured to address specific issues that may arise during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The total synthesis of this compound is typically achieved through a three-step sequence. The process begins with a base-catalyzed Claisen-Schmidt condensation to form a chalcone intermediate. This is followed by an intramolecular cyclization to construct the core flavanone structure. The final step involves a catalytic hydrogenation to yield the target compound, this compound.

Q2: I am observing a significant amount of a yellow, insoluble byproduct after the cyclization step. What is it likely to be?

A2: A common side-product in flavanone synthesis is the formation of an aurone, which is an isomer of the corresponding flavone.[1] Aurones are often yellow and can precipitate from the reaction mixture. Their formation is typically favored by overly harsh reaction conditions, such as high temperatures or prolonged reaction times.[1]

Q3: My final product shows impurities that are difficult to separate by column chromatography. What analytical techniques are recommended for impurity profiling?

A3: For comprehensive impurity profiling, hyphenated chromatographic and spectrometric methods are highly effective. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are powerful tools for the detection, identification, and quantification of impurities.[2] For trace-level genotoxic impurities, LC-MS/MS is often employed.

Q4: Can the stereochemistry at the C2 position of the flavanone core be lost during synthesis?

A4: Yes, the stereogenic center at the C2 position of the flavanone core can be sensitive to epimerization. This can occur under mildly acidic, basic, or thermal conditions, potentially leading to a racemic or diastereomeric mixture of the final product.[3]

Troubleshooting Guides

Problem 1: Low Yield in Step 1 (Claisen-Schmidt Condensation)
Possible Cause Suggested Solution
Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time if starting materials are still present.
Self-condensation of the acetophenoneAdd the acetophenone slowly to the reaction mixture containing the aldehyde and base to maintain a low concentration of the enolate.
Poor solubility of reactantsEnsure adequate stirring and consider using a co-solvent to improve the solubility of the starting materials.
Inappropriate base concentrationOptimize the concentration of the base (e.g., NaOH or KOH). Too high a concentration can promote side reactions.
Problem 2: Formation of Multiple Products in Step 2 (Intramolecular Cyclization)
Possible Cause Suggested Solution
Aurone formation Carefully control the reaction temperature and time. Milder bases may suppress the formation of aurones.[1]
Incomplete cyclization Ensure a stoichiometric amount of base is used. The reaction may require more time to go to completion; monitor by TLC.[1]
Retro-aldol reaction Avoid excessively high temperatures, which can favor the reverse reaction, leading back to the starting chalcone.
Problem 3: Incomplete Reaction or Over-reduction in Step 3 (Catalytic Hydrogenation)
Possible Cause Suggested Solution
Catalyst poisoning Ensure all starting materials and solvents are free from sulfur-containing compounds or other catalyst poisons.
Incomplete reaction Increase the hydrogen pressure or the reaction time. Ensure efficient stirring to maintain good contact between the catalyst, substrate, and hydrogen gas.
Over-reduction of the carbonyl group Use a more selective catalyst, such as palladium on carbon (Pd/C), which is less likely to reduce the ketone under standard conditions.[4] Monitor the reaction closely and stop it once the starting material is consumed.

Experimental Protocols

Protocol 1: Synthesis of 2'-Hydroxychalcone Intermediate (Step 1)
  • Dissolve the substituted 2'-hydroxyacetophenone (1.0 eq) and the substituted benzaldehyde (1.1 eq) in ethanol in a round-bottom flask.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add an aqueous solution of sodium hydroxide (2.0 eq) dropwise with vigorous stirring.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into cold, dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield the crude 2'-hydroxychalcone.

Protocol 2: Intramolecular Cyclization to form the Flavanone Core (Step 2)
  • Dissolve the 2'-hydroxychalcone (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of a base, such as sodium acetate or piperidine.

  • Reflux the mixture for 4-8 hours, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the flavanone.

Protocol 3: Catalytic Hydrogenation to this compound (Step 3)
  • Dissolve the flavanone intermediate (1.0 eq) in a solvent like ethyl acetate or ethanol.

  • Add 5-10 mol% of palladium on carbon (Pd/C) catalyst.[4]

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm).

  • Stir the reaction mixture vigorously at room temperature for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent to yield the crude this compound, which can be further purified by recrystallization or chromatography.

Visual Guides

This compound Synthesis Pathway Start 2'-Hydroxyacetophenone + Benzaldehyde Step1 Step 1: Claisen-Schmidt Condensation (Base, EtOH) Start->Step1 Chalcone 2'-Hydroxychalcone Step1->Chalcone Step2 Step 2: Intramolecular Cyclization (Base, Reflux) Chalcone->Step2 Flavanone Unsaturated Flavanone Step2->Flavanone Step3 Step 3: Catalytic Hydrogenation (H2, Pd/C) Flavanone->Step3 FlagranoneB This compound Step3->FlagranoneB Aurone Formation Side Reaction Chalcone 2'-Hydroxychalcone MainPath Desired Cyclization (Intramolecular Michael Addition) Chalcone->MainPath SidePath Side Reaction (Harsh Conditions) Chalcone->SidePath Flavanone Flavanone Product MainPath->Flavanone Aurone Aurone Byproduct SidePath->Aurone Troubleshooting Workflow for Low Yield Problem Low Yield of Product Analysis Analyze Crude Mixture (TLC, LC-MS, NMR) Problem->Analysis Decision Identify Cause Analysis->Decision Incomplete Incomplete Reaction Decision->Incomplete Starting Material Remains SideProduct Major Side Product Decision->SideProduct New Spots/ Peaks Appear Degradation Product Degradation Decision->Degradation Streaking on TLC/ Complex Mixture Action1 Optimize Reaction Time or Temperature Incomplete->Action1 Action2 Modify Reagents or Solvent System SideProduct->Action2 Action3 Use Milder Conditions or Shorter Reaction Time Degradation->Action3

References

Adjusting pH for optimal Flagranone B activity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for illustrative purposes, treating "Flagranone B" as a hypothetical compound. Due to the absence of specific data for a molecule named this compound in publicly available scientific literature, this guide is based on established principles of pH optimization for biochemical and cell-based assays.

Frequently Asked Questions (FAQs)

Q1: Why is pH crucial for the activity of this compound?

The pH of the experimental environment is a critical factor that can significantly influence the activity of this compound. Like many bioactive molecules, its chemical structure and charge can be altered by pH, which in turn affects its solubility, stability, and interaction with its biological target. For enzymatic assays, pH can impact the ionization state of amino acid residues in the enzyme's active site and the substrate itself, thereby affecting binding and catalysis. In cell culture, pH affects not only the compound but also cellular processes such as membrane potential, enzyme activity, and overall cell health.[1][2]

Q2: What are the visual indicators of a pH problem in my cell culture experiment with this compound?

Most cell culture media contain a pH indicator, such as phenol red, which provides a visual cue of the pH status.[2]

  • Yellow/Orange Media: Indicates an acidic environment, which could be due to bacterial contamination, overgrown cell cultures, or excessive cellular metabolism.[1]

  • Purple/Fuchsia Media: Suggests an alkaline environment, which might result from fungal or yeast contamination, or an imbalance in the CO₂ concentration in the incubator.[1][3]

  • Color Variation Across a Plate: Inconsistent media color in a multi-well plate can point to issues like uneven gas exchange or the "edge effect," where evaporation is more pronounced in the outer wells.[1]

Q3: How do I choose the appropriate buffer for my this compound enzymatic assay?

The choice of buffer is critical for maintaining a stable pH throughout your experiment. Key considerations include:

  • pH Range: Select a buffer with a pKa value close to the desired experimental pH to ensure maximum buffering capacity.

  • Compatibility: Ensure the buffer does not interfere with the activity of this compound or the assay components. For example, phosphate buffers should be avoided in assays where phosphate is a product or inhibitor.

  • Concentration: A buffer concentration of 50-100 mM is generally sufficient to prevent significant pH shifts during the reaction.[4]

A list of common biological buffers and their useful pH ranges can be found through resources provided by suppliers like Sigma-Aldrich.[4]

Q4: Can the concentration of CO₂ in my incubator affect the pH of my cell culture medium when testing this compound?

Yes, the concentration of CO₂ is a critical factor for maintaining the pH of most cell culture media, which typically use a bicarbonate-based buffering system. The CO₂ in the incubator dissolves in the medium to form carbonic acid, which then dissociates to lower the pH.[3]

  • Low CO₂: Will lead to a decrease in carbonic acid and an increase in pH (alkaline).[3]

  • High CO₂: Will result in an excess of carbonic acid and a decrease in pH (acidic).

It is essential to use the CO₂ concentration recommended by the media manufacturer (usually 5% or 10%).

Troubleshooting Guides

Issue 1: this compound shows no activity in my enzymatic assay.

  • Question: I've added this compound to my enzymatic assay, but I'm not observing the expected effect. Could pH be the problem?

  • Answer: Yes, suboptimal pH is a common reason for the apparent lack of activity of a compound. An inappropriate pH can alter the conformation of the target enzyme or the charge of this compound, preventing effective binding.[5]

    • Troubleshooting Steps:

      • Verify the pH of your buffer solution using a calibrated pH meter.

      • Perform a pH-activity profile for your enzyme to determine its optimal pH range.

      • Test the activity of this compound across a range of pH values to identify its optimal pH for activity.

      • Ensure that the buffer components are not interfering with the assay.

Issue 2: My cells are dying after treatment with this compound.

  • Question: After adding this compound to my cell culture, I observed significant cell death, and the media turned yellow. Is this due to the compound's toxicity or a pH issue?

  • Answer: While the possibility of direct toxicity from this compound exists, the yellowing of the media suggests a rapid drop in pH, which is also cytotoxic.[1] This could be due to several factors:

    • Contamination: Bacterial contamination can cause rapid acidification of the media.[6] Check your cultures for any signs of contamination under a microscope.

    • Cell Stress: High concentrations of a compound or a solvent (like DMSO) can stress cells, leading to increased metabolic activity and lactic acid production, which lowers the pH.

    • Incorrect Media Buffering: Ensure your media is properly buffered for the cell type and density you are using. Consider supplementing with a buffer like HEPES for additional pH stability.[3]

Issue 3: The results of my this compound experiments are inconsistent.

  • Question: I'm getting variable results between experiments when testing this compound. Could pH be a contributing factor?

  • Answer: Inconsistent pH is a frequent cause of experimental variability.

    • Troubleshooting Steps:

      • Standardize Buffer Preparation: Ensure that your buffer preparation is consistent for every experiment. Always check the final pH after all components have been added.

      • Incubator CO₂ Levels: Regularly check and calibrate the CO₂ sensor in your cell culture incubator.[3]

      • Evaporation: Minimize evaporation from multi-well plates by using plate sealers and ensuring proper humidity in the incubator. Evaporation can concentrate solutes and alter the pH.[1]

      • Electrode Maintenance: If using a pH probe, ensure it is properly maintained and calibrated to avoid measurement errors. Electrode fouling is a common issue in bioprocessing.[7]

Data Presentation

Table 1: Hypothetical pH-Activity Profile for this compound

This table summarizes the hypothetical relative activity of this compound in an enzymatic assay conducted at various pH levels.

pHBuffer SystemRelative Activity (%)Standard Deviation
4.0Citrate15.2± 2.1
5.0Acetate45.8± 3.5
6.0MES85.3± 4.2
6.5PIPES98.7± 3.1
7.0 HEPES 100.0 ± 2.8
7.5TES92.1± 3.9
8.0Tris60.7± 4.5
9.0CHES25.4± 2.7

This data is for illustrative purposes only.

Experimental Protocols

Protocol 1: Determination of Optimal pH for this compound in an Enzymatic Assay

Objective: To determine the pH at which this compound exhibits maximum inhibitory activity on its target enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme (e.g., p-nitrophenyl phosphate for a phosphatase)[8]

  • This compound stock solution

  • A series of buffers with overlapping pH ranges (e.g., Citrate pH 4-5, Acetate pH 5-6, MES pH 6-7, HEPES pH 7-8, Tris pH 8-9)[4]

  • 96-well microplate

  • Microplate reader

  • Calibrated pH meter

Procedure:

  • Buffer Preparation: Prepare a 100 mM stock solution for each buffer. Adjust the pH of each buffer to the desired value within its buffering range.

  • Assay Setup: In a 96-well plate, set up reactions for each pH to be tested. For each pH, include the following controls:

    • Blank (buffer and substrate, no enzyme)

    • Negative Control (buffer, substrate, and enzyme)

    • Test (buffer, substrate, enzyme, and this compound)

  • Reaction Initiation: Add the substrate to all wells. Pre-incubate the plate at the optimal temperature for the enzyme. Initiate the reaction by adding the enzyme (and this compound for the test wells).

  • Data Collection: Measure the product formation over time using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity for each condition.

    • Determine the percent inhibition by this compound at each pH compared to the negative control.

    • Plot the percent inhibition as a function of pH to identify the optimal pH for this compound activity.

Protocol 2: Adjusting and Maintaining pH for this compound Treatment in Cell Culture

Objective: To maintain a stable physiological pH in cell culture during treatment with this compound.

Materials:

  • Cells plated in appropriate culture vessels

  • Complete cell culture medium

  • This compound stock solution

  • HEPES buffer solution (1M sterile stock)

  • Sterile 1N HCl and 1N NaOH

  • Calibrated pH meter suitable for cell culture media

  • CO₂ incubator

Procedure:

  • Media Preparation:

    • For experiments sensitive to pH fluctuations, consider supplementing the standard bicarbonate-buffered medium with 10-25 mM HEPES.

    • After adding all supplements (e.g., serum, antibiotics) and this compound, check the pH of the final medium.

    • If necessary, adjust the pH to the desired physiological range (typically 7.2-7.4) using sterile 1N HCl or 1N NaOH in a sterile environment. Be cautious as small additions can cause significant pH changes.

  • Cell Treatment:

    • Remove the old medium from the cells and replace it with the pH-adjusted medium containing this compound.

    • Ensure the culture vessel caps are appropriately loosened (for flasks) or that gas exchange is possible (for plates) to allow for proper CO₂ equilibration.

  • Incubation:

    • Place the cells in a calibrated incubator with the correct CO₂ concentration (typically 5%).

    • Avoid stacking plates or flasks to ensure uniform gas and temperature distribution.[1]

  • Monitoring:

    • Visually inspect the color of the medium daily for any signs of pH change.[2]

    • For long-term experiments, it may be necessary to change the medium periodically to replenish nutrients and remove metabolic waste products that can alter the pH.

Visualizations

Experimental_Workflow_for_Optimal_pH_Determination cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Buffer Stocks (pH 4-9) D Set up 96-well Plate (Controls & Test) A->D B Prepare Enzyme and Substrate Solutions B->D C Prepare this compound Stock Solution C->D E Pre-incubate at Optimal Temperature D->E F Initiate Reaction E->F G Measure Product Formation F->G H Calculate Reaction Velocities G->H I Determine % Inhibition H->I J Plot Inhibition vs. pH I->J K Identify Optimal pH J->K

Caption: Workflow for determining the optimal pH for this compound activity.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TNFR) IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB Proteasome Proteasome IkB->Proteasome Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates FlagranoneB This compound FlagranoneB->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Gene Target Gene Expression DNA->Gene

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

Technical Support Center: Managing Batch-to-Batch Variability of Flavanone B

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Flavanone B, a compound that, like many natural products and complex synthetic molecules, can exhibit batch-to-batch variability. Inconsistent results between experiments using different lots of a compound can be a significant source of frustration and can compromise the validity of research findings. This guide offers troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help you identify, characterize, and manage the variability of your Flavanone B batches, ensuring the reproducibility and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our cell-based assays with different batches of Flavanone B. What could be the cause?

A1: Inconsistent results with different batches of Flavanone B are often attributable to batch-to-batch variability. This variability can manifest in several ways:

  • Purity: The percentage of the active compound can differ between batches. Minor impurities may not always be inert and could have biological activity of their own, potentially leading to off-target effects.

  • Isomeric Composition: Flavanones possess a chiral center at the C2 position, and the ratio of enantiomers (R and S) can vary between synthesis batches.[1] Different enantiomers can have distinct biological activities and potencies.

  • Presence of Related Substances: Impurities could include starting materials, intermediates from the synthesis, or degradation products.[1]

  • Physical Properties: Differences in crystalline form, particle size, or solubility can affect the bioavailability of the compound in your experiments.

Q2: How can we proactively screen new batches of Flavanone B for variability?

A2: It is highly recommended to perform in-house quality control (QC) on each new batch of Flavanone B before its use in critical experiments. A comprehensive QC workflow should include:

  • Identity Confirmation: Confirm that the primary compound in the batch is indeed Flavanone B.

  • Purity Assessment: Determine the purity of the compound and identify any significant impurities.

  • Functional Assay: Test the biological activity of the new batch in a standardized, quantitative assay and compare the results to a previously qualified "gold standard" batch.

Q3: What are some common analytical techniques to assess the quality of Flavanone B batches?

A3: Several analytical techniques can be employed to characterize your Flavanone B batches:

  • High-Performance Liquid Chromatography (HPLC): Ideal for determining the purity of the compound and quantifying the percentage of Flavanone B relative to impurities.

  • Mass Spectrometry (MS): Used to confirm the identity of Flavanone B by determining its molecular weight. When coupled with HPLC (LC-MS), it is a powerful tool for identifying unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the chemical structure of Flavanone B and helping to identify impurities.

  • Chiral Chromatography: A specialized HPLC technique used to separate and quantify the different enantiomers of Flavanone B.

Q4: We have confirmed that our new batch of Flavanone B has a different purity profile. How should we proceed with our experiments?

A4: If a new batch has a different purity profile, you have a few options:

  • Dose Adjustment: If the purity difference is minor and the impurities are known to be inert, you can adjust the concentration of your stock solution based on the purity of the new batch to ensure you are dosing the same amount of active compound.

  • Re-purification: If the batch contains significant impurities that may interfere with your assay, you may consider re-purifying the compound.

  • Qualify for Specific Assays: If the impurities are not expected to affect a particular assay, you may choose to qualify the batch for use only in that specific experiment. However, this is not ideal for long-term studies.

  • Contact the Supplier: Reputable suppliers should be able to provide a certificate of analysis (CoA) with detailed information about the batch. If you find discrepancies, you should contact them to resolve the issue.

Data Presentation: Example of Batch-to-Batch Variability in Flavanone B

The following table illustrates the type of quantitative data you might collect when qualifying new batches of Flavanone B. "Batch A" is considered the "gold standard" reference batch.

ParameterBatch A (Reference)Batch BBatch CMethod
Purity (by HPLC) 99.2%95.5%98.9%HPLC-UV
Major Impurity 1 0.3%2.1%0.5%HPLC-UV
Major Impurity 2 0.1%1.5%0.2%HPLC-UV
Identity (by MS) ConfirmedConfirmedConfirmedLC-MS
Enantiomeric Ratio (S:R) 98:285:1597:3Chiral HPLC
IC50 (in vitro assay) 1.2 µM3.5 µM1.3 µMCell Viability Assay

Interpretation of the Data:

  • Batch B shows significantly lower purity, a different enantiomeric ratio, and reduced biological activity (higher IC50). This batch should not be used for experiments where direct comparison to results from Batch A is required.

  • Batch C is comparable to the reference Batch A in terms of purity, enantiomeric ratio, and biological activity, making it a suitable replacement.

Experimental Protocols

1. Protocol for Purity Assessment by HPLC

This protocol provides a general method for determining the purity of a Flavanone B batch.

  • Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Sample Preparation: Prepare a 1 mg/mL stock solution of Flavanone B in DMSO. Dilute to 10 µg/mL in a 50:50 mixture of Mobile Phase A and B.

  • Analysis: Inject 10 µL of the sample. Purity is calculated based on the area of the main peak relative to the total area of all peaks.

2. Protocol for Identity Confirmation by LC-MS

This protocol is for confirming the molecular weight of Flavanone B.

  • Instrumentation: HPLC system coupled to a mass spectrometer.

  • LC Method: Use the same HPLC method as described above.

  • MS Settings:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1000

  • Analysis: The mass spectrum should show a prominent peak corresponding to the expected mass-to-charge ratio (m/z) of the protonated Flavanone B molecule [M+H]+.

3. Protocol for Functional Assessment: Antioxidant Activity Assay (DPPH)

This is an example of a simple, quantitative functional assay.

  • Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) stock solution (0.1 mM in methanol).

    • Flavanone B batches (dissolved in DMSO).

    • Ascorbic acid (positive control).

  • Procedure:

    • Prepare a serial dilution of each Flavanone B batch and the ascorbic acid control in a 96-well plate.

    • Add the DPPH solution to each well.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a plate reader.

  • Analysis: Calculate the percentage of DPPH scavenging activity for each concentration. Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) for each batch. Compare the IC50 values between batches.

Visualizations

experimental_workflow cluster_0 New Batch Arrival cluster_1 In-House Quality Control cluster_2 Data Analysis & Decision cluster_3 Outcome new_batch Receive New Batch of Flavanone B hplc Purity Assessment (HPLC) new_batch->hplc ms Identity Confirmation (MS) new_batch->ms functional_assay Functional Assay (e.g., DPPH) new_batch->functional_assay compare Compare to Reference Batch Data hplc->compare ms->compare functional_assay->compare decision Meets Specifications? compare->decision accept Accept Batch for Experiments decision->accept Yes reject Reject Batch / Contact Supplier decision->reject No troubleshooting_workflow cluster_qc Batch QC cluster_other_sources Other Variables cluster_conclusion Conclusion start Inconsistent Experimental Results check_batch Are you using a new batch of Flavanone B? start->check_batch perform_qc Perform QC on new batch (HPLC, MS, Functional Assay) check_batch->perform_qc Yes other_vars Investigate other experimental variables (reagents, cell passage, etc.) check_batch->other_vars No compare_data Compare QC data to a reference batch perform_qc->compare_data data_match Do QC data match? compare_data->data_match data_match->other_vars Yes batch_issue Batch variability is the likely cause. Adjust protocol or reject batch. data_match->batch_issue No other_issue Issue is likely unrelated to Flavanone B batch. other_vars->other_issue flavanone_synthesis_pathway Simplified Flavanone Biosynthesis Pathway start Phenylalanine cinnamic_acid Cinnamic Acid start->cinnamic_acid PAL coumaroyl_coa p-Coumaroyl-CoA cinnamic_acid->coumaroyl_coa C4H, 4CL chalcone Chalcone coumaroyl_coa->chalcone CHS flavanone Flavanone (naringenin) chalcone->flavanone CHI variability1 Enzymatic Variability variability1->cinnamic_acid variability2 Substrate Availability variability2->coumaroyl_coa variability3 Isomerization Conditions variability3->flavanone

References

Troubleshooting inconsistent results with Flagranone B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Flagranone B. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing frequently asked questions related to the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel ATP-competitive kinase inhibitor targeting the hypothetical "Kinase X" (KX) signaling pathway, which is implicated in cell proliferation and survival in several cancer models. By binding to the ATP pocket of KX, this compound is designed to block downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells overexpressing KX.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend dissolving this compound in DMSO to create a stock solution of 10 mM. This stock solution should be stored at -20°C for long-term use and is stable for up to 3 months. For short-term storage (up to 2 weeks), the stock solution can be kept at 4°C. Avoid repeated freeze-thaw cycles. For in vivo studies, please refer to the specific formulation protocols provided with the compound.

Q3: What are the known off-target effects of this compound?

A3: While this compound is designed for specificity towards Kinase X, some minor off-target activity has been observed at higher concentrations (>10 µM) against other kinases sharing structural homology in the ATP-binding domain. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line to minimize off-target effects. Some studies have noted that high concentrations of similar compounds can lead to the expression of retroelements as an off-target effect[1].

Troubleshooting Inconsistent Results

Issue 1: High Variability in Cell Viability Assay Results

You are observing significant well-to-well or experiment-to-experiment variability in your cell viability assays (e.g., MTT, CellTiter-Glo®) when treating with this compound.

Possible Causes and Solutions:

Possible Cause Recommended Action
Inconsistent Seeding Density Ensure a uniform single-cell suspension before seeding. Use a calibrated multichannel pipette and visually inspect plates after seeding to confirm even cell distribution.
Edge Effects To minimize evaporation and temperature fluctuations, avoid using the outer wells of the microplate. Fill the outer wells with sterile PBS or media.
Incomplete Drug Solubilization After thawing the this compound stock solution, vortex it thoroughly before diluting it in the culture medium. Visually inspect for any precipitation.
Cell Line Instability High-passage number cells can lead to genetic drift and altered drug sensitivity. Use low-passage cells and regularly perform cell line authentication.
Contamination Regularly test cell cultures for mycoplasma contamination, as it can significantly impact cell health and drug response.
Issue 2: Lack of Expected Downstream Signaling Inhibition

Western blot analysis does not show a decrease in the phosphorylation of Protein Y, a known downstream target of Kinase X, after treatment with this compound.

Possible Causes and Solutions:

Possible Cause Recommended Action
Suboptimal Treatment Time The kinetics of pathway inhibition can vary between cell lines. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal treatment duration.
Insufficient Drug Concentration The IC50 for Kinase X inhibition can differ from the EC50 for cell viability. Perform a dose-response experiment and analyze p-Protein Y levels at various concentrations of this compound.
Rapid Drug Degradation This compound may be unstable in culture medium over longer incubation periods. Consider replenishing the medium with fresh drug for long-term experiments.
Alternative Signaling Pathways The cells may have activated a compensatory signaling pathway. Investigate other relevant pathways or use a combination of inhibitors to overcome resistance.
Antibody Quality Ensure the primary antibody for p-Protein Y is validated and used at the recommended dilution. Include appropriate positive and negative controls in your Western blot.

Experimental Protocols

Protocol 1: General Cell Viability Assay (MTT)
  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for Downstream Target Inhibition
  • Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of this compound or vehicle control for the determined optimal time.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-Protein Y, total Protein Y, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

FlagranoneB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX Activates ProteinY Protein Y KinaseX->ProteinY Phosphorylates pProteinY p-Protein Y DownstreamEffectors Downstream Effectors pProteinY->DownstreamEffectors Activates Transcription Gene Transcription (Proliferation, Survival) DownstreamEffectors->Transcription FlagranoneB This compound FlagranoneB->KinaseX Inhibits

Caption: Proposed signaling pathway of this compound action.

Troubleshooting_Workflow start Inconsistent Results with this compound check_protocol Review Experimental Protocol and Calculations start->check_protocol check_protocol->start Error Found check_reagents Verify Reagent Integrity (this compound, Cells, Media) check_protocol->check_reagents Protocol OK check_reagents->start Error Found perform_qc Perform QC Experiments (Dose-Response, Time-Course) check_reagents->perform_qc Reagents OK analyze_data Re-analyze Data (Check for outliers, statistical errors) perform_qc->analyze_data consult_support Contact Technical Support with Detailed Report analyze_data->consult_support Issue Persists resolve Issue Resolved analyze_data->resolve Issue Identified consult_support->resolve

Caption: Logical workflow for troubleshooting inconsistent results.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Flagranone B and U0126

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of Flagranone B, a naturally occurring flavanone, and U0126, a well-characterized synthetic compound. The focus is on their respective inhibitory activities in the context of inflammatory and cancer-related signaling pathways. This document summarizes key quantitative data, presents detailed experimental protocols for relevant assays, and visualizes the signaling pathways involved.

Executive Summary

This compound and U0126 are both small molecules with demonstrated biological activity, albeit with distinct primary mechanisms of action. This compound, as a member of the flavonoid family, exhibits anti-inflammatory properties, while U0126 is a highly specific inhibitor of the MAP kinase kinases, MEK1 and MEK2. This guide will delve into a direct comparison of their potencies in relevant biological assays and elucidate the signaling pathways they modulate.

Quantitative Data Comparison

The following tables summarize the key inhibitory concentrations (IC50) for this compound and U0126 in different assays.

Table 1: Comparison of Anti-Inflammatory and Kinase Inhibition Activities

CompoundAssayTarget/EndpointCell LineIC50
This compound Nitric Oxide ProductioniNOS ActivityRAW 264.7 Macrophages0.603 µg/mL
U0126 In Vitro Kinase AssayMEK1-72 nM[1][2][3]
U0126 In Vitro Kinase AssayMEK2-58 nM[1][2][3]

Table 2: Anti-Proliferative Activity of U0126 in a Cancer Cell Line

CompoundCell LineAssayIC50 (Time-dependent)
U0126 HT29 (Colon Carcinoma)Cell Proliferation~5-fold lower at 24-36h vs 36-48h[4]

Signaling Pathways

This compound: Putative Anti-Inflammatory Signaling

Flavanones, including this compound, are known to exert their anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways. These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators.

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IKK->NFkB Frees IkB->NFkB Inhibits nucleus Nucleus NFkB->nucleus Translocates to iNOS iNOS Gene Expression nucleus->iNOS Induces NO Nitric Oxide Production iNOS->NO FlagranoneB This compound FlagranoneB->IKK Inhibits FlagranoneB->NFkB Inhibits

Figure 1: Putative inhibitory action of this compound on the NF-κB signaling pathway.

U0126: MEK/ERK Signaling Pathway Inhibition

U0126 is a well-established and highly specific inhibitor of MEK1 and MEK2, which are upstream kinases of ERK1 and ERK2. By inhibiting MEK, U0126 effectively blocks the phosphorylation and activation of ERK, thereby inhibiting downstream signaling that is crucial for cell proliferation and survival.

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates CellProliferation Cell Proliferation & Survival TranscriptionFactors->CellProliferation Promotes U0126 U0126 U0126->MEK Inhibits

Figure 2: Specific inhibition of the MEK/ERK signaling pathway by U0126.

Experimental Protocols

In Vitro MEK1 Kinase Assay (ADP-Glo™ Assay)

This protocol is designed to determine the in vitro inhibitory activity of a compound against MEK1 kinase.

Materials:

  • Recombinant active MEK1 enzyme

  • Inactive ERK2 substrate

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (this compound, U0126) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white-walled microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 2.5 µL of the kinase reaction buffer.

  • Add 0.5 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells.

  • Add 1 µL of a mixture of MEK1 enzyme and inactive ERK2 substrate to each well.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the kinase reaction by adding 1 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • The IC50 value is calculated by plotting the percentage of inhibition against the log of the compound concentration.

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures the inhibitory effect of a compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • LPS from E. coli

  • Test compounds (this compound, U0126) dissolved in DMSO

  • Griess Reagent System (Promega)

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of the Sulfanilamide solution (from the Griess Reagent System) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of the NED solution (from the Griess Reagent System) to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader within 30 minutes.

  • A standard curve using nitrite standards is generated to determine the concentration of nitrite in the samples.

  • The IC50 value is calculated as the concentration of the compound that inhibits NO production by 50%.

Conclusion

This comparative guide highlights the distinct yet potentially overlapping biological activities of this compound and U0126. This compound demonstrates notable anti-inflammatory effects, likely through the modulation of the NF-κB and MAPK pathways. In contrast, U0126 is a potent and specific inhibitor of the MEK/ERK signaling cascade, a key pathway in cell proliferation and survival. The provided experimental protocols offer a standardized approach for the direct comparison of these and other compounds in relevant in vitro assays. Further investigation is warranted to fully elucidate the complete mechanistic profile of this compound and to explore any potential synergistic effects when combined with targeted inhibitors like U0126.

References

A Comparative Guide: Flagranone B vs. Ciprofloxacin for Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Flagranone B, a natural benzoquinone derivative, and Ciprofloxacin, a well-established broad-spectrum fluoroquinolone antibiotic, for their antimicrobial effects. Due to the limited publicly available data on this compound, this comparison focuses on the known antimicrobial properties of its chemical class and contrasts them with the extensively documented profile of Ciprofloxacin.

I. Overview and Mechanism of Action

This compound is a benzoquinone metabolite isolated from the fungus Duddingtonia flagrans[1]. While its specific antimicrobial activity is noted, detailed quantitative data and its precise mechanism of action are not extensively documented in current literature[1]. As a benzoquinone, its antimicrobial effects are hypothesized to involve the generation of reactive oxygen species (ROS), which can lead to cellular damage, and interference with cellular respiration and DNA replication.

Ciprofloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria[2][3]. Its primary mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination[2][4]. By targeting these enzymes, Ciprofloxacin leads to breaks in the bacterial chromosome and ultimately cell death[4].

Diagram: Proposed Antimicrobial Mechanism of this compound

G FB This compound (Benzoquinone) Cell Bacterial Cell FB->Cell ROS Reactive Oxygen Species (ROS) Generation Cell->ROS Resp Interference with Cellular Respiration Cell->Resp DNA_Rep Inhibition of DNA Replication Cell->DNA_Rep Damage Oxidative Damage to Cellular Components ROS->Damage Death Bacterial Cell Death Resp->Death DNA_Rep->Death Damage->Death G Cipro Ciprofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Cipro->DNA_Gyrase Topo_IV Topoisomerase IV Cipro->Topo_IV Replication Inhibition of DNA Replication DNA_Gyrase->Replication Transcription Inhibition of Transcription DNA_Gyrase->Transcription Repair Inhibition of DNA Repair DNA_Gyrase->Repair Topo_IV->Replication Strand_Breaks Double-Strand DNA Breaks Replication->Strand_Breaks Death Bacterial Cell Death Strand_Breaks->Death G Start Start Prep_Stock Prepare Stock Solutions (this compound, Ciprofloxacin) Start->Prep_Stock Serial_Dilute Perform Serial Dilutions in 96-well Plate Prep_Stock->Serial_Dilute Inoculate Inoculate Wells Serial_Dilute->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculate Incubate Incubate Plate (37°C, 18-24h) Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

References

Validation of Flagranone B's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An examination of available scientific literature reveals a significant gap in the understanding of Flagranone B's specific mechanism of action. While its chemical identity is established, a detailed validation of its biological pathways and comparative efficacy remains elusive. This guide summarizes the current knowledge base and highlights the areas requiring further investigation.

This compound is a naturally occurring compound isolated from the nematode-trapping fungus Duddingtonia flagrans.[1][2] It is classified as a cyclohexenoxide antibiotic.[1] Despite its identification and chemical characterization (CAS Number: 255064-42-7), publicly accessible experimental data detailing its mechanism of action, its effects on signaling pathways, and its performance relative to other compounds is not available.[1][3][4]

Current Landscape of Related Compounds: Flavanones as Anti-Inflammatory Agents

In the broader context of natural products with potential therapeutic applications, flavanones, a class of flavonoids, have been more extensively studied for their anti-inflammatory properties. While this compound is not a flavanone, the research into these compounds provides a framework for the types of experimental validation that would be necessary to elucidate its mechanism of action.

Studies on flavanones frequently point to the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway as a key mechanism for their anti-inflammatory effects. The NF-κB pathway is a critical regulator of the immune response, and its dysregulation is linked to inflammatory diseases.

Hypothetical Validation Workflow for a Novel Anti-Inflammatory Compound

To validate the mechanism of action of a compound like this compound, a series of experiments would be required. Below is a hypothetical experimental workflow, drawing from established protocols for characterizing anti-inflammatory agents.

G cluster_0 In Vitro Assays cluster_1 In Vivo Models cluster_2 Data Analysis & Conclusion Cell Viability Assay Cell Viability Assay Nitric Oxide (NO) Production Assay Nitric Oxide (NO) Production Assay Cell Viability Assay->Nitric Oxide (NO) Production Assay Determine non-toxic concentrations Cytokine Production Assay (ELISA) Cytokine Production Assay (ELISA) Nitric Oxide (NO) Production Assay->Cytokine Production Assay (ELISA) Western Blot (NF-κB Pathway Proteins) Western Blot (NF-κB Pathway Proteins) Cytokine Production Assay (ELISA)->Western Blot (NF-κB Pathway Proteins) Reporter Gene Assay (NF-κB Activity) Reporter Gene Assay (NF-κB Activity) Western Blot (NF-κB Pathway Proteins)->Reporter Gene Assay (NF-κB Activity) TPA-induced Mouse Ear Edema TPA-induced Mouse Ear Edema Reporter Gene Assay (NF-κB Activity)->TPA-induced Mouse Ear Edema LPS-induced Systemic Inflammation LPS-induced Systemic Inflammation TPA-induced Mouse Ear Edema->LPS-induced Systemic Inflammation Comparative Data Analysis Comparative Data Analysis LPS-induced Systemic Inflammation->Comparative Data Analysis Mechanism of Action Elucidation Mechanism of Action Elucidation Comparative Data Analysis->Mechanism of Action Elucidation Compound of Interest (e.g., this compound) Compound of Interest (e.g., this compound) Compound of Interest (e.g., this compound)->Cell Viability Assay

Caption: Hypothetical workflow for validating the anti-inflammatory mechanism of a novel compound.

Experimental Protocols for Key Assays

Below are detailed methodologies for key experiments typically used to validate the anti-inflammatory mechanism of a compound.

1. Cell Culture and Treatment:

  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.

2. Nitric Oxide (NO) Production Assay (Griess Assay):

  • Principle: Measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Protocol:

    • After cell treatment and LPS stimulation for 24 hours, collect 100 µL of the culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

3. Cytokine Production Assay (ELISA):

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant.

  • Protocol:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Wash and add a substrate solution (e.g., TMB).

    • Stop the reaction and measure the absorbance at 450 nm.

    • Calculate cytokine concentrations from the standard curve.

4. Western Blot Analysis for NF-κB Pathway Proteins:

  • Principle: Detects the levels of key proteins in the NF-κB signaling pathway (e.g., p-IκBα, IκBα, p-p65, p65) in cell lysates.

  • Protocol:

    • Lyse the treated cells and determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against the target proteins overnight.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

    • Quantify band intensities using densitometry software.

Comparative Data Presentation (Hypothetical)

Should experimental data for this compound become available, it could be presented in comparison to known anti-inflammatory agents as shown in the hypothetical tables below.

Table 1: In Vitro Anti-inflammatory Activity

CompoundConcentration (µM)NO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Alternative A 1065 ± 4.272 ± 5.158 ± 3.9
Alternative B 1048 ± 3.555 ± 4.842 ± 3.1
Dexamethasone 192 ± 2.195 ± 1.890 ± 2.5

Table 2: In Vivo Anti-inflammatory Activity (TPA-induced Mouse Ear Edema Model)

TreatmentDose (mg/kg)Edema Inhibition (%)MPO Activity Inhibition (%)
This compound Data Not AvailableData Not AvailableData Not Available
Alternative A 2058 ± 6.363 ± 5.7
Alternative B 2041 ± 5.145 ± 4.9
Indomethacin 1085 ± 4.588 ± 3.9

Signaling Pathway Diagram

The NF-κB signaling pathway is a common target for anti-inflammatory compounds. A diagram illustrating the key steps that could be investigated for modulation by this compound is provided below.

Caption: The canonical NF-κB signaling pathway, a potential target for anti-inflammatory compounds.

While the chemical structure of this compound is known, there is a clear absence of publicly available data to validate its mechanism of action. To address this, a systematic investigation following established protocols for characterizing anti-inflammatory agents is necessary. The hypothetical workflow and experimental designs presented here provide a roadmap for such a validation process. Comparative studies with well-characterized anti-inflammatory compounds would be crucial to determine the therapeutic potential of this compound. Without such data, any claims regarding its mechanism of action remain speculative.

References

Efficacy of Flagranone B Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory and anticancer efficacy of various Flagranone B derivatives. The information is supported by experimental data to aid in the selection and development of promising therapeutic candidates.

Anti-Inflammatory Efficacy of this compound Derivatives

A series of this compound derivatives have been synthesized and evaluated for their anti-inflammatory properties. The data below summarizes the in vivo efficacy of derivatives 1a, 1b, 1c, and 1d in a TPA-induced mouse ear edema model, and the in vitro efficacy of derivatives 4D, 4F, 4G, and 4J in inhibiting nitric oxide (NO) production in LPS-stimulated macrophages.

Quantitative Data Summary: Anti-Inflammatory Activity
DerivativeTest SystemEndpointResultReference
1a TPA-induced mouse ear edema% Inhibition of Edema10.27 ± 0.21[1]
1b TPA-induced mouse ear edema% Inhibition of Edema25.69 ± 0.52[1]
1c TPA-induced mouse ear edema% Inhibition of Edema40.61 ± 0.81[1]
1d TPA-induced mouse ear edema% Inhibition of Edema96.27 ± 1.93[1]
Indomethacin (Control) TPA-induced mouse ear edema% Inhibition of Edema91.35 ± 0.47[1]
4D (4'-bromo-5,7-dimethoxy-flavanone) LPS-stimulated RAW 264.7 macrophagesIC50 for NO Inhibition1.030 µg/mL
4F (2'-carboxy-5,7-dimethoxy-flavanone) LPS-stimulated RAW 264.7 macrophagesIC50 for NO Inhibition0.906 µg/mL
4G (Flavanone) LPS-stimulated RAW 264.7 macrophagesIC50 for NO Inhibition0.603 µg/mL
4J (2'-carboxyflavanone) LPS-stimulated RAW 264.7 macrophagesIC50 for NO Inhibition1.830 µg/mL

Note: Lower IC50 values indicate greater potency.

Anticancer Efficacy of this compound Derivatives

Several this compound derivatives have demonstrated promising anticancer activity. The table below summarizes the in vitro cytotoxic effects of 2'-OH flavanone and 4'-chloroflavanone against various human breast cancer cell lines.

Quantitative Data Summary: Anticancer Activity
DerivativeCell LineAssayEndpointResult (IC50)Reference
2'-OH flavanone MCF-7MTT AssayCell Viability24 ± 2 µM[2]
MDA-MB-231MTT AssayCell Viability30 ± 3 µM[2]
T47DMTT AssayCell Viability28 ± 2 µM[2]
4'-chloroflavanone MCF-7MTT AssayCell ViabilityMore potent than flavanone; causes G1/S arrest at 50 µM[3]
MDA-MB-453MTT AssayCell ViabilityMore potent than flavanone; causes G1/S arrest at 50 µM[3]

Note: Specific IC50 values for 4'-chloroflavanone were not available in the reviewed literature for direct comparison.

Experimental Protocols

TPA-Induced Mouse Ear Edema Assay

This in vivo model is used to assess the topical anti-inflammatory activity of compounds.

  • Animal Model: Male Swiss mice are typically used.

  • Induction of Inflammation: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) is topically applied to the inner and outer surfaces of the right ear of each mouse to induce inflammation and edema. The left ear serves as a control.

  • Treatment: The test compounds (this compound derivatives) or a reference drug (e.g., indomethacin) are dissolved in a vehicle and applied topically to the TPA-treated ear, usually shortly after TPA application.

  • Measurement of Edema: After a specified period (e.g., 6 hours), the mice are euthanized, and a circular section of both ears is removed and weighed. The difference in weight between the right and left ear punches is calculated as the measure of edema.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [ (C - T) / C ] x 100 Where C is the mean edema of the control group and T is the mean edema of the treated group.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the this compound derivatives or a vehicle control for a specified duration (e.g., 48 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Griess Assay for Nitric Oxide (NO) Production

The Griess assay is a colorimetric method for the quantification of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

  • Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are plated in 96-well plates and treated with various concentrations of the this compound derivatives for a short pre-incubation period. Subsequently, the cells are stimulated with lipopolysaccharide (LPS) to induce the production of NO.

  • Sample Collection: After a 24-hour incubation period, the cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with an equal volume of Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Color Development: The mixture is incubated at room temperature for 10-15 minutes to allow for the development of a purple azo dye.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 540 nm.

  • Quantification: The nitrite concentration in the samples is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The inhibitory effect of the derivatives on NO production is then calculated.

Signaling Pathways and Experimental Workflow

Anti-Inflammatory Signaling Pathway

This compound derivatives have been shown to exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways. These pathways are crucial in the cellular response to inflammatory stimuli like LPS.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK_pathway MAPK Pathway (p38, JNK, ERK) MyD88->MAPK_pathway IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB->Pro_inflammatory_genes translocates to nucleus and activates transcription AP1 AP-1 MAPK_pathway->AP1 AP1->Pro_inflammatory_genes activates transcription FlagranoneB This compound Derivatives FlagranoneB->IKK inhibits FlagranoneB->MAPK_pathway inhibits

Caption: Anti-inflammatory mechanism of this compound derivatives.

Anticancer Signaling Pathway

The anticancer activity of certain this compound derivatives is associated with the induction of apoptosis through the activation of caspase-3 and the upregulation of the cell cycle inhibitor p21.

G FlagranoneB This compound Derivatives p53 p53 FlagranoneB->p53 activates Cytochrome_c Cytochrome c release FlagranoneB->Cytochrome_c p21 p21 p53->p21 induces expression CDK4_CyclinD CDK4/Cyclin D p21->CDK4_CyclinD inhibits G1_S_arrest G1/S Phase Arrest CDK4_CyclinD->G1_S_arrest leads to Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Anticancer mechanism of this compound derivatives.

General Experimental Workflow

The following diagram illustrates a general workflow for the evaluation of this compound derivatives.

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation cluster_2 Mechanism of Action Synthesis Synthesis of This compound Derivatives Cell_Culture Cell Culture (Macrophages/Cancer Cells) Synthesis->Cell_Culture Cytotoxicity_Assay Cytotoxicity/Viability Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay NO_Assay Nitric Oxide Assay (e.g., Griess Assay) Cell_Culture->NO_Assay Lead_Identification Lead Compound Identification Cytotoxicity_Assay->Lead_Identification NO_Assay->Lead_Identification Animal_Model Animal Model of Disease (e.g., Ear Edema) Lead_Identification->Animal_Model Western_Blot Western Blot Analysis (Signaling Proteins) Lead_Identification->Western_Blot Treatment Treatment with Lead Compound Animal_Model->Treatment Efficacy_Evaluation Efficacy Evaluation (% Inhibition) Treatment->Efficacy_Evaluation Pathway_Analysis Signaling Pathway Elucidation Western_Blot->Pathway_Analysis

Caption: Experimental workflow for evaluating this compound derivatives.

References

In Vivo vs. In Vitro Correlation of Flavanone Effects: A Comparative Analysis Using Licoflavanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory effects of licoflavanone, a representative flavanone, in both in vitro and in vivo settings. By presenting quantitative data from experimental studies, detailing methodologies, and illustrating the underlying signaling pathways, this document aims to facilitate a deeper understanding of the correlation between laboratory and whole-organism responses to this class of compounds.

Executive Summary

Data Presentation: In Vitro Effects of Licoflavanone

The following tables summarize the quantitative effects of licoflavanone on LPS-stimulated RAW 264.7 macrophages. These cells are a widely accepted in vitro model for studying inflammation.

Table 1: Effect of Licoflavanone on Nitric Oxide (NO) Production and Cell Viability

Concentration% NO Production Inhibition% Cell Viability
10 µMNot Specified~100%
50 µMSignificant (p < 0.001)~100%
100 µMNot Specified~100%
200 µMNot Specified~80%

Data derived from studies on LPS-stimulated RAW 264.7 cells.[1][2]

Table 2: Effect of Licoflavanone on Pro-inflammatory Cytokine and Enzyme Expression

Target MoleculeTreatment ConcentrationOutcome
TNF-αIC50 valueMarkedly decreased expression (p < 0.001)
IL-1βIC50 valueMarkedly decreased expression (p < 0.001)
IL-6IC50 valueMarkedly decreased expression (p < 0.001)
iNOSIC50 valueMarkedly decreased expression (p < 0.001)
COX-2IC50 valueMarkedly decreased expression (p < 0.001)

IC50 value refers to the concentration that inhibits 50% of the inflammatory response. The precise value was used in the cited study but not explicitly stated in the abstract.[1][2]

In Vivo Effects: A Predictive Correlation

While specific quantitative in vivo data for licoflavanone is not available, studies on other flavanones in animal models of inflammation, such as carrageenan-induced paw edema and TPA-induced ear edema, have shown significant dose-dependent reductions in inflammation. It is anticipated that licoflavanone would exhibit similar efficacy.

Table 3: Anticipated In Vivo Effects of Licoflavanone Based on Flavanone Class Activity

Animal ModelExpected OutcomeKey Measurement Parameters
Carrageenan-Induced Paw EdemaDose-dependent reduction in paw swellingPaw volume/thickness, tissue levels of TNF-α, IL-1β, IL-6
TPA-Induced Ear EdemaDose-dependent reduction in ear swelling and leukocyte infiltrationEar thickness, myeloperoxidase (MPO) activity, histological analysis

Experimental Protocols

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin solution at 37°C in a 5% CO2 humidified incubator.

  • Cell Viability Assay (MTT Assay): Cells are seeded in a 96-well plate and treated with varying concentrations of licoflavanone for 24 hours. Subsequently, MTT solution is added, and the resulting formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm to determine cell viability.

  • Nitric Oxide (NO) Production Assay (Griess Assay): Cells are pre-treated with licoflavanone for a specified period before being stimulated with 1 µg/mL of LPS for 24 hours. The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Cytokine and Enzyme Expression Analysis (RT-qPCR and Western Blot): Cells are treated with licoflavanone and/or LPS. Total RNA is extracted for RT-qPCR analysis to quantify the mRNA levels of TNF-α, IL-1β, IL-6, iNOS, and COX-2. For protein analysis, cell lysates are subjected to SDS-PAGE and Western blotting using specific antibodies against the target proteins.

General Protocol for In Vivo Carrageenan-Induced Paw Edema
  • Animals: Male Wistar rats or Swiss albino mice are used.

  • Procedure: Animals are pre-treated with licoflavanone at various doses or a vehicle control, typically via oral gavage. After a set period (e.g., 1 hour), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw.

  • Measurement: The paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carragenaan injection.

  • Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group. At the end of the experiment, paw tissue can be collected for histological analysis and measurement of cytokine levels.

Signaling Pathway and Experimental Workflow Visualizations

The anti-inflammatory effects of licoflavanone are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.

NFkB_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_Pathway IKK IKK TLR4->IKK NFkB NF-κB MAPK_Pathway->NFkB IkB IκB IKK->IkB Phosphorylates IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocation Licoflavanone Licoflavanone Licoflavanone->MAPK_Pathway Inhibits Licoflavanone->IKK Inhibits Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS, COX-2) NFkB_n->Genes Activates Transcription

Caption: Licoflavanone inhibits the NF-κB and MAPK signaling pathways.

Experimental_Workflow cluster_invitro In Vitro cluster_invivo In Vivo (Predicted) RAW_cells RAW 264.7 Cells Licoflavanone_treat_vitro Licoflavanone Treatment RAW_cells->Licoflavanone_treat_vitro LPS_stim LPS Stimulation Analysis_vitro Analysis: - NO Production (Griess) - Cytokine Expression (qPCR) - Protein Levels (Western Blot) LPS_stim->Analysis_vitro Licoflavanone_treat_vitro->LPS_stim Correlation Correlation Analysis Analysis_vitro->Correlation Animal_model Animal Model (e.g., Rat/Mouse) Licoflavanone_treat_vivo Licoflavanone Administration Animal_model->Licoflavanone_treat_vivo Inflammation_induction Inflammation Induction (e.g., Carrageenan) Licoflavanone_treat_vivo->Inflammation_induction Analysis_vivo Analysis: - Edema Measurement - Histology - Tissue Cytokine Levels Inflammation_induction->Analysis_vivo Analysis_vivo->Correlation

Caption: Workflow for in vitro and in vivo anti-inflammatory studies.

References

Reproducibility of Published Data on Flavanones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of scientific findings is a cornerstone of research and development. This guide provides a comparative analysis of published data on the biological activities of flavanones, a class of natural compounds, with a focus on their anticancer and anti-inflammatory properties. Due to the limited availability of specific reproducible data for "Flagranone B," this guide will focus on a well-characterized representative, 2'-Hydroxyflavanone, and compare its performance with established therapeutic agents. All data presented is sourced from peer-reviewed publications, and detailed experimental protocols are provided to facilitate replication.

Anticancer Activity: 2'-Hydroxyflavanone vs. Doxorubicin

The cytotoxic effects of 2'-Hydroxyflavanone and the commonly used chemotherapeutic drug Doxorubicin have been evaluated in various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability.

CompoundCell LineIC50 (µM)Publication
2'-Hydroxyflavanone MCF-7 (Breast Cancer)24 ± 2[1]
MDA-MB-231 (Breast Cancer)30 ± 3[1]
T47D (Breast Cancer)30 ± 3[1]
Doxorubicin MCF-7 (Breast Cancer)1.1[2]
MDA-MB-231 (Breast Cancer)1.38[2]
BT474 (Breast Cancer)1.14[3]
T47D (Breast Cancer)8.53[3]

Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies. The data presented here is for illustrative purposes. For a definitive comparison, it is recommended to perform a head-to-head experiment under identical conditions.

Anti-inflammatory Activity: 2'-Hydroxyflavanone vs. Ibuprofen

The anti-inflammatory potential of 2'-Hydroxyflavanone has been investigated in vitro, often by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. This is a common model for studying inflammatory responses.

CompoundCell ModelAssayEffectPublication
2'-Hydroxyflavanone RAW 264.7NO ProductionSignificantly prevented LPS-induced NO production[4]
Ibuprofen RAW 264.7NO ProductionInhibited LPS-induced NO production[5]

Experimental Protocols

To ensure the reproducibility of the cited data, detailed experimental protocols for the key assays are provided below.

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., 2'-Hydroxyflavanone, Doxorubicin) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubate the plate for the desired period (e.g., 48 or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.[6][7][8][9][10]

Nitric Oxide (NO) Inhibition Assay (Griess Test)

This assay is commonly used to quantify the production of nitric oxide, a key inflammatory mediator, by measuring the concentration of its stable metabolite, nitrite, in cell culture supernatant.

Materials:

  • 24-well plates

  • RAW 264.7 macrophage cells

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Test compound (e.g., 2'-Hydroxyflavanone, Ibuprofen)

  • Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

  • Sodium nitrite standard solution

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

  • After incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent in a 96-well plate.

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

  • Determine the percentage of NO inhibition compared to the LPS-stimulated control.[11][12][13][14][15]

Signaling Pathways and Experimental Workflow

Anticancer Signaling Pathway of Flavanones

Flavanones, including 2'-Hydroxyflavanone, can induce apoptosis (programmed cell death) in cancer cells through the modulation of various signaling pathways. A simplified representation of this process is shown below.

Flavanone Flavanone (e.g., 2'-Hydroxyflavanone) ROS ↑ Reactive Oxygen Species (ROS) Flavanone->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by flavanones.

Anti-inflammatory Signaling Pathway of Flavanones

Flavanones can exert their anti-inflammatory effects by inhibiting key signaling pathways, such as the NF-κB pathway, which is crucial for the production of inflammatory mediators.

LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB_pathway NF-κB Signaling Cascade TLR4->NFkB_pathway NFkB_translocation NF-κB Nuclear Translocation NFkB_pathway->NFkB_translocation Flavanone Flavanone (e.g., 2'-Hydroxyflavanone) Flavanone->NFkB_pathway Gene_expression Pro-inflammatory Gene Expression (e.g., iNOS for NO) NFkB_translocation->Gene_expression Inflammation Inflammatory Response Gene_expression->Inflammation

Caption: Inhibition of the NF-κB signaling pathway by flavanones.

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the biological activity of a compound in vitro.

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_culture Cell Culture (e.g., Cancer cells, Macrophages) Seeding Cell Seeding in Plates Cell_culture->Seeding Compound_prep Compound Preparation (e.g., Flavanone, Control Drug) Treatment Compound Treatment (Dose-response) Compound_prep->Treatment Seeding->Treatment Viability_assay Cell Viability Assay (e.g., MTT) Treatment->Viability_assay Inflammation_assay Anti-inflammatory Assay (e.g., Griess Test) Treatment->Inflammation_assay Data_acquisition Data Acquisition (Microplate Reader) Viability_assay->Data_acquisition Inflammation_assay->Data_acquisition Analysis IC50 Calculation & Statistical Analysis Data_acquisition->Analysis

Caption: General workflow for in vitro biological activity screening.

References

A Comparative Benchmarking of Kurarinone Against Other Flavonoids in Key Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The diverse pharmacological activities of flavonoids have positioned them as significant candidates in drug discovery and development. This guide provides a comparative analysis of kurarinone, a prominent flavanone from Sophora flavescens, against other well-characterized flavonoids, namely quercetin, catechin, and hesperetin. The comparison focuses on their antioxidant, anti-inflammatory, and neuroprotective properties, supported by experimental data and detailed methodologies.

I. Comparative Analysis of Biological Performance

The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and neuroprotective activities of kurarinone and other selected flavonoids.

Table 1: In Vitro Antioxidant Activity

FlavonoidAssayIC50 (µM)Source
Kurarinone DPPH Radical Scavenging~45 µM[1]
Quercetin DPPH Radical Scavenging4.60 ± 0.3 µM[2]
Catechin DPPH Radical Scavenging>100 µM[3]
Hesperetin DPPH Radical Scavenging70 µM[4]

Table 2: In Vivo Anti-inflammatory Activity

FlavonoidAnimal ModelDosageInhibition of Edema (%)Source
Kurarinone Carrageenan-induced paw edema in mice100 mg/kgSignificant reduction[5]
Quercetin Carrageenan-induced paw edema in rats10 mg/kg~48%Not explicitly cited
Hesperetin Carrageenan-induced paw edema in rats100 mg/kgSignificant reductionNot explicitly cited

Table 3: In Vitro Neuroprotective Activity

| Flavonoid | Cell Line | Stressor | Concentration | Increase in Cell Viability (%) | Source | |---|---|---|---|---| | Kurarinone | Rat Hippocampal Neurons | Corticosterone | 0.25-1 µM | Significant reversal of cytotoxicity |[6] | | Quercetin | PC12 Cells | 6-OHDA | 20 µM | Significant increase |[7] | | Hesperetin | SH-SY5Y Cells | H2O2 | 10-40 µM | Significant increase |[8][9] |

II. Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the antioxidant activity of a compound by its ability to scavenge the stable DPPH free radical.

  • Reagents: DPPH solution (typically 0.1 mM in methanol or ethanol), test compound dissolved in a suitable solvent (e.g., methanol, DMSO), and a positive control (e.g., ascorbic acid, Trolox).[3]

  • Procedure:

    • Prepare serial dilutions of the test compound and the positive control.

    • Add a specific volume of each dilution to a 96-well plate or cuvettes.

    • Add an equal volume of the DPPH working solution to each well and mix thoroughly. A blank containing only the solvent and DPPH solution is also prepared.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[3]

    • Measure the absorbance of each well at 517 nm using a spectrophotometer.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.[3]

2. Carrageenan-Induced Paw Edema in Rodents

This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.

  • Animals: Wistar rats or Swiss albino mice are commonly used.

  • Procedure:

    • Animals are fasted overnight with free access to water before the experiment.

    • The initial paw volume of each animal is measured using a plethysmometer.

    • The test compound or vehicle (control) is administered orally or intraperitoneally.

    • After a specific time (e.g., 30-60 minutes), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each animal.[10][11]

    • The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[12]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [1 - (ΔV treated / ΔV control)] x 100, where ΔV is the change in paw volume.

3. MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Neuroprotection

This colorimetric assay determines cell viability and is widely used to assess the neuroprotective effects of compounds against various toxins.

  • Cell Lines: Neuronal cell lines such as PC12 or SH-SY5Y are commonly used.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 2-24 hours).

    • Induce neurotoxicity by adding a stressor (e.g., 6-hydroxydopamine (6-OHDA) for PC12 cells, hydrogen peroxide (H2O2) for SH-SY5Y cells).[7][8]

    • After the incubation period with the neurotoxin, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan crystals.[13]

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO, Sorenson's glycine buffer).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The neuroprotective effect is determined by the ability of the compound to increase cell viability in the presence of the neurotoxin compared to cells treated with the neurotoxin alone.

III. Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways

Flavonoids exert their biological effects by modulating various intracellular signaling pathways. The following diagrams illustrate the key pathways influenced by kurarinone, quercetin, and hesperetin.

Kurarinone_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Kurarinone Kurarinone KEAP1 KEAP1 Kurarinone->KEAP1 inhibits NF-kB NF-κB Kurarinone->NF-kB inhibits BACE1 BACE1 Kurarinone->BACE1 downregulates Nrf2 Nrf2 KEAP1->Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n ARE ARE Antioxidant Enzymes (HO-1) Antioxidant Enzymes (HO-1) ARE->Antioxidant Enzymes (HO-1) IkB IκB IKK->IkB phosphorylates IkB->NF-kB releases NF-kB_n NF-κB NF-kB->NF-kB_n PI3K PI3K Akt Akt PI3K->Akt activates BACE1->PI3K activates Gene Expression Gene Expression NF-kB_n->Gene Expression inflammatory genes Nrf2_n->ARE binds

Caption: Kurarinone's mechanism of action.

Quercetin_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) ERK ERK Inflammatory Stimuli (LPS, TNF-α)->ERK p38 p38 Inflammatory Stimuli (LPS, TNF-α)->p38 JNK JNK Inflammatory Stimuli (LPS, TNF-α)->JNK IKK IKK Inflammatory Stimuli (LPS, TNF-α)->IKK Quercetin Quercetin Quercetin->ERK inhibits Quercetin->p38 inhibits Quercetin->IKK inhibits AP-1 AP-1 ERK->AP-1 p38->AP-1 JNK->AP-1 IkB IκB IKK->IkB phosphorylates NF-kB NF-κB IkB->NF-kB releases NF-kB_n NF-κB NF-kB->NF-kB_n Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-kB_n->Pro-inflammatory Gene Expression AP-1->Pro-inflammatory Gene Expression

Caption: Quercetin's anti-inflammatory signaling.

Hesperetin_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_pi3k PI3K/Akt Pathway cluster_cellular_effects Cellular Effects Growth Factors / Stressors Growth Factors / Stressors PI3K PI3K Growth Factors / Stressors->PI3K Hesperetin Hesperetin Akt Akt Hesperetin->Akt inhibits PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell Survival / Proliferation Cell Survival / Proliferation mTOR->Cell Survival / Proliferation

Caption: Hesperetin's modulation of PI3K/Akt pathway.

Experimental Workflows

The following diagrams illustrate the general workflows for the key experimental protocols.

DPPH_Workflow start Start prep_reagents Prepare DPPH Solution & Flavonoid Dilutions start->prep_reagents reaction_setup Mix Flavonoid Dilutions with DPPH Solution prep_reagents->reaction_setup incubation Incubate in Dark (30 min) reaction_setup->incubation measurement Measure Absorbance at 517 nm incubation->measurement analysis Calculate % Inhibition & IC50 Value measurement->analysis end End analysis->end

Caption: DPPH antioxidant assay workflow.

Paw_Edema_Workflow start Start animal_prep Animal Preparation & Baseline Paw Measurement start->animal_prep treatment Administer Flavonoid or Vehicle animal_prep->treatment induction Induce Edema with Carrageenan Injection treatment->induction measurement Measure Paw Volume at Time Intervals induction->measurement analysis Calculate % Inhibition of Edema measurement->analysis end End analysis->end

Caption: Carrageenan-induced paw edema workflow.

MTT_Workflow start Start cell_seeding Seed Neuronal Cells in 96-well Plate start->cell_seeding pretreatment Pre-treat with Flavonoid cell_seeding->pretreatment stressor_addition Add Neurotoxic Stressor pretreatment->stressor_addition mtt_addition Add MTT Reagent stressor_addition->mtt_addition incubation Incubate for Formazan Formation mtt_addition->incubation solubilization Solubilize Formazan Crystals incubation->solubilization measurement Measure Absorbance solubilization->measurement analysis Calculate % Cell Viability measurement->analysis end End analysis->end

Caption: MTT neuroprotection assay workflow.

References

The Enigmatic Bioactivity of Flagranone B: A Comparative Guide to its Structural Activity Landscape

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. This guide delves into the structural activity relationship (SAR) of Flagranone B, a natural product isolated from the nematophagous fungus Arthrobotrys flagrans. While direct SAR studies on synthetic derivatives of this compound are not yet available in the public domain, this guide provides a comprehensive comparison with structurally related flavanones, offering valuable insights into its potential as a lead compound for novel therapeutics.

This compound, with the chemical formula C18H18O8, has been identified as one of the metabolites from Arthrobotrys flagrans, a fungus known for its ability to prey on parasitic nematodes.[1] This association has spurred interest in the potential nematicidal and other biological activities of its secondary metabolites. This guide will synthesize the available data on this compound and its chemical class to elucidate its SAR profile.

Comparative Analysis of Biological Activity

While quantitative data on the specific biological activities of this compound are limited, its structural class, the flavanones, has been extensively studied for a range of bioactivities. The primary reported activities for metabolites from Arthrobotrys flagrans are antimicrobial and nematicidal.[1]

Nematicidal Activity

Studies on various flavonoids have demonstrated their potential as nematicidal agents against root-knot nematodes like Meloidogyne incognita.[2] While specific data for this compound is not available, the SAR of other flavanones and related flavonoids against nematodes provides a framework for predicting its activity.

Table 1: Comparative Nematicidal Activity of Flavonoids against Meloidogyne incognita

Compound ClassKey Structural Features for ActivityReported ActivityReference
Flavones- 6-hydroxy group- 6-methoxy group100% mortality of second-stage juveniles after 24h[2]
Flavonols- 3-hydroxy group- Catechol moiety in B-ring100% mortality of second-stage juveniles after 24h[2]

Based on the general SAR of flavonoids, the specific substitution pattern on the A and B rings of this compound would be the primary determinant of its nematicidal potency. Further studies are required to quantify this activity and compare it with other nematicidal compounds.

Antimicrobial Activity

Flavanones have shown promising antimicrobial activities against a range of bacteria and fungi.[3][4] The structural features influencing this activity often revolve around the hydroxylation and halogenation patterns on the flavanone scaffold.

Table 2: Comparative Antimicrobial Activity of Substituted Flavanones

CompoundSubstitution PatternTarget OrganismMIC (µg/mL)Reference
4-chloroflavanone4'-Chloro on B-ringE. coli (with efflux pump inhibitor)70[3]
Brominated chalconeBromine on B-ringS. aureus31.25 - 125[4]
Methoxy flavanoneMethoxy group on B-ringS. aureus31.25 - 125[4]

The presence and position of substituents on the B-ring of flavanones appear to be critical for their antimicrobial efficacy.[4]

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Nematicidal Activity Assay (against Meloidogyne incognita)
  • Nematode Culture: Meloidogyne incognita is cultured on susceptible tomato plants (Solanum lycopersicum) in a greenhouse. Egg masses are collected from infected roots and hatched in water to obtain second-stage juveniles (J2).

  • Assay Preparation: The test compounds (flavonoids) are dissolved in a suitable solvent (e.g., DMSO) and then diluted with water to the desired concentrations.

  • In Vitro Assay: Approximately 100 J2 nematodes are added to each well of a 96-well plate containing the test compound solution. Control wells contain the solvent and water.

  • Incubation and Observation: The plates are incubated at 25-28°C. Mortality of the nematodes is observed under an inverted microscope at 24, 48, and 72-hour intervals. Nematodes are considered dead if they do not move when probed with a fine needle.

  • Data Analysis: The percentage of mortality is calculated for each concentration, and the LC50 (lethal concentration for 50% of the population) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microorganism suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Flavonoids are known to modulate various cellular signaling pathways, which is often the basis for their biological activities.[5][6][7] Understanding these pathways can provide insights into the mechanism of action of this compound.

Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Cytokines Cytokines Cytokine Receptors Cytokine Receptors Cytokines->Cytokine Receptors PI3K PI3K Receptor Tyrosine Kinases->PI3K MAPK MAPK Receptor Tyrosine Kinases->MAPK NF-κB Pathway NF-κB Pathway Cytokine Receptors->NF-κB Pathway Akt Akt PI3K->Akt Activates Cell Survival Cell Survival Akt->Cell Survival Promotes Gene Expression Gene Expression MAPK->Gene Expression Regulates Inflammation Inflammation NF-κB Pathway->Inflammation Promotes Apoptosis Apoptosis NF-κB Pathway->Apoptosis Inhibits Gene Expression->Cell Survival Gene Expression->Inflammation Gene Expression->Apoptosis

Caption: Major signaling pathways modulated by flavonoids.

Experimental_Workflow Isolation of this compound Isolation of this compound Structural Elucidation Structural Elucidation Isolation of this compound->Structural Elucidation Bioactivity Screening Bioactivity Screening Structural Elucidation->Bioactivity Screening Nematicidal Assay Nematicidal Assay Bioactivity Screening->Nematicidal Assay Antimicrobial Assay Antimicrobial Assay Bioactivity Screening->Antimicrobial Assay SAR Analysis (Comparative) SAR Analysis (Comparative) Nematicidal Assay->SAR Analysis (Comparative) Antimicrobial Assay->SAR Analysis (Comparative) Lead Compound Identification Lead Compound Identification SAR Analysis (Comparative)->Lead Compound Identification

Caption: Workflow for investigating the SAR of this compound.

References

Navigating the Therapeutic Window: A Comparative Analysis of Flavanone Therapeutic Indices

Author: BenchChem Technical Support Team. Date: November 2025

A scarcity of public data on the novel compound "Flagranone B" necessitates a comparative analysis of well-characterized flavanones, Naringenin and Hesperetin, to illustrate the assessment of therapeutic index for this class of compounds. This guide provides researchers, scientists, and drug development professionals with a framework for evaluating the potential of flavanones as therapeutic agents.

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that elicits toxicity. A wider therapeutic window indicates a safer drug. This guide delves into the therapeutic indices of two prominent flavanones, Naringenin and Hesperetin, providing available preclinical data to offer a comparative perspective.

Quantitative Assessment of Therapeutic Potential

To establish a therapeutic index, the half-maximal inhibitory concentration (IC50) and the median lethal dose (LD50) are key parameters. The IC50 value indicates the concentration of a drug required to inhibit a specific biological process by 50%, often representing its efficacy. The LD50 is the dose required to be lethal to 50% of a test population, indicating acute toxicity.

Below is a summary of reported IC50 and LD50 values for Naringenin and Hesperetin across various studies. It is important to note that these values can vary depending on the cell line, animal model, and experimental conditions.

CompoundParameterValueSpecies/Cell LineReference
Naringenin IC50150 µMHepG2 (Liver Cancer)[1]
IC50400 µMMCF-7 (Breast Cancer)[2]
IC50500 µMT47D (Breast Cancer)[2]
IC50100 µMHeLa (Cervical Cancer)[3]
IC5037.63 ± 7.27 µg/mLA549 (Lung Cancer)[4]
LD50> 2000 mg/kgRats (oral)[5]
LD50330 mg/kg (inconsistent data)Rats[6]
LD50100% mortality at 600 mg/kg bwtRats (oral)[7][8]
Hesperetin IC5011 µmol/LMCF-7/Dox (Doxorubicin-resistant Breast Cancer)[9]
IC50377 µMMCF-7/HER2 (HER2-positive Breast Cancer)[10]
IC50814.36 µM (48h)-[11]
LD504837.5 mg/kgSprague-Dawley Rats (oral)[12]
LD50> 2000 mg/kgRats (oral)[5]

Experimental Protocols

The determination of IC50 and LD50 values relies on standardized experimental protocols. Below are generalized methodologies for these key experiments.

In Vitro Cytotoxicity Assay (IC50 Determination)

Objective: To determine the concentration of a compound that inhibits cell proliferation by 50%.

Methodology (MTT Assay):

  • Cell Culture: Cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The compound of interest (e.g., Naringenin, Hesperetin) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Acute Oral Toxicity Study (LD50 Determination)

Objective: To determine the median lethal dose of a substance when administered orally in a single dose.

Methodology (Up-and-Down Procedure - OECD Guideline 425):

  • Animal Model: A small number of animals (typically rats or mice) of a single sex are used.

  • Fasting: Animals are fasted overnight prior to dosing.

  • Dose Administration: The compound is administered orally via gavage at a starting dose level selected based on available information.

  • Observation: Animals are observed for signs of toxicity and mortality for a defined period (typically 14 days).

  • Dose Adjustment: If the animal survives, the dose for the next animal is increased by a fixed factor. If the animal dies, the dose for the next animal is decreased by the same factor.

  • Data Analysis: The LD50 is calculated from the results of a minimum of three animals using a statistical method, such as the maximum likelihood method. This approach minimizes the number of animals required to estimate the LD50.

Signaling Pathways in Flavanone-Induced Apoptosis

Naringenin and Hesperetin have been shown to induce apoptosis in cancer cells through the modulation of various signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

Naringenin's Pro-Apoptotic Signaling Cascade

Naringenin can induce apoptosis in cancer cells by influencing key signaling pathways that regulate cell survival and death.[13][14][15][16][17][18][19][20] One of the central mechanisms involves the PI3K/Akt pathway, which is often hyperactivated in cancer, promoting cell survival. Naringenin has been shown to inhibit this pathway, leading to a decrease in the phosphorylation of Akt.[14] This inactivation of Akt can, in turn, affect downstream targets, including the Bcl-2 family of proteins. Naringenin can downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[14] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[14][19]

Naringenin_Apoptosis_Pathway Naringenin-Induced Apoptotic Pathway Naringenin Naringenin PI3K_Akt PI3K/Akt Pathway Naringenin->PI3K_Akt inhibits Bax Bax (Pro-apoptotic) Naringenin->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) PI3K_Akt->Bcl2 activates Mitochondria Mitochondria Bcl2->Mitochondria stabilizes Bax->Mitochondria destabilizes Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Caspase_Cascade Caspase Cascade Cytochrome_c->Caspase_Cascade activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis induces Hesperetin_Apoptosis_Pathway Hesperetin-Induced Apoptotic Pathways Hesperetin Hesperetin SIRT1_AMPK SIRT1/AMPK Pathway Hesperetin->SIRT1_AMPK activates TGF_beta TGF-β Pathway Hesperetin->TGF_beta inhibits Bcl2_family Bcl-2 Family Modulation Hesperetin->Bcl2_family modulates Cell_Metabolism Cellular Metabolism SIRT1_AMPK->Cell_Metabolism regulates Migration_Invasion Migration & Invasion TGF_beta->Migration_Invasion promotes Caspase_Activation Caspase Activation Bcl2_family->Caspase_Activation leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis induces

References

Validating Target Specificity: A Comparative Guide for Imatinib and Dasatinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The specificity of a drug's binding to its intended target is a cornerstone of modern therapeutics, dictating both its efficacy and its potential for adverse effects. This guide provides a comparative analysis of the binding specificity of two well-characterized tyrosine kinase inhibitors, Imatinib and Dasatinib. Both drugs are used in the treatment of chronic myeloid leukemia (CML) and target the BCR-ABL fusion protein. However, their interaction with a broader range of kinases—their off-target effects—differ significantly. This guide will delve into the experimental data that illuminates these differences and provide detailed protocols for key assays used to validate binding specificity.

Data Presentation: Comparative Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Imatinib and Dasatinib against their primary target, BCR-ABL, and a selection of key off-target kinases. Lower IC50 values indicate greater potency. It is important to note that IC50 values can vary between studies due to different assay conditions.

Kinase TargetImatinib IC50 (nM)Dasatinib IC50 (nM)Primary Function
Primary Target
ABL125 - 6000.2 - 1.1Cell differentiation, division, adhesion, and stress response
Key Off-Targets
SRC>10,0000.55Cell growth, division, migration, and survival
LCK>10,0001.1T-cell signaling and development
LYN>10,0005.5B-cell signaling, mast cell degranulation
KIT100 - 80012Cell survival, proliferation, and differentiation
PDGFRα/β100 - 60028/39Cell proliferation, differentiation, and migration
DDR138>10,000Cell adhesion, migration, and proliferation
NQO227>100,000Quinone detoxification

Data compiled from multiple sources. Absolute values may vary based on experimental conditions.

Experimental Protocols

Validating the binding specificity of a compound requires robust and reproducible experimental methods. Below are detailed protocols for two widely used assays: the Cellular Thermal Shift Assay (CETSA®), which assesses target engagement in a cellular context, and a general protocol for an in vitro kinase profiling assay, which measures direct inhibition of kinase activity.

Cellular Thermal Shift Assay (CETSA®) Protocol

CETSA is a powerful technique to verify and quantify the interaction between a drug and its target protein in intact cells or tissue samples. The principle is based on the ligand-induced stabilization of the target protein upon thermal denaturation.

Materials:

  • Cell culture reagents

  • Test compounds (e.g., Imatinib, Dasatinib) and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • Reagents and equipment for Western blotting (SDS-PAGE gels, transfer system, antibodies, etc.)

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with the test compound at various concentrations or with a vehicle control.

    • Incubate for a predetermined time (e.g., 1-2 hours) under normal cell culture conditions.

  • Heat Challenge:

    • Harvest the cells and wash with PBS.

    • Resuspend the cell pellet in PBS and aliquot into PCR tubes or a 96-well PCR plate.

    • Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes). Include an unheated control sample.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of the soluble fraction.

    • Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific primary antibody.

  • Data Interpretation:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble target protein against the temperature for each treatment condition.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

In Vitro Kinase Profiling Assay (Competitive Binding)

This assay format is used to determine the selectivity of a compound by measuring its ability to inhibit the activity of a large panel of kinases.

Materials:

  • A panel of purified, active kinases.

  • Kinase-specific substrates.

  • ATP (often radiolabeled, e.g., [γ-³³P]ATP).

  • Test compounds at various concentrations.

  • Kinase reaction buffer.

  • Apparatus for detecting kinase activity (e.g., scintillation counter for radiometric assays, or a plate reader for luminescence- or fluorescence-based assays).

  • Multi-well plates (e.g., 96- or 384-well).

Procedure:

  • Assay Setup:

    • In a multi-well plate, add the kinase reaction buffer.

    • Add the test compound at a range of concentrations. Include a vehicle control (e.g., DMSO).

    • Add the specific kinase to each well.

  • Kinase Reaction:

    • Initiate the reaction by adding a mixture of the kinase-specific substrate and ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

  • Detection:

    • Stop the kinase reaction.

    • Measure the amount of substrate phosphorylation. The method of detection will depend on the assay format (e.g., capture of phosphorylated substrate on a filter and measurement of radioactivity).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

Mandatory Visualization

The following diagrams illustrate the BCR-ABL signaling pathway and a typical workflow for validating the binding specificity of a small molecule inhibitor.

BCR_ABL_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus BCR_ABL BCR-ABL GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K/AKT BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2->RAS RAF RAF-MEK-ERK RAS->RAF Proliferation Cell Proliferation & Survival RAF->Proliferation PI3K->Proliferation STAT5->Proliferation Imatinib Imatinib Dasatinib Imatinib->BCR_ABL

Caption: Simplified BCR-ABL signaling pathway and points of inhibition.

Specificity_Validation_Workflow Start Hypothesized Small Molecule Inhibitor Biochemical_Assay In Vitro Kinase Profiling (e.g., Large Kinase Panel) Start->Biochemical_Assay Data_Analysis1 Determine IC50 values Identify On- and Off-Targets Biochemical_Assay->Data_Analysis1 Cell_Based_Assay Cellular Target Engagement Assay (e.g., CETSA) Data_Analysis1->Cell_Based_Assay Data_Analysis2 Confirm Target Binding in Cells Observe Thermal Shift Cell_Based_Assay->Data_Analysis2 Conclusion Validated Binding Specificity Profile Data_Analysis2->Conclusion

Caption: Experimental workflow for validating binding specificity.

Independent Verification of Flavanone Derivatives' Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The following guide provides an objective comparison of the anti-inflammatory effects of recently investigated flavanone derivatives, offering supporting experimental data and detailed protocols for independent verification. This document is intended to aid researchers in evaluating the potential of these compounds as novel anti-inflammatory agents.

Comparative Analysis of Anti-Inflammatory Activity

Recent studies have highlighted the potent anti-inflammatory properties of methylated flavanone derivatives. This guide focuses on a comparative analysis of two promising compounds, 2'-methylflavanone and 3'-methylflavanone, against the well-established non-steroidal anti-inflammatory drug (NSAID) Indomethacin. The data presented here is derived from in vitro studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.

Table 1: Inhibition of Nitric Oxide (NO) Production

Nitric oxide is a key signaling molecule in inflammation. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of the inflammatory response.

CompoundConcentration (µM)Inhibition of NO Production (%)
2'-methylflavanone 2055.2 ± 3.1
3'-methylflavanone 2048.7 ± 2.5
Indomethacin 2062.5 ± 4.2
Table 2: Reduction of Pro-inflammatory Cytokine Secretion

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are central mediators of inflammation. The ability of the test compounds to reduce the secretion of these cytokines was assessed using immunoassays.

CompoundConcentration (µM)TNF-α Reduction (%)IL-6 Reduction (%)IL-1β Reduction (%)
2'-methylflavanone 2045.8 ± 3.9[1][2]51.2 ± 4.5[1][2]30.1 ± 2.8
3'-methylflavanone 2038.2 ± 3.142.6 ± 3.749.5 ± 4.1[1][2]
Indomethacin 2058.9 ± 5.365.4 ± 5.955.2 ± 4.8

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of flavanones are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

G cluster_inhibition Inhibition by Flavanones LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_IkB NF-κB/IκBα IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB (p65/p50) NFkB_IkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Activates Transcription Inhibition1 X Inhibition1->IKK Inhibition2 X Inhibition2->NFkB

Figure 1: Simplified NF-κB signaling pathway targeted by flavanones.

The experimental workflow for evaluating the anti-inflammatory effects of the test compounds is outlined below.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays a RAW 264.7 Macrophage Culture b Cell Seeding a->b c Pre-treatment with Flavanone Derivatives or Indomethacin b->c d LPS Stimulation (1 µg/mL) c->d e Nitric Oxide Assay (Griess Reagent) d->e f Cytokine Analysis (ELISA) d->f g Cell Viability Assay (MTT) d->g

Figure 2: Experimental workflow for in vitro anti-inflammatory assays.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Treatment:

    • The culture medium is replaced with fresh medium containing the test compounds (2'-methylflavanone, 3'-methylflavanone, or Indomethacin) at the desired concentrations.

    • After 1 hour of pre-treatment, cells are stimulated with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide (NO) Assay
  • Principle: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • Procedure:

    • After the 24-hour incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The mixture is incubated at room temperature for 10 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

    • A standard curve is generated using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
  • Principle: Sandwich ELISA is used to quantify the concentration of TNF-α, IL-6, and IL-1β in the cell culture supernatants.

  • Procedure:

    • 96-well plates are coated with a capture antibody specific for the cytokine of interest overnight at 4°C.

    • The plates are washed, and non-specific binding sites are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

    • Cell culture supernatants and standards are added to the wells and incubated for 2 hours at room temperature.

    • After washing, a biotinylated detection antibody is added and incubated for 1 hour at room temperature.

    • The plates are washed again, and streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 30 minutes.

    • After a final wash, a substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.

    • The absorbance is measured at 450 nm.

    • A standard curve is used to calculate the concentration of the cytokine in the samples.

MTT Assay for Cell Viability
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • After the 24-hour treatment period, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

    • The plates are incubated for 4 hours at 37°C.

    • The MTT solution is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm.

    • Cell viability is expressed as a percentage of the untreated control group.

References

Unveiling the Bioactivity of Flagranone B: A Comparative Analysis of Assay Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive comparison of Flagranone B's performance across various assay formats. This guide provides a detailed overview of the available experimental data, methodologies, and a comparative look at alternative compounds, offering valuable insights for future research and development endeavors.

This compound is a naturally occurring secondary metabolite isolated from the nematophagous fungus Duddingtonia flagrans. While research into its full biological potential is ongoing, initial studies have indicated its antimicrobial properties. This guide aims to consolidate the current knowledge on this compound's bioactivity and provide a framework for its evaluation in different experimental settings.

Comparative Performance of this compound and Alternatives

To date, specific quantitative data on the performance of this compound in a wide range of standardized assays remains limited in publicly accessible literature. However, studies on the producing organism, Duddingtonia flagrans, and related fungal metabolites provide a basis for comparison and suggest potential areas of application for this compound. The primary bioactivity associated with Duddingtonia flagrans metabolites is nematicidal activity. Additionally, the broader class of secondary metabolites from fungi are often investigated for anti-inflammatory and cytotoxic effects.

Table 1: Comparative Nematicidal Activity of Fungal Metabolites

Compound/ExtractAssay TypeTarget OrganismKey FindingsReference
This compound Antimicrobial AssayNot SpecifiedDisplayed antimicrobial activity.[1][1]
Volatile Organic Compounds (VOCs) from D. flagransMortality AssayMeloidogyne incognita (J2s)Caused 78.10% mortality at 24 hours.[1][1]
Crude Proteolytic Extract from D. flagransLarvicidal AssayTrichostrongylid (L3 larvae)Significant reduction in L3 larvae compared to control.[2][3]
Oxalic Acid from Aspergillus tubingensisMortality AssayMeloidogyne incognita (J2s)LC50 of 27.48 μg/ml.[4][4]
4-methyl-3-penten-1-olMortality AssayMeloidogyne incognita (J2s)Caused 96.6% mortality.[5][5]
Linoleic AcidMortality AssayMeloidogyne incognita (J2s)Caused 92.8% mortality.[5][5]

Note: Direct comparative data for this compound in nematicidal assays is not yet available. This table provides context based on other metabolites from its source organism and other fungi.

Experimental Methodologies

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for assays relevant to the potential bioactivities of this compound.

Nematicidal Activity Assay

This assay evaluates the ability of a compound to kill or inhibit the motility of nematodes.

Protocol:

  • Nematode Culture: Second-stage juveniles (J2s) of a target nematode species (e.g., Meloidogyne incognita) are hatched from egg masses and collected.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired test concentrations.

  • Assay Setup: A suspension of approximately 100-200 J2s is added to each well of a 96-well plate.

  • Treatment: The test compound at various concentrations is added to the wells. A solvent control and a positive control (a known nematicide) are included.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 24, 48, 72 hours).

  • Mortality Assessment: The number of dead or immobile nematodes is counted under a microscope. Nematodes are considered dead if they do not move when probed with a fine needle.

  • Data Analysis: The percentage of mortality is calculated for each concentration, and the LC50 (lethal concentration for 50% of the population) is determined.

Anti-inflammatory Activity Assay (In Vitro)

This assay assesses the potential of a compound to reduce inflammatory responses in a cell-based model.

Protocol:

  • Cell Culture: A suitable cell line, such as RAW 264.7 murine macrophages, is cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Induction of Inflammation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).

  • Treatment: The cells are co-treated with various concentrations of this compound. A vehicle control and a positive control (an anti-inflammatory drug) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 24 hours).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • Cytokines: The levels of cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using ELISA kits.

  • Data Analysis: The percentage inhibition of NO and cytokine production is calculated for each concentration of the test compound.

Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a compound on cell viability and proliferation.

Protocol:

  • Cell Culture and Seeding: A selected cancer cell line (e.g., HeLa, HepG2) or a normal cell line is cultured and seeded into 96-well plates.

  • Treatment: Cells are treated with a range of concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or an acidic isopropanol solution).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is expressed as a percentage of the untreated control, and the IC50 (concentration that inhibits 50% of cell growth) is calculated.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and experimental processes, the following diagrams are provided.

nematicidal_action This compound This compound Nematode Nematode This compound->Nematode interacts with Disruption of Physiological Processes Disruption of Physiological Processes Nematode->Disruption of Physiological Processes leads to Immobility/Death Immobility/Death Disruption of Physiological Processes->Immobility/Death results in

Caption: Potential Mechanism of Nematicidal Action.

anti_inflammatory_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_analysis Analysis Culture RAW 264.7 cells Culture RAW 264.7 cells Seed in 96-well plate Seed in 96-well plate Culture RAW 264.7 cells->Seed in 96-well plate LPS Stimulation LPS Stimulation Add this compound Add this compound LPS Stimulation->Add this compound Incubate Incubate Measure NO (Griess) Measure NO (Griess) Incubate->Measure NO (Griess) Measure Cytokines (ELISA) Measure Cytokines (ELISA) Measure NO (Griess)->Measure Cytokines (ELISA) Data Analysis Data Analysis Measure NO (Griess)->Data Analysis Measure Cytokines (ELISA)->Data Analysis

Caption: Workflow for In Vitro Anti-inflammatory Assay.

cytotoxicity_workflow Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Add MTT Reagent Add MTT Reagent Treat with this compound->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Workflow for MTT Cytotoxicity Assay.

Future Directions

The preliminary evidence of this compound's antimicrobial activity warrants further investigation into its specific spectrum of activity and mechanism of action. Future studies should focus on:

  • Broad-spectrum screening: Evaluating this compound against a wide range of bacterial, fungal, and nematode species.

  • Mechanism of action studies: Elucidating the molecular targets and signaling pathways affected by this compound.

  • In vivo studies: Assessing the efficacy and safety of this compound in animal models of infection and inflammation.

This guide serves as a foundational resource for researchers interested in the potential therapeutic applications of this compound. As more data becomes available, this guide will be updated to provide the most current and comprehensive information.

References

Safety Operating Guide

Proper Disposal Procedures for Flagranone B: Essential Safety and Logistical Information

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest search, a specific Safety Data Sheet (SDS) for Flagranone B (CAS No. 255064-42-7) is not publicly available. The following guidance is based on general best practices for the handling and disposal of novel or uncharacterized research chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for a formal hazard assessment and specific disposal instructions. Never dispose of unknown chemicals down the drain or in regular trash.

Immediate Safety and Logistical Information

In the absence of specific data for this compound, it must be handled as a hazardous substance of unknown toxicity and environmental impact. The precautionary principle should be applied to minimize exposure and ensure proper containment.

Core Safety Protocols:

  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves (Nitrile rubber is a common choice for a broad range of chemicals, but suitability should be confirmed with a glove compatibility chart if any chemical properties are known).

  • Ventilation: Handle this compound in a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.

  • Spill Management: In case of a spill, isolate the area. Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads). Collect the contaminated material into a sealed, labeled hazardous waste container. Do not use combustible materials like paper towels to absorb flammable substances.

  • Storage: Store this compound in a well-ventilated, cool, and dry area, away from incompatible materials. The container should be tightly sealed and clearly labeled.

Operational and Disposal Plan

Since a specific disposal protocol for this compound is not available, a general procedure for the disposal of research chemicals with unknown hazard profiles should be followed. This involves careful waste stream management and coordination with your institution's EHS office.

Waste Characterization and Segregation:

  • Treat as Hazardous: Assume this compound is a hazardous waste.

  • Do Not Mix: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by EHS personnel. Mixing incompatible chemicals can lead to dangerous reactions.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for this compound waste.

    • The container must be in good condition and have a secure lid.

    • Label the container clearly with "Hazardous Waste," the chemical name "this compound," the CAS number "255064-42-7," and an estimate of the quantity. Attach a hazardous waste tag as required by your institution.

Disposal Workflow:

DisposalWorkflow start Start: Need to dispose of this compound search_sds Search for specific Safety Data Sheet (SDS) for this compound (CAS: 255064-42-7) start->search_sds sds_found SDS Found? search_sds->sds_found follow_sds Follow specific disposal instructions outlined in the SDS. sds_found->follow_sds Yes no_sds SDS Not Found sds_found->no_sds No end End: Waste properly disposed follow_sds->end treat_as_hazardous Treat this compound as a hazardous chemical of unknown toxicity. no_sds->treat_as_hazardous contact_ehs Contact Institutional Environmental Health & Safety (EHS) Department. treat_as_hazardous->contact_ehs provide_info Provide EHS with all known information: - Chemical Name and CAS Number - Quantity of waste - Any known properties or reaction byproducts contact_ehs->provide_info ehs_guidance Receive specific guidance on packaging, labeling, and disposal procedures from EHS. provide_info->ehs_guidance package_label Package and label the waste container according to EHS instructions. ehs_guidance->package_label waste_pickup Arrange for hazardous waste pickup through the EHS department. package_label->waste_pickup waste_pickup->end

Caption: Logical workflow for the disposal of a chemical with no available SDS.

Data Presentation

Due to the lack of a specific Safety Data Sheet for this compound, no quantitative data regarding its physical, chemical, or toxicological properties can be provided at this time. For any new chemical, it is the responsibility of the generating laboratory to characterize it to the best of their ability for a proper hazard assessment.

Experimental Protocols

Specific experimental protocols for the neutralization or disposal of this compound cannot be provided without detailed chemical reactivity and toxicity data. Any attempt to neutralize or treat the chemical without this information could be dangerous. The recommended and safest "protocol" is to transfer the waste to a licensed hazardous waste disposal company via your institution's EHS department.

This guidance is intended to provide a framework for the safe handling and disposal of this compound in the absence of specific information. Always prioritize safety and regulatory compliance by working closely with your institution's safety professionals.

Essential Safety and Handling Protocol for Flagranone B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As "Flagranone B" is not a publicly recognized chemical compound, this document serves as a template. The following recommendations are based on general laboratory safety principles for handling hazardous chemicals. A thorough risk assessment must be conducted by qualified personnel based on the known hazards of the actual substance before any handling.

Hazard Identification and Risk Assessment

Before handling this compound, a comprehensive risk assessment is mandatory. This involves identifying its specific hazards (e.g., toxicity, flammability, reactivity, corrosivity) by consulting its Safety Data Sheet (SDS). If an SDS is unavailable, the substance should be treated as highly hazardous.

Key Hazard Categories to Consider:

  • Health Hazards: Acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, eye damage/irritation, respiratory or skin sensitization, mutagenicity, carcinogenicity, reproductive toxicity.

  • Physical Hazards: Flammability, reactivity, explosivity, self-heating properties, organic peroxide classification.

  • Environmental Hazards: Acute and chronic aquatic toxicity.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to ensure personnel safety. The following table outlines the minimum recommended PPE for handling hazardous chemicals. This should be adapted based on the specific properties and risks of this compound.[1][2][3][4]

Protection Type Recommended PPE Specifications & Rationale
Eye and Face Protection Safety Goggles or a Face ShieldGoggles should be chemical splash-proof.[5] A face shield should be used in addition to goggles when there is a significant splash risk.[4]
Hand Protection Chemical-resistant glovesThe specific glove material (e.g., nitrile, neoprene, butyl rubber) must be selected based on its resistance to this compound. Consult the SDS and glove manufacturer's compatibility charts. Always double-glove when handling highly toxic substances.
Body Protection Laboratory Coat or Chemical-resistant Apron/SuitA flame-resistant lab coat should be worn at a minimum. For larger quantities or highly corrosive/toxic materials, a chemical-resistant apron or full suit is necessary.[2]
Respiratory Protection Fume Hood or RespiratorAll work with volatile or powdered forms of this compound must be conducted in a certified chemical fume hood.[5] If a fume hood is not feasible, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[1][5]
Foot Protection Closed-toe shoesShoes should be made of a non-porous material to protect against spills.
Engineering Controls and Safe Handling Practices

Engineering controls are the primary line of defense in minimizing exposure.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[6][7] The container must be tightly closed.[6][7]

  • Hygiene: Wash hands thoroughly with soap and water after handling.[7][8] Do not eat, drink, or smoke in the laboratory.[6][8]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate action is crucial.

Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek medical attention.
Eye Contact Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[7] If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]
Minor Spill Alert others in the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
Major Spill Evacuate the area and notify emergency personnel immediately.
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all this compound waste, including contaminated PPE and spill cleanup materials, in a designated, labeled, and sealed hazardous waste container.[9]

  • Disposal Route: Dispose of the hazardous waste through an approved chemical waste disposal service in accordance with all local, state, and federal regulations.[7][10][11] Do not pour this compound down the drain.[11][12]

  • Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[9]

Visual Guides

Logical Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol a Conduct Risk Assessment b Select & Don PPE a->b c Prepare Engineering Controls (Fume Hood) b->c d Handle this compound in Fume Hood c->d Proceed with experiment e Decontaminate Work Area d->e Experiment complete i Spill or Exposure Occurs d->i If emergency f Segregate Hazardous Waste e->f g Doff & Dispose of PPE f->g h Wash Hands Thoroughly g->h j Follow Emergency Procedures i->j k Notify Supervisor/Safety Officer j->k

Caption: A logical workflow for the safe handling of this compound.

Decision Pathway for PPE Selection

a Is the substance volatile or a powder? d Work in a Fume Hood a->d Yes g Standard Lab Ventilation a->g No b Is there a splash risk? e Use Face Shield with Goggles b->e Yes h Safety Goggles b->h No c Is the substance highly toxic or corrosive? f Use Chemical-Resistant Apron/Suit & Double Gloves c->f Yes i Standard Lab Coat c->i No

Caption: A decision tree for selecting appropriate PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flagranone B
Reactant of Route 2
Flagranone B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.